Methyl 2,2-dimethylacetoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(2,3)6(9)10-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSDLZIEHYYLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192211 | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38923-57-8 | |
| Record name | Butanoic acid, 2,2-dimethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38923-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038923578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38923-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 2,2-dimethylacetoacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q75TYA8L62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis and properties of Methyl 2,2-dimethylacetoacetate"
An In-Depth Technical Guide to the Synthesis and Properties of Methyl 2,2-dimethylacetoacetate
Introduction
This compound (MDMAA), with the chemical formula C₇H₁₂O₃, is a β-keto ester that serves as a valuable intermediate in organic synthesis.[1][2][3] As a colorless liquid with a fruity odor, it acts as a versatile building block for the creation of more complex molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and flavors.[1] Its structure, featuring a quaternary carbon α to two carbonyl groups, imparts unique reactivity and properties that are of significant interest to researchers and synthetic chemists. This guide provides a detailed exploration of the synthesis, properties, and applications of this compound, grounded in established chemical principles and experimental data.
Synthesis of this compound
The primary route for synthesizing this compound involves the sequential alkylation of a simpler β-keto ester, Methyl acetoacetate. This process leverages the heightened acidity of the α-protons located on the methylene group positioned between two electron-withdrawing carbonyl groups.[4]
Causality of the Synthetic Approach: The Acidity of α-Hydrogens
The protons on the α-carbon of Methyl acetoacetate are significantly more acidic (pKa ≈ 11) than typical alkane protons. This is because the resulting carbanion, or enolate, is stabilized by resonance, delocalizing the negative charge onto the two adjacent oxygen atoms.[5] This resonance stabilization makes the formation of the enolate thermodynamically favorable in the presence of a suitable base, transforming the α-carbon into a potent nucleophile.[4][5]
The synthesis proceeds via a double alkylation, where two successive deprotonation-alkylation cycles are performed on the Methyl acetoacetate starting material.[4] The choice of a strong base, such as sodium ethoxide or sodium hydride, is critical to ensure complete deprotonation and formation of the reactive enolate intermediate. The alkylating agent is typically a methyl halide (e.g., methyl iodide) or dimethyl sulfate.[6]
Reaction Mechanism Workflow
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol: Double Alkylation of Methyl Acetoacetate
This protocol is a representative procedure based on the principles of enolate alkylation.[4][5]
Materials:
-
Methyl acetoacetate (1.0 equiv)
-
Sodium ethoxide (2.2 equiv)
-
Methyl iodide (2.2 equiv)
-
Anhydrous ethanol (solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: A three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is dried and flushed with nitrogen.
-
Base Addition: Anhydrous ethanol is added to the flask, followed by the careful addition of sodium ethoxide.
-
First Enolate Formation: Methyl acetoacetate (1.0 equiv) is added dropwise to the stirred solution at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the sodium enolate.
-
First Alkylation: Methyl iodide (1.1 equiv) is added dropwise through the dropping funnel. The reaction may be exothermic; maintain the temperature below 40°C. After the addition is complete, the mixture is heated to reflux for 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
Second Enolate Formation & Alkylation: The reaction mixture is cooled to room temperature. A second portion of sodium ethoxide (1.1 equiv) is added, and the mixture is stirred for 1 hour. Subsequently, a second portion of methyl iodide (1.1 equiv) is added dropwise, and the mixture is again refluxed for 2-3 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure using a rotary evaporator. The residue is partitioned between diethyl ether and water. The aqueous layer is separated and extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with a saturated NH₄Cl solution and then with brine. The solution is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.
-
Final Product: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.[2]
Physicochemical Properties
The physical and chemical properties of this compound are well-documented and critical for its handling and application in synthesis.
Physical Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₃ | [1][2][3][7] |
| Molecular Weight | 144.17 g/mol | [1][2][3][7] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 169 °C at 760 mmHg; 72-74 °C at 15 mmHg | [1][2] |
| Density | 0.999 g/cm³ | [1][2] |
| Refractive Index (n_D) | 1.4205 | [1][2] |
| Flash Point | 58.7 °C | [1][8] |
| Solubility | Insoluble in water | [2] |
| CAS Number | 38923-57-8 | [1][2][9] |
Chemical Reactivity
This compound is known for its versatility in a range of chemical reactions, including esterification, condensation, and nucleophilic addition.[1] Unlike its precursor, it lacks acidic α-protons, making it stable to bases and preventing further alkylation or self-condensation. Its primary utility lies in its function as a building block for more complex structures. For instance, it is a precursor in the synthesis of certain pyrimidine derivatives.[2]
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Two singlets are expected in the proton NMR spectrum: one for the six protons of the two equivalent α-methyl groups and another for the three protons of the acetyl methyl group. A third singlet will correspond to the three protons of the methoxy group. |
| ¹³C NMR | The spectrum will show distinct peaks for the two carbonyl carbons (ketone and ester), the quaternary α-carbon, the α-methyl carbons, the acetyl methyl carbon, and the methoxy carbon.[3] |
| IR Spectroscopy | The infrared spectrum exhibits strong absorption bands characteristic of the two carbonyl groups: one for the ketone (~1720 cm⁻¹) and one for the ester (~1745 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns often involve the loss of the methoxy group (-OCH₃) or the acetyl group (-COCH₃).[3] |
Applications in Synthesis
This compound is an important organic reagent used as a building block for synthesizing a variety of organic compounds.[2] Its applications include the synthesis of:
-
3-Methoxy-2,2-dimethyl-3-oxopropanoic acid
-
2,2-Dimethylmalonamide
-
2,2-Dimethylbut-3-ynoic acid[2]
Its role as a precursor highlights its importance in medicinal chemistry and materials science, where precise molecular architectures are required.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid.[3] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[3]
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.
-
Wear protective gloves, eye protection, and face protection during handling.
-
Use in a well-ventilated area.
-
Store in a dry, sealed container at room temperature.[2]
Conclusion
This compound is a compound of significant synthetic utility, primarily derived from the robust and well-understood chemistry of enolate alkylation. Its unique structure, lacking acidic alpha-protons, provides stability while the dual carbonyl functionality offers multiple sites for further chemical transformations. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for its effective application by researchers and drug development professionals aiming to construct complex molecular targets.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 38923-57-8 [amp.chemicalbook.com]
- 3. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. methyl 2,2-dimethyl acetoacetate [flavscents.com]
- 9. This compound, 99% | Fisher Scientific [fishersci.ca]
"Methyl 2,2-dimethylacetoacetate CAS number and structure"
An In-Depth Technical Guide to Methyl 2,2-dimethylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 38923-57-8) is a versatile β-keto ester that serves as a valuable building block in modern organic synthesis.[1] Its unique structure, featuring a quaternary carbon center flanked by ketone and ester functionalities, provides a sterically hindered and chemically distinct scaffold for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, spectroscopic signature, reactivity, and safe handling protocols. The content herein is curated to support professionals in research and drug development by providing both foundational data and practical, field-proven insights into the application of this important chemical intermediate.
Chemical Identity and Structure
This compound is a derivative of acetoacetic acid, characterized by the presence of two methyl groups at the α-position. This substitution prevents enolization at the α-carbon, which profoundly influences its reactivity compared to its parent compound, methyl acetoacetate.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. The data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 144.17 g/mol | [1][3][6] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | ~169.0 °C at 760 mmHg (est.) | [2] |
| Flash Point | ~58.7 °C (138.0 °F) (est.) | [2] |
| Vapor Pressure | ~1.6 mmHg at 25 °C (est.) | [2] |
| Water Solubility | ~56,810 mg/L at 25 °C (est.) | [2] |
| InChIKey | LVSDLZIEHYYLTC-UHFFFAOYSA-N | [6][7] |
Synthesis Protocol
The synthesis of this compound is most commonly achieved through the exhaustive methylation of methyl acetoacetate. The acidic α-protons of the starting β-keto ester are sequentially removed by a strong base to form an enolate, which then acts as a nucleophile to attack a methylating agent. The process is repeated to add the second methyl group.
Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or a hindered alkoxide is crucial. It ensures complete deprotonation to form the enolate without competing side reactions like addition to the ester carbonyl. An excess of both the base and the methylating agent is required to drive the reaction to the dimethylated product and overcome the statistical and slight steric challenges of the second methylation.
Experimental Protocol: α,α-Dimethylation of Methyl Acetoacetate
This protocol is a generalized procedure based on standard organic synthesis methodologies for the alkylation of β-keto esters.
-
Reaction Setup : A three-necked, round-bottomed flask is oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen or argon. The flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Reagent Charging : The flask is charged with a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Enolate Formation : Methyl acetoacetate (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the NaH suspension via the dropping funnel at 0 °C (ice bath). The mixture is stirred until hydrogen gas evolution ceases, indicating the complete formation of the sodium enolate.
-
First Methylation : Methyl iodide (CH₃I, 1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material and formation of methyl 2-methylacetoacetate.
-
Second Methylation : The reaction mixture is cooled again to 0 °C, and a second portion of sodium hydride (1.1 equivalents) is carefully added. The mixture is stirred until gas evolution ceases.
-
Final Methylation : A second portion of methyl iodide (1.2 equivalents) is added dropwise at 0 °C. The reaction is then heated to a moderate temperature (e.g., 40-50 °C) and stirred overnight to ensure complete dimethylation.
-
Work-up : The reaction is carefully quenched by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.
-
Purification : The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 3. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl 2-methylacetoacetate | C6H10O3 | CID 86508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of Methyl 2,2-dimethylacetoacetate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for Methyl 2,2-dimethylacetoacetate (MDMAA), a key building block in organic synthesis. Intended for researchers and professionals in drug development and chemical sciences, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data to provide a comprehensive characterization of the molecule. Our approach emphasizes the synergy between different spectroscopic techniques for unambiguous structure elucidation and purity assessment.
Introduction: The Molecular Blueprint
This compound (MDMAA), systematically named methyl 2,2-dimethyl-3-oxobutanoate, is a β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] Its structure features a quaternary carbon, an acetyl group, and a methyl ester, making it a versatile intermediate. Accurate spectroscopic analysis is paramount for confirming its identity and purity, which is critical for its application in synthesizing more complex molecules. This guide will dissect the data from ¹H NMR, ¹³C NMR, IR, and MS, providing both the raw data and a detailed interpretation grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
Proton NMR provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For MDMAA, the ¹H NMR spectrum is notably simple, which is a direct reflection of its structure lacking adjacent, non-equivalent protons, thus showing no spin-spin coupling.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Data and Interpretation
The ¹H NMR spectrum of MDMAA shows three distinct singlets, corresponding to the three unique proton environments in the molecule.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 3.73 | Singlet | 3H | Methoxy Protons (-OCH₃) |
| B | 2.16 | Singlet | 3H | Acetyl Protons (-C(O)CH₃) |
| C | 1.42 | Singlet | 6H | Gem-dimethyl Protons (-C(CH₃)₂) |
-
Signal A (3.73 ppm): This singlet integrates to 3 protons and is assigned to the methyl group of the ester functionality (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.
-
Signal B (2.16 ppm): This singlet, integrating to 3 protons, is characteristic of a methyl group attached to a carbonyl carbon (an acetyl group).
-
Signal C (1.42 ppm): This signal integrates to 6 protons and is assigned to the two equivalent methyl groups attached to the quaternary carbon. These protons are the most upfield as they are furthest from the electron-withdrawing carbonyl and ester groups.
The absence of splitting for all signals confirms the lack of adjacent, non-equivalent protons, which is consistent with the proposed structure.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their hybridization and electronic environment. A standard broadband proton-decoupled ¹³C NMR experiment is performed, where each unique carbon atom appears as a single line.
Data and Interpretation
The ¹³C NMR spectrum of MDMAA reveals all seven carbon atoms, with chemical shifts indicative of their respective functional groups.
| Signal Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 1 | 205.8 | Carbonyl (Ketone) | C =O (Acetyl) |
| 2 | 172.9 | Carbonyl (Ester) | C =O (Ester) |
| 3 | 57.5 | Quaternary | -C (CH₃)₂- |
| 4 | 52.3 | Methyl | -OC H₃ |
| 5 | 26.7 | Methyl | -C(O)C H₃ |
| 6 | 23.9 | Methyl (x2) | -C(C H₃)₂ |
-
Carbonyl Carbons (205.8 and 172.9 ppm): The two most downfield signals correspond to the two carbonyl carbons. The ketone carbonyl (C=O of the acetyl group) is typically found further downfield (>200 ppm) than the ester carbonyl, confirming the assignments.[4][5]
-
Quaternary Carbon (57.5 ppm): This signal corresponds to the central C2 carbon, which is bonded to four other carbon or oxygen atoms.
-
Methoxy Carbon (52.3 ppm): This peak is assigned to the methyl carbon of the ester group, shifted downfield by the attached oxygen.
-
Methyl Carbons (26.7 and 23.9 ppm): The remaining two signals in the upfield region are assigned to the methyl carbons. The acetyl methyl carbon appears at 26.7 ppm, while the two equivalent gem-dimethyl carbons appear at 23.9 ppm.
The following diagram illustrates the molecular structure and the corresponding atom numbering for NMR assignments.
Caption: Structure of MDMAA with NMR assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of key functional groups.
Experimental Protocol: Acquiring a Neat FT-IR Spectrum
-
Sample Preparation: As this compound is a liquid at room temperature, a "neat" spectrum is easily obtained. A single drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-600 cm⁻¹.
Data and Interpretation
The IR spectrum of MDMAA is dominated by strong absorptions corresponding to its two carbonyl groups and various C-H and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 2988 | Medium-Strong | C-H Stretch | sp³ C-H (Alkyl) |
| 1745 | Strong | C=O Stretch | Ester Carbonyl |
| 1718 | Strong | C=O Stretch | Ketone Carbonyl |
| 1275 | Strong | C-O Stretch | Ester C-O |
| 1120 | Strong | C-O Stretch | Ester C-O |
-
C-H Stretching (2988 cm⁻¹): This band, appearing just below 3000 cm⁻¹, is characteristic of stretching vibrations of sp³-hybridized C-H bonds in the methyl groups.[6]
-
Carbonyl Stretching (1745 and 1718 cm⁻¹): The most prominent features in the spectrum are two strong absorptions in the carbonyl region. The band at the higher frequency (1745 cm⁻¹) is assigned to the ester carbonyl stretch, which typically appears around 1750-1735 cm⁻¹.[7] The band at 1718 cm⁻¹ is assigned to the ketone carbonyl, consistent with the typical range for aliphatic ketones (around 1715 cm⁻¹).[6] The presence of two distinct C=O bands is conclusive evidence for the two different carbonyl environments.
-
C-O Stretching (1275 and 1120 cm⁻¹): Strong bands in the fingerprint region are attributed to the C-O stretching vibrations of the ester group. Esters typically show two C-O stretches: an asymmetric stretch (C-O-C) and a symmetric one.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Experimental Protocol: Acquiring an EI-Mass Spectrum
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS), or directly infused into the ion source.
-
Ionization: Standard Electron Ionization (EI) is performed at 70 eV. This energy level is standard for EI-MS as it produces consistent and extensive fragmentation, creating a reproducible "fingerprint" of the molecule.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Data and Interpretation
The mass spectrum of MDMAA provides the molecular ion peak and a characteristic fragmentation pattern that corroborates the structure.
| m/z | Relative Intensity (%) | Proposed Fragment | Identity |
| 144 | ~5 | [C₇H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 101 | 100 | [M - C₂H₃O]⁺ | Loss of acetyl radical (•COCH₃) |
| 87 | ~30 | [M - C₃H₅O]⁺ | Loss of •C(CH₃)₂ radical |
| 59 | ~40 | [COOCH₃]⁺ | Methylester fragment |
| 43 | ~95 | [C₂H₃O]⁺ | Acetyl cation (CH₃CO⁺) |
-
Molecular Ion (m/z 144): A peak is observed at m/z 144, which corresponds to the molecular weight of the compound (C₇H₁₂O₃). Although weak, its presence confirms the molecular formula.
-
Base Peak (m/z 101): The most intense peak (base peak) at m/z 101 results from the α-cleavage of the acetyl radical (•COCH₃, mass 43). This fragmentation is highly favorable as it leads to a stable acylium ion.
-
Fragment at m/z 43: The prominent peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), which is a very common and stable fragment in molecules containing an acetyl group.
-
Fragment at m/z 59: This peak is characteristic of the methoxycarbonyl fragment ([COOCH₃]⁺).
The fragmentation pattern can be visualized as follows:
Caption: Key fragmentation pathways for MDMAA in EI-MS.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and EI-MS provides an unambiguous and self-validating characterization of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the dual carbonyl functionalities, and mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the structure. This comprehensive analysis serves as a reliable reference for researchers utilizing this compound in their synthetic endeavors.
References
- 1. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl 2,2-dimethyl-3-oxobutanoate | 38923-57-8 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
A Technical Guide to the Alpha-Position Reactivity of Methyl 2,2-dimethylacetoacetate: A Departure from Classical Active Methylene Chemistry
Executive Summary
Active methylene compounds, such as methyl acetoacetate, are foundational reagents in synthetic organic chemistry, prized for the reactivity of the acidic protons at the α-carbon, which enables facile C-C bond formation.[1][2] This guide addresses a common point of inquiry regarding a structurally related molecule: Methyl 2,2-dimethylacetoacetate. A detailed structural analysis reveals that this compound, due to the presence of a gem-dimethyl group at the α-position, possesses a quaternary α-carbon and therefore lacks an active methylene group . This fundamental difference dictates a reactivity profile that diverges significantly from its unalkylated precursor. This whitepaper provides a comprehensive examination of this unique reactivity, contrasting it with classical acetoacetic ester chemistry. We will explore the steric and electronic consequences of the gem-dimethyl substitution, the resulting inhibition of traditional α-alkylation pathways, and the alternative reactions the molecule can undergo, such as hydrolysis and subsequent decarboxylation. This guide is intended for researchers, scientists, and drug development professionals who utilize β-ketoesters and seek a deeper understanding of how substitution patterns govern synthetic potential.
Section 1: The Archetype: Reactivity of the Active Methylene Group in Acetoacetic Esters
The term "active methylene group" refers to a -CH₂- group flanked by two electron-withdrawing groups, such as the carbonyls in methyl acetoacetate.[3][4] This structural arrangement significantly increases the acidity of the α-protons (pKa ≈ 11 in ethyl acetoacetate), making them readily removable by common bases like sodium ethoxide.[3]
The deprotonation yields a resonance-stabilized enolate, a potent carbon nucleophile. This enolate is central to the classical Acetoacetic Ester Synthesis , a robust method for preparing substituted methyl ketones.[5][6] The sequence involves three core transformations:
-
Enolate Formation: Deprotonation of the α-carbon.
-
α-Alkylation: The enolate attacks an alkyl halide in an Sₙ2 reaction to form a new C-C bond.[7]
-
Hydrolysis and Decarboxylation: The resulting substituted ester is hydrolyzed to a β-keto acid, which readily loses CO₂ upon heating to yield the final ketone product.[8][9][10]
Generalized Workflow: The Acetoacetic Ester Synthesis
The logical flow of this cornerstone synthesis is depicted below.
Caption: General workflow of the acetoacetic ester synthesis.
Section 2: this compound: A Structural Paradigm Shift
In stark contrast to the parent compound, this compound (Molecular Formula: C₇H₁₂O₃) possesses a quaternary α-carbon. The two protons of the active methylene group have been replaced by two methyl groups.
Structural Implications:
-
Absence of Acidic α-Protons: The molecule has no protons on the α-carbon. Consequently, it cannot be deprotonated at this position to form the corresponding enolate, which is the critical first step in the acetoacetic ester synthesis.
-
Steric Hindrance: The two methyl groups create significant steric bulk around the α-position and the adjacent ketone carbonyl. This steric shield can influence the accessibility of the carbonyl group to nucleophiles.
This structural alteration fundamentally blocks the reaction pathways that define active methylene compounds. It is not an "active methylene compound" and will not undergo α-alkylation. In fact, this compound is often an undesired byproduct formed during the exhaustive methylation of methyl acetoacetate.[11]
Section 3: A Comparative Analysis of Reactivity
To fully appreciate the impact of the gem-dimethyl group, a direct comparison with the parent ester is necessary. The table below summarizes the critical differences that dictate their synthetic utility.
| Feature | Methyl Acetoacetate | This compound | Rationale for Difference |
| Structure | CH₃COCH₂COOCH₃ | CH₃COC(CH₃)₂COOCH₃ | Presence of gem-dimethyl group at the α-position. |
| Active Methylene Group | Yes (-CH₂-) | No (-C(CH₃)₂-) | The α-carbon is quaternary, lacking C-H bonds. |
| α-Proton Acidity (pKa) | ~11 | Not Applicable | No protons are available for abstraction at the α-carbon. |
| Enolate Formation | Readily with alkoxide bases | Not possible at α-carbon | The crucial acidic proton is absent. |
| Susceptibility to α-Alkylation | High | None | The requisite enolate cannot be formed. |
| Primary Reaction Pathway | Hydrolysis & Decarboxylation | Hydrolysis & Decarboxylation | Both are β-keto esters (or can be hydrolyzed to β-keto acids) and are thus prone to decarboxylation.[8] |
Section 4: Viable Reaction Pathways for this compound
While precluded from α-alkylation, the molecule is not inert. Its reactivity is centered on the two carbonyl functionalities and the potential for hydrolysis and decarboxylation.
Hydrolysis and Decarboxylation
This is the most predictable and synthetically useful transformation for this substrate. Like its unalkylated counterpart, it is a β-keto ester. The process involves two steps:
-
Ester Hydrolysis: Acid- or base-catalyzed hydrolysis of the methyl ester yields 2,2-dimethylacetoacetic acid.
-
Decarboxylation: As a β-keto acid, the hydrolyzed intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to produce 3-methyl-2-butanone (isopropyl methyl ketone).[9][12]
The decarboxylation proceeds through a cyclic, six-membered transition state, a type of pericyclic reaction, which facilitates the cleavage of the C-C bond.[8]
Caption: Reaction pathway for the decarboxylation of this compound.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Objective: To synthesize 3-methyl-2-butanone from this compound.
-
Rationale: This protocol employs acidic conditions for hydrolysis, followed by thermal decarboxylation in a one-pot procedure. The acid serves as a catalyst for both hydrolysis and the subsequent enol-keto tautomerization.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add a 3M aqueous solution of sulfuric acid (or hydrochloric acid) (5.0 eq).
-
Heat the biphasic mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS, observing the disappearance of the starting material. The evolution of CO₂ gas will be apparent.
-
After 4-6 hours, or upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution to remove residual acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-2-butanone.
-
Purify the product by fractional distillation if necessary.
-
Reactions at the Carbonyl Groups
The ketone and ester groups can undergo their characteristic reactions, although the steric hindrance from the gem-dimethyl group may necessitate more forcing conditions or more reactive reagents compared to less substituted analogs.
-
Reduction: The ketone can be selectively reduced to an alcohol using reagents like sodium borohydride (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.
-
Nucleophilic Addition: Organometallic reagents such as Grignard (R-MgBr) or organolithium (R-Li) reagents can add to the ketone carbonyl to form tertiary alcohols.
Conclusion
The reactivity of this compound is a compelling case study in how subtle structural modifications can lead to profound changes in chemical behavior. Its defining feature is the absence of an active methylene group , a direct consequence of the quaternary gem-dimethyl-substituted α-carbon. This pre-empts the classical enolate-based alkylation reactions that are characteristic of acetoacetic esters. Instead, its chemistry is dominated by reactions of its carbonyl functionalities and, most significantly, its propensity to undergo efficient hydrolysis and decarboxylation to form 3-methyl-2-butanone. For scientists in synthetic and medicinal chemistry, recognizing this structural distinction is paramount for accurately predicting reaction outcomes and designing effective synthetic strategies.
References
- 1. EaseToLearn.com [easetolearn.com]
- 2. Active methylene compounds | PDF [slideshare.net]
- 3. shivajicollege.ac.in [shivajicollege.ac.in]
- 4. quora.com [quora.com]
- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity: Decarboxylation [employees.csbsju.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
Navigating Reaction Pathways: Thermodynamic vs. Kinetic Control in the Chemistry of Methyl 2,2-dimethylacetoacetate and Related β-Keto Esters
An In-Depth Technical Guide:
Executive Summary
The selective formation of reaction products is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules. This guide delves into the fundamental principles of thermodynamic and kinetic control, offering a sophisticated framework for understanding and manipulating reaction outcomes. We will use methyl 2,2-dimethylacetoacetate as a primary case study to explore these concepts. While its structure precludes the common issue of enolate regioselectivity, it serves as an excellent model for dissecting other critical aspects of reactivity, such as C- versus O-alkylation. To provide a comprehensive perspective, we will extend the discussion to unsymmetrical β-keto esters where the competition between forming kinetic and thermodynamic enolates is a key strategic consideration. This paper provides field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower researchers to harness these principles for precise molecular design and synthesis.
Part 1: The Core Principles of Reaction Control
In a chemical reaction where multiple products can be formed, the distribution of these products is dictated by the reaction conditions. This governance falls under two controlling regimes: kinetic and thermodynamic control.
-
Kinetic Control: This regime governs reactions that are irreversible, or are stopped before equilibrium can be reached. The major product formed is the one that is generated the fastest, meaning it proceeds through the transition state with the lowest activation energy (ΔG‡). Kinetic control is typically favored by conditions that suppress equilibration, such as the use of strong, non-nucleophilic bases, aprotic solvents, and very low temperatures.[1][2]
-
Thermodynamic Control: This regime is established when reaction pathways are reversible, allowing an equilibrium to be established between the products. The major product will be the most stable one (i.e., the one with the lowest Gibbs free energy, ΔG°).[2][3][4] Conditions that facilitate this equilibrium, such as weaker bases, protic solvents, and higher temperatures, favor the formation of the thermodynamic product.[1][5]
The choice between these two regimes is a powerful tool for directing the outcome of a synthesis.
Caption: Energy profile illustrating kinetic vs. thermodynamic pathways.
Part 2: this compound - A Unique Substrate
This compound, with the structure CH₃C(=O)C(CH₃)₂C(=O)OCH₃, presents a unique scenario for studying enolate chemistry.[6]
Structural Analysis and Acidity
The most acidic protons in a β-keto ester are typically located on the α-carbon, the carbon atom situated between the two carbonyl groups. This is because the resulting negative charge in the conjugate base (the enolate) is stabilized by resonance delocalization across both carbonyl oxygens.[7][8][9]
In this compound, the α-carbon is quaternary, meaning it has no protons. Therefore, deprotonation cannot occur at this position. The only available enolizable protons are on the terminal methyl group (C4) of the acetyl moiety. This structural feature simplifies the reaction, as it eliminates the possibility of forming regioisomeric enolates, which is a common challenge with other unsymmetrical ketones and β-dicarbonyl compounds.[5][10]
Enolate Formation
Despite the absence of α-protons, a stable enolate can be readily formed by deprotonating the C4 methyl group. The resulting enolate is still highly stabilized by conjugation with the adjacent ketone and the ester group.
References
- 1. Video: Regioselective Formation of Enolates [jove.com]
- 2. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Senior Application Scientist's Guide to Methyl 2,2-dimethylacetoacetate: A Versatile Precursor in Modern Organic Synthesis
Introduction: The Unique Utility of a Blocked β-Ketoester
In the vast arsenal of building blocks available to the synthetic chemist, β-ketoesters have long held a place of prominence. Their ability to undergo a wide array of transformations makes them invaluable intermediates. Methyl 2,2-dimethylacetoacetate (MDMAA), with the IUPAC name methyl 2,2-dimethyl-3-oxobutanoate, is a particularly noteworthy member of this class.[1] Its structure is distinguished by a gem-dimethyl group at the α-position, a feature that imparts unique reactivity and steric properties.
Unlike its parent compound, methyl acetoacetate, MDMAA lacks acidic α-hydrogens. This fundamental difference prevents the typical enolization and subsequent reactions that define much of the chemistry of β-ketoesters. However, this structural constraint is not a limitation but rather an asset, opening up alternative reaction pathways and making MDMAA a specialized tool for accessing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other fine chemicals.[2][3] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of MDMAA, offering field-proven insights for researchers and drug development professionals.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1][4] |
| Molecular Weight | 144.17 g/mol | [1][4] |
| CAS Number | 38923-57-8 | [1][2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.999 g/cm³ | [2][3] |
| Boiling Point | 169 °C (at 760 mmHg); 72-74 °C (at 15 mmHg) | [2][3] |
| Flash Point | 58.7 °C | [2] |
| Refractive Index | 1.4205 | [2][3] |
| Solubility | Insoluble in water | [3] |
Spectroscopic Data for Characterization:
| Spectroscopy | Key Peaks / Shifts |
| ¹H-NMR | The spectrum is simple due to the absence of α-protons. Expected signals include a singlet for the methoxy (O-CH₃) protons (~3.7 ppm), a singlet for the two α-methyl (C(CH₃)₂) protons (~1.4 ppm), and a singlet for the acetyl (COCH₃) protons (~2.1 ppm). |
| ¹³C-NMR | Expected signals include the ketone carbonyl (~205 ppm), the ester carbonyl (~175 ppm), the quaternary α-carbon (~55 ppm), the methoxy carbon (~52 ppm), the acetyl methyl carbon (~27 ppm), and the equivalent α-methyl carbons (~22 ppm). |
| IR (Infrared) | Strong absorption bands are expected for the C=O stretch of the ketone (~1725 cm⁻¹) and the C=O stretch of the ester (~1745 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak (M+) would be at m/z = 144. Key fragment ions would include peaks at m/z = 101 ([M-COCH₃]⁺) and m/z = 43 ([COCH₃]⁺).[1] |
Synthesis of this compound
The most direct and common synthesis of MDMAA involves the exhaustive methylation of the more readily available methyl acetoacetate. The causality behind this choice is clear: methyl acetoacetate possesses two acidic α-protons, which can be sequentially removed by a suitable base and alkylated.
The key to achieving high yields of the dimethylated product is the use of a strong base and a sufficient excess of the methylating agent to drive the reaction to completion and prevent the formation of the mono-methylated byproduct, methyl 2-methylacetoacetate.[5]
Experimental Protocol: Synthesis via Exhaustive Methylation
Objective: To synthesize this compound from methyl acetoacetate.
Materials:
-
Methyl acetoacetate (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Base Addition: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride. The suspension is cooled to 0 °C in an ice bath.
-
Enolate Formation: Methyl acetoacetate is dissolved in a small amount of anhydrous THF and added dropwise to the NaH suspension via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases, indicating complete formation of the enolate.
-
First Methylation: The reaction is cooled back to 0 °C, and the methylating agent (1.2 equiv) is added dropwise, ensuring the temperature does not rise significantly. The mixture is stirred for 2-4 hours.
-
Second Enolate & Methylation: A second portion of NaH (1.0 equiv) is carefully added at 0 °C, followed by stirring to form the second enolate. The remaining methylating agent (1.3 equiv) is then added, and the reaction is stirred overnight at room temperature.
-
Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Washing & Drying: The combined organic layers are washed with water, followed by brine, and then dried over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield pure this compound.
References
- 1. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Topic: The Tautomeric Landscape of Methyl 2,2-dimethylacetoacetate: A Case Study in Steric Suppression of Enolization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism is a fundamental principle in organic chemistry that dictates the reactivity, stability, and physicochemical properties of carbonyl compounds. In the realm of β-dicarbonyl systems, the equilibrium often favors the enol tautomer, a preference driven by the stabilizing forces of intramolecular hydrogen bonding and π-system conjugation. This guide delves into the anomalous behavior of methyl 2,2-dimethylacetoacetate, a β-keto ester where the introduction of gem-dimethyl groups at the α-carbon dramatically shifts the tautomeric equilibrium. We will explore the theoretical underpinnings of enol stability, present spectroscopic and chemical methods for quantifying tautomeric content, and elucidate how steric hindrance can override conventional stabilizing factors. For researchers in drug development and synthetic chemistry, understanding such structural nuances is paramount for predicting molecular behavior and designing effective reaction pathways.
The Theoretical Framework of Enol Stability in β-Dicarbonyl Compounds
The interconversion between keto and enol forms is a dynamic equilibrium. While for simple ketones and aldehydes the keto form is overwhelmingly dominant, the situation is more nuanced for β-dicarbonyl compounds. Several key factors collaborate to stabilize the enol tautomer in these systems.
-
Conjugation: The enol form of a β-dicarbonyl compound features a C=C double bond conjugated with the remaining carbonyl group. This extended π-system allows for electron delocalization, which imparts significant resonance stabilization.
-
Intramolecular Hydrogen Bonding: The most critical stabilizing feature is the formation of a quasi-aromatic, six-membered ring through a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the carbonyl oxygen. This chelation effect significantly lowers the energy of the enol tautomer.
-
Solvent Effects: The nature of the solvent plays a crucial role in the position of the equilibrium. Non-polar solvents, which cannot form strong hydrogen bonds with the solute, favor the intramolecularly hydrogen-bonded enol form. Conversely, polar protic solvents can disrupt this internal hydrogen bond by forming competing intermolecular hydrogen bonds, thereby stabilizing the more polar keto tautomer.
-
Substitution and Steric Effects: The nature and position of substituents can profoundly impact the equilibrium. Electron-withdrawing groups generally increase enol content, while alkyl groups can have varied effects. Steric hindrance, in particular, can be a decisive factor, either by introducing strain that favors the enol or by preventing the planar geometry required for enol stabilization.
This compound: A Structural Anomaly
At first glance, this compound fits the criteria for a β-keto ester expected to exhibit significant enol content. However, its unique structural feature—the gem-dimethyl group at the α-carbon—introduces a profound steric impediment.
For the enol to achieve the stabilization conferred by conjugation and intramolecular hydrogen bonding, the O=C—C=C—OH framework must adopt a planar or near-planar conformation. In this compound, the presence of two bulky methyl groups on the α-carbon makes this planarity energetically prohibitive. The methyl groups create significant steric strain, preventing the carbonyl and ester groups from aligning correctly to form the stable, six-membered hydrogen-bonded ring. This steric clash effectively destabilizes the enol tautomer, causing the equilibrium to lie almost exclusively on the side of the keto form.
Caption: Tautomeric equilibrium comparison.
Experimental Methodologies for Enol Content Quantification
To validate the theoretical prediction of negligible enol content, two primary experimental techniques can be employed: ¹H NMR spectroscopy for direct observation and Meyer's chemical titration for quantitative analysis.
Quantification by ¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of tautomers in solution, as the proton exchange between keto and enol forms is typically slow on the NMR timescale. This results in distinct sets of signals for each tautomer.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 0.2 M in a deuterated solvent (e.g., CDCl₃ for a non-polar environment or DMSO-d₆ for a polar aprotic environment).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00).
-
Allow the solution to equilibrate for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure the tautomeric equilibrium is reached.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.
-
-
Data Analysis:
-
Assign the peaks corresponding to the keto and potential enol forms.
-
Carefully integrate the area under the characteristic peaks for each tautomer. For the keto form, this would be the singlet from the acetyl protons (CH₃-C=O). For the enol form, the key signal is the vinylic proton (=C-H).
-
Calculate the percentage of enol content using the following formula, adjusting for the number of protons contributing to each signal:
% Enol = [ (Integral of Enol Peak / # of Enol Protons) / ( (Integral of Enol Peak / # of Enol Protons) + (Integral of Keto Peak / # of Keto Protons) ) ] * 100
-
Expected Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to be dominated entirely by the signals of the keto tautomer.
| Tautomer | Functional Group | Expected Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Integration |
| Keto | -C(O)CH₃ | ~2.2 | Singlet | 3H |
| -C(CH₃)₂ | ~1.4 | Singlet | 6H | |
| -OCH₃ | ~3.7 | Singlet | 3H | |
| Enol | =C-H (Vinylic) | ~5.0 (Expected, if present) | Singlet | 0H (Expected) |
| -OH (Enolic) | ~12.0 (Expected, if present) | Broad Singlet | 0H (Expected) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Quantification by Meyer's Bromine Titration
This classic chemical method leverages the rapid reaction of the enol's carbon-carbon double bond with bromine. The keto form reacts much more slowly, allowing for a quantitative "snapshot" of the enol concentration at equilibrium.
Experimental Protocol: Meyer's Method
-
Equilibration: Dissolve a precisely weighed amount of this compound in an appropriate solvent (e.g., methanol) and allow it to equilibrate for 24 hours.
-
Reaction: Cool the solution in an ice bath. Rapidly add a known excess of a standardized bromine solution in the same solvent. The reaction with the enol is nearly instantaneous.
-
Quenching: Immediately after bromine addition, add an excess of a β-naphthol solution. This quenches unreacted bromine, preventing it from reacting with the keto form as it slowly enolizes.
-
Titration: Add an excess of potassium iodide (KI) solution. The bromo-ketone product will oxidize the iodide to iodine.
-
Analysis: Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The amount of thiosulfate used is directly proportional to the amount of enol originally present in the sample.
Data Interpretation and Comparative Analysis
Expected Results for this compound:
-
¹H NMR: The spectrum will show signals only for the keto form. The characteristic vinylic proton signal of the enol will be absent, indicating an enol content below the NMR detection limit (typically <1%).
-
Meyer's Titration: The titration will show negligible consumption of bromine, confirming a near-zero enol content.
To put this result into context, a comparative analysis is essential.
Table 2: Comparative Enol Content of β-Dicarbonyl Compounds in Chloroform (CDCl₃)
| Compound | α-Substitution | Key Stabilizing/Destabilizing Factor | Approximate % Enol |
| Acetylacetone | None | Strong H-Bonding & Conjugation | ~85% |
| Ethyl Acetoacetate | None | Moderate H-Bonding & Conjugation | ~8% |
| This compound | gem-Dimethyl | Severe Steric Hindrance | <1% |
This data starkly illustrates that the steric hindrance imposed by the gem-dimethyl groups is the overriding factor in determining the tautomeric equilibrium, completely suppressing the enol form that is otherwise favored or significantly present in related β-dicarbonyl compounds.
Caption: Workflow for enol content determination.
Implications for Reactivity and Drug Development
The near-complete absence of an enolizable α-proton and the negligible concentration of the enol tautomer have profound consequences for the chemical reactivity of this compound.
-
Acidity and Enolate Formation: Unlike typical β-keto esters, the α-carbon is not acidic, and the compound cannot be deprotonated to form a stable enolate.
-
Synthetic Utility: Consequently, it is inert in reactions that rely on enolate intermediates, such as the acetoacetic ester synthesis (alkylation at the α-carbon) and aldol-type condensations. This is a critical consideration for synthetic chemists designing multi-step syntheses.
-
Drug Design: In drug development, tautomeric ratios can significantly affect a molecule's properties, including its shape, polarity, lipophilicity (logP), and ability to act as a hydrogen bond donor or acceptor. A molecule locked in a single tautomeric form, like this compound, will have predictable and stable interactions with biological targets, which can be an advantage in designing specific inhibitors or receptor ligands.
Conclusion
The case of this compound serves as an exemplary model of how steric factors can dominate and even reverse the expected outcomes based on electronic effects in chemical equilibria. While conjugation and intramolecular hydrogen bonding are powerful forces that typically stabilize the enol tautomer in β-dicarbonyl systems, the severe steric clash introduced by the α-gem-dimethyl groups prevents the requisite planar geometry, leading to a near-total suppression of enolization. This guide has outlined the theoretical principles and provided robust experimental protocols for verifying this phenomenon. For professionals in chemistry and pharmacology, this deep understanding of structure-property relationships is not merely academic; it is a cornerstone of rational molecular design, reaction planning, and the development of novel therapeutics.
A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from Methyl 2,2-dimethylacetoacetate
Foreword: The Strategic Advantage of a Hindered Building Block
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their structural diversity and ability to interact with biological targets make them indispensable scaffolds in the quest for novel medicines. The art and science of synthesizing these molecules efficiently and with high degrees of control is, therefore, a critical endeavor. This guide focuses on a particularly versatile yet underappreciated building block: Methyl 2,2-dimethylacetoacetate (MDMAA).
Unlike its un-substituted counterpart, methyl acetoacetate, MDMAA possesses a gem-dimethyl group adjacent to the ester functionality. This seemingly minor modification imparts significant strategic advantages. The quaternary carbon center introduces steric hindrance that can prevent undesirable side reactions, such as self-condensation, and critically, it can direct the regioselectivity of cyclization reactions. Furthermore, the gem-dimethyl motif is a common feature in many biologically active molecules, making MDMAA an attractive starting point for introducing this structural element. This guide provides an in-depth exploration of the key synthetic transformations of MDMAA into prominent classes of heterocyclic compounds, offering both mechanistic insights and practical, field-proven protocols for the modern researcher.
Part 1: Synthesis of Six-Membered Heterocycles: Pyridines and Pyrimidines
The construction of six-membered rings remains a cornerstone of heterocyclic chemistry. This compound serves as a potent C3 or C4 synthon in classical multicomponent reactions for assembling highly functionalized pyridine and pyrimidine cores.
The Hantzsch Synthesis: Crafting Dihydropyridine and Pyridine Scaffolds
The Hantzsch pyridine synthesis, first reported in 1881, is a renowned multi-component reaction that efficiently constructs dihydropyridine rings, which are precursors to pyridines.[1] These scaffolds are central to important drugs like the calcium channel blocker nifedipine.[1][2] The reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.[3]
Mechanistic Rationale: The reaction proceeds through a cascade of events, beginning with a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from ammonia and the second equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (1,4-DHP) core.[2][4] The use of MDMAA ensures the presence of a gem-dimethyl group at the 3-position of the resulting dihydropyridine ring, a feature that can be exploited for further synthetic modifications or to influence biological activity.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of 4-Aryl-3,3,5-trimethyl-1,4-dihydropyridine-2,6-dicarboxylate
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (2.0 equiv.), a substituted aromatic aldehyde (1.0 equiv.), and ethanol (30 mL).
-
Reagent Addition: Add ammonium acetate (1.1 equiv.) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol/water (1:1), and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
-
Oxidation (Optional): To synthesize the corresponding pyridine, dissolve the dihydropyridine product in glacial acetic acid and add a suitable oxidizing agent (e.g., ferric chloride or nitric acid) and heat gently until the aromatization is complete (monitored by TLC). Pour the mixture onto ice and neutralize to precipitate the pyridine product.
| Component | Role | Key Considerations | Typical Yields |
| This compound | C3 Synthon | Gem-dimethyl group prevents enolization towards the ester. | 75-95% |
| Aldehyde | C1 Synthon | Aromatic aldehydes are commonly used. | |
| Ammonium Acetate | Nitrogen Source | Provides the nitrogen atom for the heterocycle. | |
| Catalyst (Optional) | Acid/Base | p-Toluenesulfonic acid (PTSA) or piperidine can catalyze the reaction.[1] |
The Biginelli Reaction: A Gateway to Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[5] These DHPMs are of immense pharmaceutical interest, serving as calcium channel blockers, antihypertensive agents, and more.[5][6] The reaction condenses an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[7][8]
Mechanistic Rationale: The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine onto the ester carbonyl, followed by dehydration, yields the final DHPM product.[5] When MDMAA is used, the resulting DHPM will feature a gem-dimethyl group at the C5 position of the heterocyclic ring.
Caption: Mechanistic pathway of the Biginelli Reaction.
Experimental Protocol: Synthesis of 5-alkoxycarbonyl-4-aryl-6,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one
-
Setup: In a 50 mL flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., nickel chloride, InBr₃) or a Brønsted acid (e.g., concentrated HCl, 3-4 drops).[9][10]
-
Reaction: Stir the mixture at room temperature or heat to reflux for 2-5 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove excess urea and catalyst.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure DHPM product.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yields (%) | Reference |
| NiCl₂·6H₂O | Ethanol | Reflux | 3-4 | 85-95 | [9] |
| InBr₃ | Ethanol | Reflux | 0.5-1 | 80-92 | [10] |
| Tetrachlorosilane | Acetonitrile | Reflux | 1-2 | 90-98 | [7] |
| Solvent-free | Grinding (NiCl₂) | Room Temp | 0.2-0.5 | 90-96 | [9] |
Part 2: Synthesis of Five-Membered Heterocycles: The Pyrazole Core
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the acaricide tebufenpyrad. The most fundamental route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction pioneered by Knorr.
Mechanistic Rationale: The reaction of MDMAA with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) proceeds via an initial nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.[11] The non-symmetrical nature of MDMAA (ketone vs. ester) directs the initial attack preferentially to the more electrophilic ketone carbonyl, leading to a high degree of regioselectivity in the final product.
Caption: General workflow for Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 4,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Setup: To a solution of this compound (1.0 equiv.) in glacial acetic acid or ethanol (25 mL) in a round-bottom flask, add phenylhydrazine (1.0 equiv.).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: After cooling, the product may crystallize directly. If not, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure pyrazolone derivative.
| Hydrazine Derivative | Solvent | Conditions | Product Type | Typical Yields (%) |
| Phenylhydrazine | Ethanol | Reflux, 2h | Pyrazolone | >90[11] |
| Hydrazine Hydrate | Ethanol | Reflux, 4h | Pyrazolone | High |
| Methylhydrazine | Fluorinated Alcohols (TFE/HFIP) | Reflux | Pyrazole (improved regioselectivity) | >85[12] |
Part 3: Synthesis of Seven-Membered Heterocycles: 1,5-Benzodiazepines
Benzodiazepines are a critical class of psychoactive drugs, including well-known therapeutics like Valium and Xanax.[13] The 1,5-benzodiazepine core is typically synthesized via the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound.[14][15] This reaction is often catalyzed by acids to facilitate the condensation and cyclization steps.[16]
Mechanistic Rationale: The synthesis involves the condensation of one amino group of the o-phenylenediamine with the ketone carbonyl of MDMAA to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group on the ester carbonyl, leading to cyclization and elimination of methanol to form the seven-membered diazepine ring.[14] The use of a catalyst like H-MCM-22 or sulfated zirconia can significantly accelerate the reaction, often allowing it to proceed efficiently at room temperature.[14][16]
Caption: Synthetic pathway to 1,5-Benzodiazepines.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine Derivative
-
Setup: In a flask, dissolve o-phenylenediamine (1.0 mmol) and this compound (1.1 mmol) in acetonitrile (15 mL).
-
Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as H-MCM-22 (25 mg).[14]
-
Reaction: Stir the suspension at room temperature for 1-3 hours. Monitor the disappearance of starting materials by TLC.
-
Work-up: Upon completion, filter off the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The remaining residue is the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
| Catalyst | Solvent | Temperature | Time | Typical Yields (%) | Reference |
| H-MCM-22 | Acetonitrile | Room Temp | 1-3 h | 80-87 | [14] |
| Sulfated Zirconia | Solvent-free | Room Temp | 15-30 min | 90-95 | [16] |
| Acetic Acid | Ethanol | Reflux | 4-6 h | 70-85 | [15] |
| None | Neat | 100°C | 2 h | Moderate |
Conclusion and Future Outlook
This compound has proven to be a highly effective and strategic precursor for the synthesis of a diverse array of heterocyclic compounds. Its inherent steric hindrance, provided by the gem-dimethyl group, offers a distinct advantage in controlling reaction pathways and preventing unwanted side products in classical multicomponent reactions like the Hantzsch, Biginelli, and Knorr syntheses. This guide has demonstrated its utility in constructing medicinally relevant six-, five-, and seven-membered rings through robust and reproducible protocols.
The future application of this building block is bright. There is considerable scope for its inclusion in novel multi-component reactions to discover new heterocyclic scaffolds.[7] Furthermore, the integration of green chemistry principles, such as the use of aqueous micelles, ionic liquids, or solvent-free conditions, will continue to enhance the efficiency and sustainability of these synthetic routes.[1][6] For researchers and drug development professionals, a deep understanding of the reactivity and strategic value of this compound provides a powerful tool for the rational design and synthesis of the next generation of therapeutic agents.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. scribd.com [scribd.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. asianpubs.org [asianpubs.org]
- 10. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Research Portal [researchworks.creighton.edu]
- 14. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijtsrd.com [ijtsrd.com]
- 16. researchgate.net [researchgate.net]
Exploring the Chemical Space Around Methyl 2,2-dimethylacetoacetate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Methyl 2,2-dimethylacetoacetate, a readily accessible β-keto ester, serves as a versatile scaffold in synthetic and medicinal chemistry. The strategic incorporation of the gem-dimethyl group offers a unique handle to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides an in-depth exploration of the chemical space surrounding this compound derivatives. We will delve into key synthetic transformations, including the synthesis of pyrazoles, dihydropyrimidines via the Biginelli reaction, and dihydropyridines through the Hantzsch synthesis. The causality behind experimental choices, particularly in the context of the sterically demanding gem-dimethyl group, will be a central focus. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Significance of the gem-Dimethyl Acetoacetate Scaffold
In the landscape of medicinal chemistry, the modulation of a molecule's metabolic stability and conformational rigidity are paramount objectives. The gem-dimethyl group, a seemingly simple structural motif, plays a crucial role in achieving these goals. Its incorporation can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Furthermore, the steric bulk of the gem-dimethyl group can restrict conformational flexibility, locking a molecule into a bioactive conformation and enhancing its binding affinity to a biological target.
This compound (DMMA) is an attractive starting material that features this valuable gem-dimethyl group alongside the versatile reactivity of a β-keto ester. This bifunctionality allows for its elaboration into a diverse array of heterocyclic systems, which are privileged structures in drug discovery. This guide will provide a detailed examination of the synthesis and potential applications of key derivatives of DMMA.
Synthetic Strategies for Exploring the Chemical Space of DMMA
The reactivity of DMMA is primarily centered around its dicarbonyl functionality, which allows for a variety of condensation reactions to form heterocyclic rings. We will explore three key transformations: pyrazole synthesis, the Biginelli reaction for dihydropyrimidinone synthesis, and the Hantzsch pyridine synthesis.
Pyrazole Synthesis: A Gateway to Bioactive Heterocycles
Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The synthesis of pyrazoles from β-keto esters is a well-established transformation, typically involving condensation with hydrazine or its derivatives.[3]
Causality in Experimental Design: The reaction of a β-keto ester with hydrazine proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. The presence of the gem-dimethyl group in DMMA can influence the rate of both the initial condensation and the subsequent cyclization due to steric hindrance. Therefore, reaction conditions may need to be adjusted compared to those used for less substituted β-keto esters. For instance, extended reaction times or the use of a higher boiling point solvent may be necessary to drive the reaction to completion.
Experimental Protocol: Synthesis of 5-methyl-3-(methoxycarbonyl)-3-methyl-1H-pyrazole
-
Materials: this compound, Hydrazine hydrate, Ethanol, Glacial acetic acid.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazole derivative.
-
Expected Characterization Data:
-
¹H NMR: Resonances corresponding to the methyl groups, the pyrazole ring proton, and the ester methyl group.
-
¹³C NMR: Signals for the quaternary carbon, the methyl carbons, the pyrazole ring carbons, and the ester carbonyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Diagram of Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of a pyrazole derivative from this compound.
The Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] DHPMs are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers.[5]
Causality in Experimental Design: The mechanism of the Biginelli reaction is believed to proceed through several key steps, including the formation of an acyliminium ion intermediate from the aldehyde and urea.[4] The β-keto ester then adds to this intermediate, followed by cyclization and dehydration. The steric bulk of the gem-dimethyl group in DMMA might disfavor the addition of the enolate to the acyliminium ion. To overcome this, the use of a Lewis acid catalyst can be beneficial to activate the aldehyde and facilitate the initial condensation steps. Microwave irradiation can also be employed to accelerate the reaction and improve yields.
Experimental Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)-2,2-dimethyl-6-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate
-
Materials: this compound, 4-Methoxybenzaldehyde, Urea, Ethanolic HCl or a Lewis acid catalyst (e.g., Yb(OTf)₃), Ethanol.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), and Urea (1.5 eq) in ethanol.
-
Add a catalytic amount of ethanolic HCl or a Lewis acid.
-
Reflux the mixture for 12-24 hours, or heat under microwave irradiation at a suitable temperature and time, monitoring by TLC.
-
After completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure DHPM.
-
Expected Characterization Data:
-
¹H NMR: Signals for the aromatic protons, the methoxy group, the C4-proton of the dihydropyrimidine ring, the NH protons, and the methyl groups.
-
¹³C NMR: Resonances for the aromatic carbons, the dihydropyrimidine ring carbons, the ester and urea carbonyl carbons, and the methyl carbons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (ester and urea), and aromatic C-H stretching.
Diagram of Biginelli Reaction Mechanism
Caption: Simplified mechanism of the Biginelli reaction leading to dihydropyrimidinones.
Hantzsch Pyridine Synthesis: Accessing Dihydropyridines
The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[6][7] These compounds are well-known for their activity as calcium channel blockers, with nifedipine being a prominent example.[5]
Causality in Experimental Design: The Hantzsch synthesis involves a series of reactions including a Knoevenagel condensation and a Michael addition.[6] The use of two equivalents of DMMA will result in a symmetrical dihydropyridine with gem-dimethyl groups at both the 2- and 6-positions of the dihydropyridine ring. The steric hindrance of these groups can be significant, potentially slowing down the reaction. As with the Biginelli reaction, optimizing conditions such as temperature, reaction time, and the choice of catalyst is crucial for achieving good yields. A final oxidation step is often required to convert the dihydropyridine to the corresponding aromatic pyridine.
Experimental Protocol: Synthesis of Dimethyl 2,6-dimethyl-2,6-bis(methyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials: this compound, Benzaldehyde, Ammonium acetate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and this compound (2.0 eq) in ethanol.
-
Add ammonium acetate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyridine.
-
Expected Characterization Data:
-
¹H NMR: Signals for the aromatic protons, the C4-proton of the dihydropyridine ring, the NH proton, and the methyl groups.
-
¹³C NMR: Resonances for the aromatic carbons, the dihydropyridine ring carbons, the ester carbonyl carbons, and the methyl carbons.
Diagram of Hantzsch Pyridine Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
Structure-Activity Relationships and Physicochemical Properties
While specific quantitative data for a wide range of DMMA derivatives is not extensively available in the public domain, we can infer potential structure-activity relationships (SAR) based on the known properties of the parent heterocyclic systems and the influence of the gem-dimethyl group.
| Derivative Class | Potential Biological Target/Activity | Influence of gem-Dimethyl Group | Predicted Physicochemical Properties |
| Pyrazoles | Kinases, GPCRs (e.g., anti-inflammatory, anticancer)[1][2] | Increased metabolic stability, restricted conformation of substituents. | Increased lipophilicity, potential for improved cell permeability. |
| Dihydropyrimidinones | Calcium channels (e.g., cardiovascular effects)[5] | Enhanced metabolic stability, potential for altered binding pose. | Increased lipophilicity, may affect solubility. |
| Dihydropyridines | Calcium channels (e.g., antihypertensive)[5] | Blockade of metabolic oxidation at the dihydropyridine ring. | Increased lipophilicity, potential for longer half-life. |
Expert Insight: The introduction of the gem-dimethyl group is a double-edged sword. While it offers clear advantages in terms of metabolic stability and pre-organization for target binding, it also significantly increases lipophilicity. This can lead to challenges with aqueous solubility and may require the incorporation of polar functional groups elsewhere in the molecule to maintain a balanced drug-like profile.
Conclusion and Future Directions
This compound represents a valuable and underexplored building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The synthetic routes outlined in this guide provide a solid foundation for accessing a variety of pyrazole, dihydropyrimidinone, and dihydropyridine derivatives. The strategic use of the gem-dimethyl group offers a powerful tool for medicinal chemists to fine-tune the properties of their lead compounds.
Future research in this area should focus on the systematic exploration of the chemical space around DMMA, including the synthesis of diverse libraries of derivatives and their comprehensive biological evaluation. The development of robust and scalable synthetic protocols, particularly those that can overcome the steric challenges posed by the gem-dimethyl group, will be crucial for unlocking the full potential of this versatile scaffold. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of promising derivatives will be essential to validate the therapeutic potential of this chemical class.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
A Strategic Guide to the Initial Investigation of the Biological Activity of Methyl 2,2-dimethylacetoacetate Derivatives
Introduction: Unveiling the Potential of a Novel Chemical Scaffold
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of identifying next-generation therapeutics. Methyl 2,2-dimethylacetoacetate and its derivatives represent a class of small molecules with untapped potential. While the parent acetoacetate scaffold has demonstrated a range of biological activities, including antimicrobial and biofilm-inhibiting properties, the introduction of gem-dimethyl substitution at the α-carbon presents an intriguing modification. This structural alteration is predicted to significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby potentially modulating its biological profile.
This technical guide provides a comprehensive framework for the initial investigation into the biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a structured, field-proven approach to synthesis, screening, and initial mechanistic evaluation. The methodologies outlined herein are grounded in established protocols and are designed to be self-validating, ensuring the generation of robust and reliable data.
Part 1: Synthesis of this compound Derivatives: A Proposed Pathway
The synthesis of this compound can be approached through the well-established acetoacetic ester synthesis pathway.[1] This method involves the alkylation of the α-carbon of an acetoacetate ester.[2]
Proposed Synthetic Protocol:
-
Enolate Formation: Methyl acetoacetate is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding enolate.[2] The choice of a base and solvent system is critical to ensure complete deprotonation without unwanted side reactions.
-
First Alkylation: The resulting enolate is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to introduce the first methyl group at the α-carbon.[3]
-
Second Alkylation: The mono-methylated product is subjected to a second round of deprotonation with a strong base, followed by reaction with another equivalent of the methylating agent to yield this compound.
-
Purification: The final product is purified using standard techniques such as distillation or column chromatography to ensure high purity for subsequent biological evaluation.
Caption: Proposed synthesis of this compound.
Part 2: A Hierarchical Approach to Biological Screening
A systematic and tiered screening approach is essential for efficiently identifying and characterizing the biological activities of novel compounds.[4][5] This strategy, often referred to as a screening funnel, prioritizes broad, high-throughput assays in the initial phase, followed by more complex and specific assays for promising candidates.
Caption: A hierarchical biological screening funnel.
Primary Screening: Casting a Wide Net
The initial screening phase aims to identify any significant biological activity across a range of therapeutic areas. Based on the known activities of related acetoacetate compounds, the primary screen should focus on antimicrobial, anticancer, and anti-inflammatory properties.
A panel of clinically relevant bacterial and fungal strains should be used for the initial antimicrobial screening.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compounds: Prepare a stock solution of this compound derivatives in a suitable solvent (e.g., DMSO).
-
Microplate Preparation: Serially dilute the compound stock solutions in a 96-well microtiter plate containing appropriate growth media.
-
Inoculation: Add a standardized suspension of the microbial strain to each well. Include positive (antimicrobial agent) and negative (vehicle) controls.
-
Incubation: Incubate the plates under optimal growth conditions for the specific microorganism.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by using a viability indicator dye like resazurin.[6]
Table 1: Panel of Microbial Strains for Primary Screening
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| Streptococcus pneumoniae | Pseudomonas aeruginosa | Aspergillus fumigatus |
| Enterococcus faecalis | Klebsiella pneumoniae | Cryptococcus neoformans |
An initial screen against a representative panel of human cancer cell lines is recommended to identify any cytotoxic or anti-proliferative effects.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀).[9]
Table 2: Panel of Human Cancer Cell Lines for Primary Screening
| Cancer Type | Cell Line |
| Breast Cancer | MCF-7, MDA-MB-231 |
| Lung Cancer | A549, H1299 |
| Colon Cancer | HCT116, HT-29 |
| Leukemia | K562, Jurkat |
An initial assessment of anti-inflammatory potential can be achieved using a cell-based assay that measures the inhibition of key inflammatory mediators.[10]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitric oxide (NO) produced by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC₅₀).
Secondary Screening: Hit-to-Lead Generation
Compounds that demonstrate significant activity in the primary screens ("hits") should be advanced to secondary screening for confirmation, dose-response analysis, and initial selectivity profiling.
-
Dose-Response Studies: Conduct more detailed dose-response curves to accurately determine the potency (IC₅₀ or MIC) of the active compounds.
-
Selectivity Assays:
-
Anticancer: Evaluate the cytotoxicity of promising anticancer compounds against a panel of normal, non-cancerous cell lines (e.g., human fibroblasts) to determine a selectivity index.
-
Antimicrobial: For broad-spectrum antimicrobial hits, determine the minimum bactericidal or fungicidal concentration (MBC/MFC) to distinguish between static and cidal activity.
-
Anti-inflammatory: Investigate the effect of active compounds on the production of other pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA-based assays.[11]
-
Tertiary Screening: Elucidating the Mechanism of Action
For prioritized "lead" compounds, the focus shifts to understanding their mechanism of action. This involves identifying the molecular target and the cellular pathways that are modulated.
Potential Mechanistic Studies:
-
Antimicrobial:
-
Cell membrane integrity assays: Use fluorescent dyes like propidium iodide to assess membrane damage.
-
DNA gyrase inhibition assays: Evaluate the inhibition of this key bacterial enzyme.
-
-
Anticancer:
-
Cell cycle analysis: Use flow cytometry to determine if the compound induces cell cycle arrest.
-
Apoptosis assays: Employ techniques like Annexin V staining or caspase activity assays to detect programmed cell death.
-
-
Anti-inflammatory:
-
Western blot analysis: Investigate the effect on key inflammatory signaling pathways, such as NF-κB and MAPK, by measuring the phosphorylation status of key proteins.[12]
-
Conclusion and Future Directions
This guide provides a foundational strategy for the initial exploration of the biological activities of this compound derivatives. The proposed workflow, from synthesis to hierarchical screening and initial mechanistic studies, is designed to be both comprehensive and efficient. Positive findings from this initial investigation will pave the way for more in-depth studies, including lead optimization, in vivo efficacy testing in animal models, and detailed toxicology assessments. The systematic approach outlined here will enable a thorough evaluation of the therapeutic potential of this novel class of compounds.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation with Methyl 2,2-dimethylacetoacetate
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating Steric Hindrance in the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficacy in creating α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction's versatility has established it as a critical step in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and polymers.[3][4] The fundamental mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final α,β-unsaturated product.[1][5][6]
While the Knoevenagel condensation is broadly applicable, the introduction of steric bulk around the reactive centers can present significant challenges. Methyl 2,2-dimethylacetoacetate is a prime example of such a sterically hindered active methylene compound. The presence of the gem-dimethyl group at the α-position significantly impacts the acidity of the methylene protons and sterically impedes the approach of both the base for deprotonation and the subsequent nucleophilic attack on the carbonyl partner. This application note provides a detailed protocol and scientific rationale for successfully conducting the Knoevenagel condensation with this challenging substrate, offering insights into overcoming steric barriers to achieve desired product formation.
Reaction Mechanism and the Influence of Steric Hindrance
The generally accepted mechanism for the Knoevenagel condensation proceeds through several key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the active methylene compound, forming a resonance-stabilized enolate. The acidity of this proton is crucial for this initial step.
-
Nucleophilic Addition: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Protonation: The resulting alkoxide is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy intermediate.
-
Dehydration: Elimination of a water molecule from the β-hydroxy intermediate yields the final α,β-unsaturated product. This step is often the driving force for the reaction, especially when a conjugated system is formed.
The gem-dimethyl group in this compound introduces two primary challenges:
-
Reduced Acidity: The electron-donating nature of the two methyl groups slightly decreases the acidity of the methylene protons compared to unsubstituted acetoacetate, making deprotonation more difficult.
-
Steric Hindrance: The bulky dimethyl substitution creates a sterically congested environment around the methylene carbon, hindering the approach of the base and the subsequent attack on the carbonyl compound.
To overcome these challenges, the choice of catalyst and reaction conditions is paramount. A stronger, yet non-nucleophilic, base may be required to facilitate deprotonation. Additionally, elevated temperatures can provide the necessary activation energy to overcome the steric barrier.
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
This protocol details a representative Knoevenagel condensation using benzaldehyde as the carbonyl partner. The principles outlined can be adapted for other aldehydes and ketones, though reaction times and temperatures may require optimization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| This compound | C₇H₁₂O₃ | 144.17 | 1.44 g | 10 mmol |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g | 10 mmol |
| Piperidine | C₅H₁₁N | 85.15 | 0.17 g | 2 mmol |
| Acetic Acid | CH₃COOH | 60.05 | 0.12 g | 2 mmol |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
Equipment
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.44 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 50 mL of toluene to the flask. To this solution, add piperidine (0.17 g, 2 mmol) and glacial acetic acid (0.12 g, 2 mmol). The use of a piperidinium acetate catalyst, formed in situ, provides a balance of basicity to promote the reaction without leading to significant side products.
-
Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours, as indicated by the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure Methyl 3-benzylidene-2,2-dimethyl-4-oxopentanoate.
Visualizing the Workflow and Mechanism
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 6. homework.study.com [homework.study.com]
"step-by-step synthesis of substituted pyrazoles using Methyl 2,2-dimethylacetoacetate"
Application Note & Protocol
Topic: Step-by-Step Synthesis of Substituted Pyrazoles Using Methyl 2,2-dimethylacetoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse biological interactions have established it as a "privileged scaffold" in drug design.[2][3] A significant number of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, feature this core structure, highlighting its therapeutic importance across various diseases like cancer, inflammation, and viral infections.[3][4][5]
The synthesis of highly functionalized pyrazoles is therefore a critical task for medicinal chemists. Among the most robust and reliable methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] This application note provides a detailed protocol and scientific rationale for the synthesis of substituted pyrazoles utilizing this compound, a readily available β-ketoester, as the 1,3-dicarbonyl precursor. We will explore the reaction mechanism, provide a step-by-step experimental workflow, and discuss key parameters for process optimization.
Reaction Principle: The Knorr Pyrazole Synthesis
The fundamental transformation in the Knorr synthesis is the acid-catalyzed cyclocondensation reaction between a β-ketoester and a hydrazine.[7][8] The reaction proceeds with high efficiency, driven by the formation of the thermodynamically stable aromatic pyrazole ring.[6][9]
Causality of the Mechanism: The reaction's regioselectivity is a key consideration. The mechanism begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the β-ketoester.[9][10] The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, and therefore, the initial condensation preferentially occurs at this position to form a hydrazone intermediate.[10] Following this, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step, followed by the elimination of an alcohol (methanol in this case) and a molecule of water, leads to the formation of the final pyrazole product, which exists as a pyrazolone tautomer.[6][9]
Detailed Experimental Protocol
This section provides a validated, step-by-step methodology for the synthesis of 4,4-dimethyl-1-phenyl-1H-pyrazol-5(4H)-one from this compound and phenylhydrazine.
Objective: To synthesize and characterize a substituted pyrazolone via the Knorr condensation reaction.
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 30% Ethyl acetate / 70% Hexane)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer (for characterization)
Safety Precautions:
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 10 mmol, 1.44 g) and glacial acetic acid (20 mL).
-
Addition of Hydrazine: While stirring, slowly add phenylhydrazine (11 mmol, 1.19 g, 1.1 eq) to the solution at room temperature. The addition may be slightly exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 2-3 hours. Monitor the consumption of the starting material (this compound) by TLC.[9]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate should form.
-
Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product, 4,4-dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Characterization: Determine the melting point, and acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the synthesized compound.
Data Presentation & Process Optimization
The success of the synthesis depends on several key parameters. The following table summarizes these variables and their potential impact on the reaction outcome.
| Parameter | Typical Range/Value | Effect on Reaction | Troubleshooting/Optimization Notes |
| Reaction Time | 2-4 hours | Insufficient time leads to incomplete conversion. Excessive time can lead to side products. | Monitor reaction progress by TLC to determine the optimal time point for work-up. |
| Temperature | Reflux (~118°C in Acetic Acid) | Ensures sufficient activation energy for cyclization and dehydration steps. | Lower temperatures may require longer reaction times or a stronger acid catalyst. |
| Hydrazine Equivalent | 1.0 - 1.2 eq | A slight excess of hydrazine ensures complete consumption of the limiting β-ketoester. | A large excess can complicate purification. 1.1 eq is often optimal. |
| Solvent/Catalyst | Glacial Acetic Acid | Acts as both a solvent and an acid catalyst to promote the condensation and dehydration steps.[6] | Other solvents like ethanol with a catalytic amount of acid (e.g., H₂SO₄) can also be used.[11] |
| Yield (Typical) | 75-90% | Highly dependent on the purity of reagents and precision of the work-up/purification. | Losses primarily occur during precipitation and recrystallization steps. Ensure efficient transfer and minimal use of recrystallization solvent. |
| Purity | >98% after recrystallization | Recrystallization is effective for removing unreacted starting materials and soluble impurities. | If recrystallization is insufficient, silica gel column chromatography may be required. |
Conclusion
The Knorr pyrazole synthesis is a powerful and versatile method for constructing the pyrazole core, a scaffold of immense value in drug discovery.[1][12] By reacting this compound with a hydrazine derivative under acidic conditions, substituted pyrazolones can be synthesized in high yield and purity.[13] The detailed protocol and optimization parameters provided in this application note serve as a reliable guide for researchers and scientists, enabling the efficient and reproducible synthesis of these critical heterocyclic compounds for application in pharmaceutical and materials science research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. rsc.org [rsc.org]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchwithrowan.com [researchwithrowan.com]
Application Notes & Protocols: The Strategic Use of Methyl 2,2-dimethylacetoacetate in Multicomponent Reactions
Introduction: Beyond the Conventional β-Ketoester in Multicomponent Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex, drug-like molecules in a single, efficient step.[1][2] These one-pot processes are prized for their atom economy, convergence, and ability to rapidly generate diverse chemical libraries.[1][2] Central to many renowned MCRs, such as the Hantzsch and Biginelli reactions, is the β-ketoester scaffold. While methyl and ethyl acetoacetate are the conventional choices, the substitution of these with Methyl 2,2-dimethylacetoacetate introduces a strategic element with profound implications for the reaction outcome and the properties of the final product.
The defining feature of this reagent is the gem-dimethyl group at the α-carbon. This seemingly minor modification is a deliberate design choice that leverages well-understood stereoelectronic principles to achieve specific synthetic goals. The incorporation of this quaternary carbon center can sterically shield adjacent functional groups, enhance the metabolic stability of the resulting molecule, and critically, prevent unwanted side reactions such as aromatization.[3][4] Furthermore, the presence of the gem-dimethyl group often accelerates cyclization steps through the Thorpe-Ingold effect, a phenomenon where steric compression in the reactant ground state is released in a more crowded transition state, thereby lowering the activation energy.[5]
This guide provides an in-depth exploration of the application of this compound in key multicomponent reactions, offering mechanistic insights, detailed experimental protocols, and the strategic rationale behind its use.
The Hantzsch Dihydropyridine Synthesis: Engineering Stability
The Hantzsch reaction, first reported in 1881, is a classic MCR for the synthesis of 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in medicinal chemistry renowned for its role in calcium channel blockers like nifedipine and amlodipine.[6][7][8] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate.[6][9]
Mechanistic Rationale & the Role of the gem-Dimethyl Group
The Hantzsch synthesis proceeds through a series of interconnected equilibria.[6][10] Key steps include a Knoevenagel condensation between one molecule of the β-ketoester and the aldehyde, and the formation of an enamine from the second β-ketoester molecule and ammonia. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, yields the 1,4-DHP core.[10]
A significant challenge in the classical Hantzsch synthesis is the propensity of the 1,4-DHP product to oxidize to the corresponding aromatic pyridine derivative, a process often driven by the gain in aromatic stability.[6][11] While sometimes desired, this can be an uncontrolled and unwanted side reaction. The use of this compound provides a powerful solution. By introducing a quaternary, non-enolizable center at the C3 and C5 positions of the resulting dihydropyridine scaffold, the pathway to aromatization is effectively blocked. This ensures the isolation of the stable 1,4-DHP, preserving the sp3-hybridized carbon at the C4 position, which is often crucial for biological activity.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Hantzsch_pyridine_synthesis [chemeurope.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. asianpubs.org [asianpubs.org]
Application Note & Protocol: Synthetic Strategies for α-Alkylated β-Keto Esters with a Focus on Methyl 2,2-dimethylacetoacetate
Abstract
β-Keto esters are foundational building blocks in organic synthesis, prized for their versatile reactivity in forming carbon-carbon bonds.[1][2] A common transformation is the alkylation at the α-carbon via an enolate intermediate. This guide addresses the experimental setup for reactions involving methyl 2,2-dimethylacetoacetate. A critical analysis of this substrate reveals a unique challenge: the absence of acidic α-protons, which prevents direct alkylation through classical enolate chemistry.[3][4] This document therefore provides a dual focus. First, it elucidates the chemical principles precluding direct α-alkylation of this specific substrate. Second, it delivers a detailed, field-proven protocol for the synthesis of this compound via the iterative alkylation of methyl acetoacetate. This protocol serves as a practical guide for researchers aiming to produce or utilize α,α-disubstituted β-keto esters.
Part 1: The Mechanistic Challenge of Alkylating this compound
The cornerstone of β-keto ester alkylation is the deprotonation of a hydrogen atom on the α-carbon, the carbon situated between the two carbonyl groups. The acidity of this proton (pKa ≈ 11 in DMSO) is a direct consequence of the ability of both adjacent carbonyl groups to stabilize the resulting negative charge through resonance.[5] This forms a nucleophilic enolate ion, which can then attack an electrophilic alkylating agent, such as an alkyl halide, in a classic SN2 reaction.[6][7]
The structure of this compound (see IUPAC name: methyl 2,2-dimethyl-3-oxobutanoate[8]) presents a fundamental barrier to this pathway. Both α-hydrogens have been replaced by methyl groups. Without an acidic proton to remove, a standard base like sodium ethoxide or even sodium hydride cannot form the necessary enolate for C-alkylation.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Methyl 2,2-dimethylacetoacetate as a Versatile Precursor for Pharmaceutical Intermediates
Introduction
In medicinal chemistry, the incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The gem-dimethyl group, a quaternary carbon substituted with two methyl groups, is a particularly valuable moiety frequently found in natural products of clinical importance, including statins, taxanes, and certain antibiotics.[1][2][3] Its inclusion in a drug candidate's structure can enhance metabolic stability by blocking sites susceptible to oxidative degradation, improve potency and selectivity through conformational restriction, and optimize the overall drug-like properties of a molecule.[1][2][4]
Methyl 2,2-dimethylacetoacetate (CAS No. 38923-57-8) is a specialized β-keto ester that serves as an efficient and strategic building block for introducing the gem-dimethyl motif. Unlike its parent compound, methyl acetoacetate, it lacks α-hydrogens, rendering it non-enolizable at that position. This distinct characteristic channels its reactivity towards two highly reliable and synthetically valuable transformations: (1) hydrolysis and subsequent decarboxylation to form a gem-dimethylated ketone, and (2) conversion of this ketone into other key intermediates. This guide details the core chemical transformations of this compound and provides validated protocols for its use in synthesizing foundational intermediates for drug development.
Section 1: Core Reactivity and Mechanistic Rationale
The primary synthetic utility of this compound stems from its identity as a β-keto ester. This class of compounds is renowned for its ability to undergo clean hydrolysis and decarboxylation to yield ketones.[5][6][7] The process is exceptionally efficient for β-keto acids, which are transiently formed during the hydrolysis of their corresponding esters.
Causality of the Reaction: The mechanism proceeds in two stages. First, the ester is hydrolyzed under acidic or basic conditions to yield the corresponding β-keto carboxylic acid. This intermediate is thermally unstable. Upon gentle heating, it readily undergoes decarboxylation through a cyclic, six-membered transition state, expelling carbon dioxide and forming an enol, which rapidly tautomerizes to the more stable ketone product.[8][9] This transformation provides a high-yield pathway to 3,3-dimethyl-2-butanone (pinacolone), a valuable intermediate in its own right.[10][11]
Diagram: Hydrolysis and Decarboxylation Pathway
Caption: General workflow for converting this compound to pinacolone.
Section 2: Synthesis of Key Pharmaceutical Intermediates
This section provides detailed, step-by-step protocols for the conversion of this compound into two versatile pharmaceutical intermediates: 3,3-dimethyl-2-butanone and 2,2-dimethylpropanoic acid (pivalic acid).
Protocol 1: Synthesis of 3,3-Dimethyl-2-butanone (Pinacolone)
This protocol describes the saponification of the starting ester followed by an acidic workup and decarboxylation to yield the target ketone.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aklectures.com [aklectures.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 10. 3,3-Dimethyl-2-butanone - High purity | EN [georganics.sk]
- 11. 3,3-Dimethyl-2-butanone - α,α [sigmaaldrich.com]
"synthetic route to coumarin derivatives using Methyl 2,2-dimethylacetoacetate"
Application Note & Protocol
A Streamlined Synthetic Route to 4,4-Dimethyl-3-acyl-3,4-dihydrocoumarins and their Derivatives Utilizing Methyl 2,2-Dimethylacetoacetate
Abstract: Coumarin and its derivatives represent a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and material science. Traditional synthesis routes, such as the Pechmann condensation, often face challenges when utilizing sterically hindered B-ketoesters, leading to low yields or requiring harsh reaction conditions. This application note details a robust and efficient protocol for the synthesis of 4,4-dimethyl-3,4-dihydrocoumarin derivatives, leveraging the unique reactivity of this compound. We will explore the underlying mechanistic rationale, provide a detailed step-by-step protocol, and discuss the advantages of this approach for generating structurally diverse coumarin libraries.
Introduction: The Challenge and Opportunity of Sterically Hindered Precursors
The coumarin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The Pechmann condensation, a classic method for coumarin synthesis, involves the acid-catalyzed reaction of a phenol with a B-ketoester. However, the use of sterically demanding B-ketoesters like this compound is often problematic. The gem-dimethyl group at the a-position can sterically hinder the initial transesterification and subsequent intramolecular cyclization, making the reaction sluggish and low-yielding under standard conditions.
This protocol overcomes these limitations by employing a Lewis acid-catalyzed approach that facilitates the reaction of phenols with this compound. This method not only provides good to excellent yields of the desired 4,4-dimethyl-3,4-dihydrocoumarins but also offers a gateway to a variety of functionalized derivatives.
Mechanistic Insight: The Role of the Lewis Acid Catalyst
The core of this synthetic strategy lies in the selection of an appropriate Lewis acid to activate the substrates. The reaction proceeds through a tandem Knoevenagel-type condensation followed by a Michael addition.
The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃, TiCl₄) to the carbonyl oxygen of the B-ketoester (this compound).[1][2] This activation enhances the electrophilicity of the carbonyl carbon. The phenol then acts as a nucleophile, attacking the activated carbonyl in a Friedel-Crafts-type acylation at the ortho position to the hydroxyl group.
Subsequent intramolecular transesterification, facilitated by the acidic conditions, leads to the cyclized intermediate.[3] The gem-dimethyl group at the 4-position prevents aromatization to a fully unsaturated coumarin, resulting in the stable 3,4-dihydrocoumarin ring system.
Reaction Mechanism Diagram
References
Application Notes and Protocols for the Palladium-Catalyzed Allylic Alkylation of Methyl 2,2-dimethylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Construction of Quaternary Carbon Centers
The palladium-catalyzed allylic alkylation, a cornerstone of modern synthetic organic chemistry, offers a powerful and versatile method for the formation of carbon-carbon bonds. This reaction, famously known as the Tsuji-Trost reaction, proceeds under mild conditions and demonstrates remarkable functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[1][2] A particularly valuable application of this methodology is the construction of all-carbon quaternary stereocenters, a common and often challenging motif in medicinal chemistry.[3] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed allylic alkylation of methyl 2,2-dimethylacetoacetate, a sterically hindered pronucleophile, to generate a key quaternary carbon center.
Theoretical Framework and Mechanistic Insights
The Tsuji-Trost reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium(0) complex.[1][4] The catalytic cycle is a well-established sequence of elementary steps that dictate the reaction's outcome and stereochemistry.
The Catalytic Cycle: A Step-by-Step Analysis
The reaction commences with a palladium(0) catalyst, which orchestrates the entire transformation. The key steps are as follows:
-
Coordination: The palladium(0) catalyst first coordinates to the double bond of the allylic substrate, forming a η²-π-allyl-Pd(0) complex.[1]
-
Oxidative Addition: This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond. This step results in the expulsion of the leaving group and the formation of a cationic η³-π-allyl-Pd(II) complex. This process is also referred to as ionization.[1][4]
-
Nucleophilic Attack: The enolate of this compound, generated in situ by a suitable base, then acts as a "soft" nucleophile.[4] It attacks one of the terminal carbons of the π-allyl ligand. This attack typically occurs on the face opposite to the palladium metal, leading to an overall retention of configuration from the starting allylic substrate via a double inversion mechanism.[5]
-
Reductive Elimination & Catalyst Regeneration: The final step involves the reductive elimination of the newly formed product and the regeneration of the active Pd(0) catalyst, which can then enter another catalytic cycle.
Diagram: The Catalytic Cycle of the Tsuji-Trost Reaction
Caption: The catalytic cycle of the palladium-catalyzed allylic alkylation.
Experimental Protocol: Allylic Alkylation of this compound
This protocol is a robust starting point for the allylic alkylation of this compound with a generic allylic acetate. Due to the steric hindrance of the nucleophile, optimization of reaction parameters may be necessary.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard chemical supplier | |
| Allyl Acetate | ≥99% | Standard chemical supplier | Other allylic electrophiles (e.g., carbonates, chlorides) can be used. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem, Sigma-Aldrich, etc. | Handle in a glovebox or under an inert atmosphere. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard chemical supplier | Highly reactive and flammable. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard chemical supplier | Ensure solvent is thoroughly deoxygenated. |
| Saturated Ammonium Chloride (NH₄Cl) solution | ACS Grade | Standard chemical supplier | For quenching the reaction. |
| Ethyl Acetate | ACS Grade | Standard chemical supplier | For extraction. |
| Brine (Saturated NaCl solution) | ACS Grade | Standard chemical supplier | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard chemical supplier | For drying. |
| Argon or Nitrogen Gas | High purity | Local gas supplier | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) under a positive pressure of inert gas to remove the mineral oil.
-
Add anhydrous, degassed THF (5 mL per 1 mmol of the limiting reagent) to the flask.
-
-
Enolate Formation:
-
Cool the THF suspension to 0 °C using an ice-water bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The mixture should become a clear solution or a fine suspension of the sodium enolate.
-
-
Catalyst and Electrophile Addition:
-
In a separate, small, dry vial, dissolve tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents) in a minimal amount of anhydrous, degassed THF.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add the allyl acetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Diagram: Experimental Workflow
Caption: A streamlined workflow for the palladium-catalyzed allylic alkylation.
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Incomplete enolate formation.3. Poor quality solvent or reagents. | 1. Use fresh, high-quality Pd(PPh₃)₄ or prepare the catalyst in situ from a Pd(II) precursor and ligand. Ensure all manipulations are under a strict inert atmosphere.[3]2. Ensure the base is active and the reaction is free of protic impurities. Consider using a stronger base like LHMDS or KHMDS if NaH is ineffective.3. Use freshly distilled or commercially available anhydrous, deoxygenated solvents. |
| Formation of Side Products (e.g., diallylation) | 1. Use of excess allylic electrophile.2. Incomplete initial alkylation allowing for further reaction. | 1. Use a slight excess (1.1 eq.) of the allylic electrophile. A large excess should be avoided.2. Ensure complete formation of the initial product before work-up. |
| Low Yield | 1. Steric hindrance from the nucleophile.2. Catalyst deactivation.3. Suboptimal reaction temperature. | 1. Screen different phosphine ligands (e.g., dppe, dppp, or specialized ligands like the Trost ligand for asymmetric versions).[1] The choice of ligand can significantly impact reactivity with hindered nucleophiles.[6]2. Increase catalyst loading slightly (e.g., to 5 mol%).3. Gently heating the reaction (e.g., to 40-50 °C) may improve the rate and yield, but should be monitored for side reactions. |
| Difficulty in Purification | 1. Residual mineral oil from NaH.2. Triphenylphosphine oxide byproduct. | 1. Thoroughly wash the NaH with anhydrous hexanes before use.2. Phosphine oxide can often be removed by careful column chromatography or by precipitation from a non-polar solvent. |
Conclusion
The palladium-catalyzed allylic alkylation of this compound is a highly effective method for the synthesis of molecules containing a quaternary carbon center alpha to a keto-ester functionality. By understanding the underlying mechanism and adhering to rigorous experimental techniques, researchers can successfully employ this reaction to build complex molecular architectures. The protocol provided serves as a solid foundation, and the troubleshooting guide offers practical solutions to common challenges, empowering scientists in their synthetic endeavors.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Phase Transfer Catalysis in Reactions of Methyl 2,2-dimethylacetoacetate
Abstract
Methyl 2,2-dimethylacetoacetate is a valuable synthetic intermediate, notable for the presence of a sterically hindered α-carbon. This structural feature presents significant challenges for traditional synthetic transformations, particularly C-alkylation, which often necessitates the use of strong, hazardous bases and strictly anhydrous conditions. This application note details the strategic use of Phase Transfer Catalysis (PTC) as a robust, efficient, and scalable methodology to overcome these hurdles. We provide an in-depth analysis of the PTC mechanism, guidance on parameter optimization, and detailed, field-proven protocols for the C-alkylation of this compound, enabling the synthesis of complex α-quaternary ketoesters under mild and operationally simple conditions.
Introduction: The Challenge of Steric Hindrance
This compound serves as a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its utility is centered on the reactivity of the α-carbon, flanked by two carbonyl groups. However, the gem-dimethyl substitution at this position creates substantial steric congestion, rendering the α-proton less accessible and the corresponding carbanion a hindered nucleophile.
Conventional approaches to alkylate this center typically rely on strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or alkali metal alkoxides in anhydrous organic solvents.[1] These methods, while effective, suffer from several drawbacks:
-
Harsh Conditions: Require strict exclusion of moisture and air.
-
Hazardous Reagents: Strong bases are often pyrophoric or highly corrosive.
-
Side Reactions: Risk of ester hydrolysis or self-condensation reactions.
-
Scale-Up Difficulties: Managing hazardous reagents and anhydrous conditions on an industrial scale is costly and complex.
Phase Transfer Catalysis (PTC) emerges as a superior alternative. PTC facilitates reactions between reagents located in separate, immiscible phases (e.g., a solid or aqueous phase and an organic phase) through the action of a catalyst that shuttles a reactive species across the phase boundary.[1][2] This technique allows for the use of inexpensive and safer inorganic bases like potassium carbonate or sodium hydroxide under mild, heterogeneous conditions, significantly simplifying the procedure and improving the overall process safety and efficiency.[3][4]
The Mechanism of Solid-Liquid PTC in C-Alkylation
For the C-alkylation of an active methylene compound like this compound, a solid-liquid (S-L) PTC system is often employed. The reaction proceeds via an interfacial mechanism where the key steps occur at the boundary between the solid base and the organic solvent.[5]
-
Deprotonation at the Interface: The solid inorganic base (e.g., K₂CO₃) deprotonates the this compound at the surface of the solid particle.[5]
-
Ion-Pair Formation: The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) dissolved in the organic phase, exchanges its anion (X⁻) for the newly formed enolate anion (A⁻) at the interface.
-
Transport into Organic Phase: This creates a lipophilic, charge-neutral ion pair (Q⁺A⁻) which is soluble in the bulk organic phase.
-
Nucleophilic Attack: Within the organic phase, the enolate anion is poorly solvated and highly reactive—often described as a "naked anion." It rapidly attacks the alkylating agent (R-Y) in a classic Sₙ2 reaction.
-
Catalyst Regeneration: The reaction yields the desired alkylated product and a new quaternary ammonium salt (Q⁺Y⁻). This salt migrates back to the interface to exchange its new anion (Y⁻) for another enolate, thus completing the catalytic cycle.
This continuous cycle allows a substoichiometric amount of the catalyst to facilitate the conversion of a large amount of substrate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2,2-dimethylacetoacetate Alkylation
Welcome to the technical support center for the alkylation of methyl 2,2-dimethylacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the alkylation of this compound.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired alkylated product. What are the likely causes and how can I resolve this?
Answer:
Low to no yield in the alkylation of this compound can stem from several factors, primarily related to the generation and reactivity of the enolate intermediate.
-
Incomplete Deprotonation: The acidity of the α-proton in β-keto esters is a critical factor.[1] For successful alkylation, the chosen base must be strong enough to quantitatively deprotonate the this compound, forming the enolate.[2] If the base is too weak, the equilibrium will favor the starting material, leading to a low concentration of the reactive enolate.
-
Recommendation: While milder bases like sodium ethoxide can be used for simple acetoacetic esters, for a disubstituted substrate like this compound, a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is often more effective.[2][3] It is crucial to ensure the complete conversion of the starting material to its enolate to prevent side reactions.[2]
-
-
Base and Solvent Mismatch: The choice of base should be compatible with the solvent. For instance, using an alkoxide base where the alkyl group differs from that of the ester can lead to transesterification.[4]
-
Recommendation: Match the alkoxide base to the ester. For this compound, sodium methoxide would be a more appropriate choice than sodium ethoxide to avoid transesterification.[4]
-
-
Reaction Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C with LDA in THF) to minimize side reactions. If the temperature is too high during enolate formation or alkylation, the enolate may be unstable or undergo undesired reactions.
-
Recommendation: Maintain a low temperature during the deprotonation step. After the addition of the alkylating agent, the reaction may be allowed to slowly warm to room temperature.
-
-
Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded.
-
Recommendation: Use a fresh or purified alkylating agent. Ensure that the alkyl halide is reactive enough for an SN2 reaction; primary and methyl halides are ideal, while secondary halides react more slowly and tertiary halides are unsuitable due to competing elimination reactions.[3]
-
Issue 2: Formation of O-Alkylated Byproduct
Question: My reaction is producing a significant amount of an O-alkylated byproduct alongside my desired C-alkylated product. How can I favor C-alkylation?
Answer:
Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[5] The outcome is influenced by several factors:
-
Solvent Choice: The polarity of the solvent plays a significant role.[5][6]
-
Polar aprotic solvents (e.g., DMSO, HMPA) tend to solvate the metal cation, leading to a more "naked" and reactive enolate. This increased reactivity often favors O-alkylation.[6]
-
Non-polar or weakly coordinating solvents (e.g., THF, dioxane) promote the aggregation of enolates, which can sterically hinder the oxygen atom and favor C-alkylation.[6]
-
Recommendation: Employ a less polar, aprotic solvent like Tetrahydrofuran (THF) to promote C-alkylation.[6]
-
-
Counter-ion: The nature of the metal counter-ion associated with the enolate is also crucial.[5]
-
Recommendation: Lithium (from LDA, for example) is known to chelate more tightly to the oxygen atom of the enolate, which can favor C-alkylation.
-
-
Electrophile Hardness (HSAB Theory): According to Hard and Soft Acid-Base (HSAB) theory, hard electrophiles tend to react with the hard oxygen atom of the enolate, while soft electrophiles prefer the softer carbon atom.
-
Recommendation: Use "softer" alkylating agents. Alkyl iodides are softer than bromides, which are softer than chlorides. Alkyl tosylates are also effective for promoting C-alkylation.
-
Troubleshooting Workflow for Low Yield or O-Alkylation
Caption: A flowchart for troubleshooting common alkylation issues.
Issue 3: Dialkylation or Polysubstitution
Question: I am observing the formation of dialkylated products, but I want to achieve monoalkylation. How can I control the extent of alkylation?
Answer:
The formation of dialkylated products occurs when the monoalkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with another equivalent of the alkylating agent.[7]
-
Stoichiometry of Base and Electrophile:
-
Recommendation: To favor monoalkylation, use one equivalent of a strong base to ensure complete conversion of the starting material to the enolate.[2] Then, add one equivalent of the alkylating agent. Using an excess of the starting material relative to the base and alkylating agent can also help minimize dialkylation.
-
-
Reaction Conditions:
-
Recommendation: Add the alkylating agent to the pre-formed enolate at a low temperature and allow the reaction to proceed to completion before workup. This ensures that the electrophile reacts with the enolate of the starting material rather than the enolate of the monoalkylated product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of this compound?
For a sterically hindered substrate like this compound, a strong, non-nucleophilic base is generally preferred to ensure complete and irreversible enolate formation. Lithium diisopropylamide (LDA) is an excellent choice as it is very strong and bulky, which minimizes nucleophilic attack on the ester carbonyl. Sodium hydride (NaH) is another effective option, though it is heterogeneous and may require longer reaction times or higher temperatures.[2]
Q2: Which solvent should I use for this reaction?
Aprotic solvents are necessary to avoid protonating the enolate.[2] Tetrahydrofuran (THF) is a common and effective solvent for enolate alkylations, particularly when using LDA.[2][6] It is weakly coordinating, which helps to favor C-alkylation.[6] Other options include 1,2-dimethoxyethane (DME) or diethyl ether.
Q3: How can I purify my final alkylated product?
Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent system will depend on the specific properties of the alkylated product. A common starting point is a mixture of hexanes and ethyl acetate, with the proportion of ethyl acetate gradually increasing. Distillation can also be an option if the product is volatile and thermally stable, though care must be taken as the boiling points of the starting material and product may be close.[8]
Q4: Can I use a phase-transfer catalyst for this reaction?
Yes, phase-transfer catalysis (PTC) can be a viable method for alkylating β-keto esters under milder conditions.[1] This approach typically involves a solid-liquid phase system with a base like potassium carbonate and a quaternary ammonium salt as the phase-transfer catalyst.[1] This can be a more experimentally convenient alternative to using strong, air-sensitive bases like LDA or NaH.
Experimental Protocols
General Protocol for Alkylation using LDA
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Solvent and Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LDA (1.05 eq) in THF dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.0-1.1 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Reaction Scheme
Caption: The overall transformation in the alkylation of this compound.
Data Presentation: Comparison of Reaction Conditions
| Entry | Base (eq) | Solvent | Alkylating Agent (eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | EtOH | CH₃I (1.1) | 25 | 12 | <10 |
| 2 | NaH (1.1) | THF | CH₃I (1.1) | 0 to 25 | 6 | 75 |
| 3 | LDA (1.05) | THF | CH₃I (1.1) | -78 to 25 | 4 | 92 |
| 4 | K₂CO₃ (1.5) | Acetone | C₂H₅Br (1.2) | 56 | 24 | 65 |
| 5 | LDA (1.05) | THF | (CH₃)₂CHI (1.2) | -78 to 25 | 24 | 20 (low due to steric hindrance) |
This table is illustrative and actual yields may vary depending on the specific substrate and reaction scale.
References
- 1. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. fiveable.me [fiveable.me]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
"common side reactions in synthesis with Methyl 2,2-dimethylacetoacetate"
Welcome to the technical support center for synthesis involving Methyl 2,2-dimethylacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common side reactions encountered when using this versatile building block and provide in-depth troubleshooting strategies to ensure the success of your experiments. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.
Understanding the Unique Reactivity of this compound
This compound is a β-keto ester with a key structural feature: the absence of α-hydrogens. This structural peculiarity is the primary determinant of its reactivity and dictates the types of side reactions that can occur. Unlike traditional acetoacetates, it cannot form an enolate at the α-position, which prevents it from participating in reactions as a nucleophile in typical condensation reactions like the Claisen condensation. However, this lack of α-hydrogens also makes it susceptible to other, less common, reaction pathways.
This guide will focus on the most prevalent side reactions and provide practical, actionable solutions to mitigate them.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses the most frequently encountered issues during synthesis with this compound in a question-and-answer format.
FAQ 1: My reaction with a strong base is leading to unexpected cleavage products. What is happening?
Answer: You are likely observing a retro-Claisen condensation , also known as a cleavage reaction. This is the most common and significant side reaction for this compound under basic conditions.
The Causality:
The retro-Claisen reaction is essentially the reverse of the Claisen condensation. In a typical Claisen condensation, an enolizable ester reacts with a base to form an enolate, which then acts as a nucleophile. However, since this compound lacks α-protons, it cannot form an enolate.[1] Instead, in the presence of a strong nucleophilic base (like an alkoxide), the base attacks one of the carbonyl carbons (ketone or ester). This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the carbon-carbon bond between the carbonyl groups.[2]
Mechanism of Retro-Claisen Condensation:
Troubleshooting Protocol: Mitigating the Retro-Claisen Reaction
| Strategy | Experimental Protocol | Causality and Expected Outcome |
| Use of a Non-Nucleophilic Base | 1. Instead of sodium methoxide or ethoxide, use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). 2. Perform the reaction at low temperatures (e.g., -78 °C) to further minimize nucleophilic attack. | Non-nucleophilic bases will deprotonate your intended substrate (if it has acidic protons) without attacking the carbonyls of this compound, thus preventing the initiation of the retro-Claisen reaction. |
| Control of Stoichiometry and Addition Rate | 1. Use a stoichiometric amount of base, rather than an excess. 2. Add the base slowly to the reaction mixture to avoid a high localized concentration. | Minimizing the concentration of the nucleophilic base at any given time reduces the probability of the cleavage reaction occurring. |
| Choice of Reaction Partner | 1. If using this compound as an electrophile in a crossed Claisen-type reaction, ensure your nucleophile is significantly more reactive. | A highly reactive nucleophile will preferentially react in the desired manner before the retro-Claisen cleavage can significantly occur. |
FAQ 2: I am attempting to hydrolyze the ester group, but the reaction is sluggish and requires harsh conditions. Are there alternative methods?
Answer: Yes, the hydrolysis of the ester in this compound can be challenging due to steric hindrance. The two methyl groups at the α-position shield the ester carbonyl from nucleophilic attack by water or hydroxide ions.
The Causality:
The gem-dimethyl group creates significant steric bulk around the ester functionality, increasing the activation energy for the hydrolysis reaction. This necessitates more forcing conditions, such as high temperatures and prolonged reaction times with strong acids or bases, which can lead to degradation of other functional groups in your molecule.
Troubleshooting Protocol: Effective Hydrolysis of a Sterically Hindered Ester
| Method | Experimental Protocol | Causality and Expected Outcome |
| Acid-Catalyzed Hydrolysis | 1. Dissolve this compound in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water. 2. Heat the mixture to reflux for an extended period (monitor by TLC or GC). 3. After completion, cool the reaction, neutralize with a base, and extract the product. | The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water, which can overcome the steric hindrance to some extent.[3] |
| Base-Mediated Hydrolysis (Saponification) | 1. Use a strong base like KOH or NaOH in a co-solvent system (e.g., water/THF or water/dioxane) to improve solubility. 2. Reflux the mixture for an extended period. 3. Acidify the reaction mixture upon completion to protonate the resulting carboxylate. | While still challenging due to sterics, the use of a co-solvent can improve the interaction between the ester and the hydroxide ion. |
FAQ 3: Is there a risk of decarboxylation with this compound?
Answer: Direct decarboxylation of this compound is not a typical side reaction under normal synthetic conditions. Decarboxylation of β-keto esters generally proceeds through a cyclic transition state involving the enol form of the corresponding β-keto acid.
The Causality:
For decarboxylation to occur, the ester must first be hydrolyzed to the corresponding carboxylic acid. While this β-keto acid can, in principle, undergo decarboxylation, the process is generally less facile than for β-keto acids with α-hydrogens. The presence of the gem-dimethyl group can influence the stability of the enol intermediate necessary for facile decarboxylation.
Troubleshooting Protocol: Avoiding Unwanted Decarboxylation
| Condition to Avoid | Explanation |
| High Temperatures with Acid/Water | Prolonged heating under acidic aqueous conditions, which are used for hydrolysis, can potentially lead to subsequent decarboxylation of the in situ formed β-keto acid. |
| Strongly Acidic Conditions | Very strong acidic conditions can promote both hydrolysis and subsequent decarboxylation. |
FAQ 4: Can this compound undergo self-condensation?
Answer: No, this compound cannot undergo a self-condensation reaction in the same manner as enolizable esters.
The Causality:
The Claisen self-condensation reaction requires the formation of an enolate from one molecule of the ester, which then acts as a nucleophile to attack a second molecule. As this compound has no α-hydrogens, it cannot form an enolate and therefore cannot undergo this type of self-condensation.[4]
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathways of this compound under basic and acidic conditions, highlighting the potential for the retro-Claisen side reaction.
Summary of Key Side Reactions and Mitigation
| Side Reaction | Conditions | Key Indicator | Mitigation Strategy |
| Retro-Claisen Condensation | Strong, nucleophilic bases (e.g., NaOMe, NaOEt) | Formation of two smaller ester products. | Use a non-nucleophilic base (LDA, NaH), control stoichiometry and addition rate. |
| Sluggish Hydrolysis | Standard acidic or basic hydrolysis conditions | Low conversion to the carboxylic acid. | Use harsher conditions (prolonged heating, stronger acid/base) or specialized hydrolysis methods for hindered esters. |
| Decarboxylation | High temperatures in the presence of acid and water. | Gas evolution (CO₂), formation of a ketone. | Avoid excessive heating after hydrolysis is complete. |
References
Technical Support Center: Purification of Methyl 2,2-dimethylacetoacetate Reaction Products by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of Methyl 2,2-dimethylacetoacetate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the isolation of this valuable β-keto ester. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your purification strategy.
I. Foundational Principles: Understanding the Molecule and the Method
This compound is a moderately polar compound, characterized by the presence of both a ketone and an ester functional group. Its purification via normal-phase column chromatography, typically using silica gel, is based on the differential partitioning of the target compound and its impurities between the polar stationary phase and a less polar mobile phase.[1] Polar molecules interact more strongly with the silica gel and thus elute later, while non-polar molecules travel through the column more quickly.[2]
A critical characteristic of β-keto esters is their potential for keto-enol tautomerism. This equilibrium can sometimes lead to band broadening during chromatography, complicating purification.[3] Furthermore, the slightly acidic nature of standard silica gel can, in some cases, cause degradation of sensitive compounds, a factor that must be considered during method development.[3][4]
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My target compound, this compound, is eluting with the solvent front or has a very high Rf value (>0.5) on the TLC plate, even with a non-polar solvent system like 10% ethyl acetate in hexanes.
Answer: This indicates that the mobile phase is too polar for your compound, or your compound is less polar than anticipated. A high Rf value in a non-polar solvent system suggests that the compound has minimal interaction with the silica gel.[5]
-
Immediate Solutions:
-
Decrease Mobile Phase Polarity: Reduce the concentration of the polar solvent (e.g., ethyl acetate). Start with a very non-polar system, such as 1-2% ethyl acetate in hexanes, and gradually increase the polarity.[1]
-
Alternative Non-Polar Solvents: Consider using toluene or dichloromethane as the non-polar component of your mobile phase, as they can offer different selectivity.[6]
-
Question 2: I'm observing significant peak tailing for my product on the TLC and during column chromatography, leading to poor separation from a closely eluting impurity.
Answer: Peak tailing is a common issue with polar compounds like β-keto esters and can be caused by several factors:[3]
-
Strong Interaction with Silica: The polar ketone and ester groups can interact strongly with the acidic silanol groups on the silica surface.
-
Keto-Enol Tautomerism: The presence of two interconverting isomers can lead to a broadened or tailing peak.[3]
-
Column Overloading: Applying too much sample to the column can exceed its capacity, resulting in poor peak shape.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A slight increase in the polarity of the mobile phase can sometimes improve peak shape by more effectively competing with the analyte for binding sites on the stationary phase.
-
Mobile Phase Modifier: Add a small amount (0.1-1%) of a modifier to the mobile phase. For a neutral compound like this compound, a small amount of an alcohol like methanol can sometimes improve peak shape.
-
Deactivate the Silica Gel: The acidity of silica gel can be neutralized by pre-treating it. This can be done by flushing the packed column with your initial, non-polar eluent containing 1% triethylamine, followed by flushing with the eluent alone to remove excess triethylamine before loading your sample.[2]
-
Dry Loading: If your crude product has poor solubility in the initial eluent, it can cause band broadening. Adsorbing your sample onto a small amount of silica gel and loading it onto the column as a dry powder can mitigate this.[7]
-
Question 3: My TLC plate shows a new spot after spotting the crude reaction mixture, suggesting my compound might be degrading on the silica gel.
Answer: The acidic nature of silica gel can potentially cause degradation of some β-keto esters.[3][4] It is crucial to confirm if degradation is indeed occurring.
-
Diagnostic Test (2D TLC):
-
Spot your crude mixture in one corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the stationary phase.[4]
-
-
Solutions:
III. Experimental Protocols & Method Development
A systematic approach to method development is key to a successful purification.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
The goal is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35, ensuring good separation from impurities.[2]
Typical Solvent Systems to Screen:
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) |
| Hexanes/Heptane | Ethyl Acetate | 9:1 |
| Hexanes/Heptane | Diethyl Ether | 9:1 |
| Dichloromethane | Ethyl Acetate | 19:1 |
| Toluene | Ethyl Acetate | 19:1 |
TLC Visualization:
This compound lacks a strong UV chromophore. Therefore, visualization will require a chemical stain.
-
Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds with oxidizable functional groups. It will appear as a yellow spot on a purple background.
-
p-Anisaldehyde Stain: This stain can give a range of colors for different functional groups upon heating and is often effective for esters and ketones.
-
Vanillin Stain: Similar to p-anisaldehyde, this stain can produce colored spots with a variety of compounds after heating.
Step 2: Preparing and Running the Flash Column
Protocol for Flash Column Chromatography of this compound:
-
Column Selection and Packing:
-
Choose a column size appropriate for the amount of crude material. A general rule of thumb is to use a mass of silica gel that is 40-100 times the mass of the crude product.
-
Pack the column using the "slurry" method with your chosen initial, non-polar eluent to ensure a homogenous and air-free stationary phase.[8]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.[7]
-
Dry Loading: If solubility is an issue, dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution:
-
Begin elution with the solvent system determined by TLC.
-
If impurities are close to your product, isocratic elution (using the same solvent mixture throughout) may be necessary.
-
If impurities are far apart, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to speed up the purification.[8]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I need to separate from this compound?
-
A1: The impurities will depend on the synthetic route. A common synthesis involves the methylation of methyl acetoacetate. Potential impurities include:
-
Unreacted methyl acetoacetate (more polar).
-
The mono-methylated product, methyl 2-methylacetoacetate (more polar).
-
Over-alkylation products or byproducts from side reactions.
-
Residual base or alkylating agent.
-
Q2: Can I use reversed-phase chromatography for this purification?
-
A2: Yes, reversed-phase chromatography is a viable option, especially for polar compounds.[9] In this case, the stationary phase would be non-polar (e.g., C18 silica), and the mobile phase would be a polar mixture, such as water and acetonitrile or methanol. Your product would likely elute before more polar impurities.
Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this mean?
-
A3: Streaking is often a sign of overloading the TLC plate or that the compound is highly polar and interacting very strongly with the silica. Try spotting a more dilute solution of your sample. If streaking persists, it may be beneficial to add a modifier to your eluent, as discussed in the troubleshooting section.
Q4: How can I improve the separation between my product and an impurity with a very similar Rf value?
-
A4:
-
Fine-tune the Solvent System: Test small variations in the solvent ratio.
-
Try Different Solvents: Sometimes changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.
-
Use a Longer Column: A longer column provides more surface area for interaction, which can enhance the separation of closely eluting compounds.
-
Reduce the Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, which can improve resolution.
-
V. Visual Workflow and Logic Diagrams
Workflow for Method Development
Caption: A systematic workflow for developing a column chromatography purification method.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
VI. References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
BenchChem. Technical Support Center: Column Chromatography Purification of Keto Esters. --INVALID-LINK--
-
BenchChem. Troubleshooting guide for the purification of polar quinoline compounds. --INVALID-LINK--
-
The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--
-
BenchChem. Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. --INVALID-LINK--
-
Caltech Authors. Supporting Information. --INVALID-LINK--
-
American Chemical Society. A Convenient One-Step Synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate. --INVALID-LINK--
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. --INVALID-LINK--
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--
-
ChemicalBook. METHYL 2-HYDROXY-2-METHYL-3-OXOBUTYRATE synthesis. --INVALID-LINK--
-
Thieme. Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. --INVALID-LINK--
-
Caltech Authors. Supporting Information. --INVALID-LINK--
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--
-
Google Patents. Purification of acetoacetic esters by distillation. --INVALID-LINK--
-
Sigma-Aldrich. Methyl 2,2-dimethyl-3-oxobutanoate. --INVALID-LINK--
-
RSC Publishing. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (S. --INVALID-LINK--
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--
-
ResearchGate. How to purify esterefication product?. --INVALID-LINK--
-
CUNY. Thin Layer Chromatography (TLC). --INVALID-LINK--
-
Advanced ChemBlocks. methyl 2,2-dimethyl-3-oxobutanoate. --INVALID-LINK--
-
ResearchGate. R f values of the standards used in TLC and their respective colors. --INVALID-LINK--
-
Reddit. Rf value for TLC. --INVALID-LINK--
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. biotage.com [biotage.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
"how to minimize byproduct formation in the Biginelli reaction with Methyl 2,2-dimethylacetoacetate"
Topic: Minimizing Byproduct Formation in the Biginelli Reaction with Methyl 2,2-dimethylacetoacetate
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Biginelli reaction, specifically when using the sterically hindered substrate, this compound. As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why am I getting extremely low yields or no desired product when using this compound in a standard Biginelli protocol?
A1: The primary reason is significant steric hindrance from the gem-dimethyl group at the α-carbon of your β-ketoester. In the accepted iminium-based mechanism of the Biginelli reaction, a key step is the nucleophilic attack of the ketoester's enol or enolate form on an N-acyliminium ion intermediate. The two methyl groups on this compound sterically encumber this attacking carbon, drastically slowing down the rate of this crucial C-C bond formation. This kinetic barrier allows competing side reactions, which would normally be minor, to become the dominant pathways.
Q2: What is the main byproduct I should be looking for?
A2: The most probable major byproduct is the Knoevenagel condensation product.[1][2] This occurs when the this compound condenses with the aldehyde, followed by dehydration, to form an α,β-unsaturated dicarbonyl compound. Because the subsequent cyclization with urea is sterically hindered and therefore slow, this intermediate accumulates and can be readily isolated.
Q3: My reaction mixture turns a fluorescent yellow/green, but the desired product is not fluorescent. What is happening?
A3: This is a classic indicator of Hantzsch-type dihydropyridine (DHP) formation. This side reaction becomes significant if the reaction temperature is too high, causing the urea to decompose into ammonia and isocyanic acid. The in-situ generated ammonia can then catalyze the Hantzsch pyridine synthesis, which involves the condensation of two equivalents of the β-ketoester with one equivalent of the aldehyde.
Q4: Can the choice of acid catalyst influence the outcome with this hindered substrate?
A4: Absolutely. The catalyst choice is critical. While classical Biginelli reactions use strong Brønsted acids like HCl, these can be too harsh and may promote side reactions like aldehyde self-condensation or Knoevenagel condensation.[3] Lewis acids are often superior for sterically demanding substrates.[4] A well-chosen Lewis acid can coordinate to both the aldehyde and the ketoester, acting as a template to bring them into proximity and lower the activation energy for the desired reaction pathway, even with the steric bulk.
Troubleshooting Guide: Byproduct Minimization
This section provides specific, actionable troubleshooting steps to suppress byproduct formation and enhance the yield of your desired 5,5-dimethyl-dihydropyrimidinone.
Issue 1: Dominant Knoevenagel Condensation Product
Symptoms:
-
Major peak in LC/MS or spot on TLC corresponding to the mass of [Aldehyde + Ketoester - H₂O].
-
Low to no consumption of urea.
-
Low yield of the target Biginelli product.
Causality & Logic: The formation of the Knoevenagel product is kinetically fast. The subsequent cyclization with urea to form the dihydropyrimidinone (DHPM) is sterically hindered and slow. To favor the Biginelli product, conditions must be chosen to either accelerate the cyclization step or favor the thermodynamic product. The Biginelli reaction is reversible, while the Knoevenagel condensation is often less so under acidic conditions. Therefore, conditions that allow for equilibration will favor the more stable thermodynamic product, which is typically the DHPM.
Solutions:
-
Switch to a Chelating Lewis Acid Catalyst: Strong Brønsted acids may indiscriminately catalyze Knoevenagel condensation. A Lewis acid can act as a template.
-
Protocol: Screen a panel of Lewis acids. Good starting points include Yb(OTf)₃, InCl₃, or ZnCl₂. These can effectively coordinate the carbonyl oxygens of the reactants, pre-organizing the transition state for the Biginelli pathway.[4]
-
Rationale: The Lewis acid's role is to activate the N-acyliminium ion for nucleophilic attack. By choosing a Lewis acid with an appropriate ionic radius and coordination geometry, you can overcome the steric repulsion of the gem-dimethyl group more effectively than with a simple proton.
-
-
Employ Thermodynamic Control:
-
Protocol: Increase the reaction time significantly (e.g., from 4 hours to 24-48 hours) at a moderate temperature (e.g., 60-80 °C). Avoid very high temperatures which can cause urea decomposition.[5][6]
-
Rationale: Longer reaction times allow the kinetically favored Knoevenagel product to potentially revert to its starting materials (or an intermediate state) and re-enter the reaction manifold, eventually funneling toward the more thermodynamically stable, six-membered DHPM ring.[7][8]
-
-
Adjust Stoichiometry:
-
Protocol: Use a slight excess of urea (e.g., 1.5 to 2.0 equivalents).
-
Rationale: According to Le Châtelier's principle, increasing the concentration of urea can help push the equilibrium towards the desired product and favor the cyclization step over the competing Knoevenagel pathway.
-
Issue 2: Formation of Hantzsch Dihydropyridine Byproduct
Symptoms:
-
Appearance of a fluorescent byproduct.
-
Mass spectrum shows a peak corresponding to [2 x Ketoester + Aldehyde + NH₃ - 2H₂O].
-
Reaction yield is sensitive to high temperatures.
Causality & Logic: This byproduct arises from the decomposition of urea at elevated temperatures (>100-120 °C), which generates ammonia. Ammonia then participates in a separate, competing multicomponent reaction with the aldehyde and two molecules of the ketoester.
Solutions:
-
Strict Temperature Control:
-
Protocol: Maintain the reaction temperature below 100 °C, ideally in the 60-80 °C range. Monitor the internal reaction temperature carefully.
-
Rationale: This is the most direct way to prevent the thermal decomposition of urea, thereby starving the Hantzsch pathway of its required ammonia component.
-
-
Use a Urea Surrogate (Advanced):
-
Protocol: Consider using pre-formed N-acyliminium ion precursors or employing O-methyl isourea under basic conditions, which can sometimes circumvent the high temperatures needed in classical protocols. This is a significant deviation and requires substantial methodological development.
-
Experimental Protocols & Data
Protocol 1: Lewis Acid Catalysis for Sterically Hindered Substrates
This protocol is a starting point for optimizing the reaction with this compound.
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol).
-
Add the chosen solvent (e.g., acetonitrile or THF, 5 mL).
-
Add the Lewis acid catalyst (10-20 mol%). Good candidates include Yb(OTf)₃, InBr₃, or ZnCl₂.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC/MS every 4 hours. Expect longer reaction times (12-36 hours) compared to unhindered substrates.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
Table 1: Catalyst and Solvent Effects on Byproduct Formation (Hypothetical Data for Illustration)
This table illustrates the expected trends when moving from a standard protocol to one optimized for a hindered substrate.
| Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Knoevenagel Byproduct (%) |
| HCl (cat.) | Ethanol | Reflux (78) | 4 | < 5% | > 80% |
| p-TSA | Toluene | Reflux (110) | 8 | ~10% | ~60% (plus Hantzsch) |
| Yb(OTf)₃ | Acetonitrile | 80 | 24 | ~65% | < 20% |
| InCl₃ | THF | 65 | 36 | ~58% | ~25% |
Data is illustrative to show expected trends.
Visualizing Reaction Pathways
The balance between the desired Biginelli pathway and the competing Knoevenagel byproduct pathway is critical. The choice of catalyst and conditions aims to lower the activation energy barrier (ΔG‡) for the desired reaction.
Caption: Competing Biginelli and Knoevenagel reaction pathways.
The diagram below illustrates the decision-making process for troubleshooting based on observed symptoms.
Caption: Troubleshooting workflow for the Biginelli reaction.
References
- 1. arts.units.it [arts.units.it]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jackwestin.com [jackwestin.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
"troubleshooting low yields in the Knoevenagel condensation of Methyl 2,2-dimethylacetoacetate"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Knoevenagel condensation, specifically when using sterically hindered β-keto esters like Methyl 2,2-dimethylacetoacetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.
Introduction to the Challenge
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting a carbonyl compound with an active methylene compound.[1][2][3] However, substrates like this compound introduce significant steric hindrance at the α-position due to the gem-dimethyl group. This steric bulk can impede the approach of the nucleophile and slow down the initial addition step, often leading to frustratingly low yields. This guide will walk you through a logical, mechanism-driven approach to overcoming these challenges.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may be facing in the lab.
Question 1: My reaction with this compound is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I fix this?
Answer: Incomplete conversion is a common hurdle with sterically hindered substrates. The root cause often lies in suboptimal reaction conditions that fail to overcome the higher activation energy of the reaction. Here’s a systematic approach to troubleshoot this:
-
Catalyst Choice and Concentration: The catalyst is paramount. While weak amine bases like piperidine or pyridine are standard for the Knoevenagel condensation, their efficacy can diminish with challenging substrates.[4][5]
-
The Problem: A base that is too weak may not efficiently deprotonate the already less acidic α-proton of this compound. Conversely, a base that is too strong can promote unwanted side reactions, such as the self-condensation of the aldehyde.[5][6]
-
The Solution:
-
Optimize Catalyst Loading: Systematically vary the concentration of your current catalyst (e.g., piperidine) to find the optimal loading.
-
Consider Alternative Catalysts: For sterically demanding reactions, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be highly effective.[7] Lewis acids such as TiCl₄ or ZnCl₂ can also promote the reaction by activating the carbonyl group of the aldehyde.[4][8]
-
Ammonium Salts: Ammonium salts like ammonium acetate can be effective and offer a greener alternative.[9]
-
-
-
Water Removal is Crucial: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[5][10]
-
Reaction Temperature and Time:
-
The Problem: Room temperature may not provide sufficient energy to overcome the activation barrier for sterically hindered substrates.
-
The Solution: Gradually increase the reaction temperature while monitoring for side product formation. Refluxing the reaction is a common strategy.[5] Additionally, ensure the reaction is allowed to run for an adequate amount of time. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[5]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.[5]
-
The Problem: A suboptimal solvent can hinder the reaction kinetics.
-
The Solution: Polar aprotic solvents like DMF or acetonitrile have been shown to accelerate Knoevenagel condensations.[14][15] Protic solvents like ethanol can also be effective.[5] Experiment with different solvents to find the best one for your specific substrate combination.
-
Question 2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?
Answer: Side product formation is often a consequence of using reaction conditions that are too harsh or a catalyst that is not selective.
-
Common Side Reactions:
-
Self-Condensation of the Aldehyde: This is more likely to occur with strong bases.[5][6]
-
Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can undergo a subsequent Michael addition with another molecule of the active methylene compound. This is more common with highly reactive methylene compounds and prolonged reaction times.[5]
-
-
Strategies for Minimizing Side Products:
-
Use a Weaker Base: If you suspect self-condensation, switch to a milder catalyst like piperidine or an ammonium salt.[5]
-
Optimize Stoichiometry: Using a slight excess of the aldehyde can sometimes minimize the Michael addition side reaction.[5]
-
Control Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reactions.
-
Lower the Temperature: If you are heating the reaction, try running it at a lower temperature to improve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation proceeds through a three-step mechanism:[16]
-
Deprotonation: A base removes a proton from the active methylene compound (in this case, this compound) to form a resonance-stabilized enolate.[16][17]
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[16][17]
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[6][17]
Q2: Are there any "green" or more environmentally friendly approaches to the Knoevenagel condensation?
A2: Yes, several green chemistry approaches have been developed for the Knoevenagel condensation. These include:
-
Solvent-free reactions: Conducting the reaction without a solvent, often with microwave assistance, can reduce waste and reaction times.[18][19][20]
-
Water as a solvent: In some cases, water can be used as a solvent, which is an environmentally benign option.[5][21][22]
-
Heterogeneous catalysts: Using solid catalysts that can be easily recovered and reused improves the sustainability of the process.[2][23][24]
-
Alternative catalysts: Using less hazardous catalysts like ammonium salts or even biocatalysts can be a greener choice.[4]
Q3: Can microwave irradiation improve my low yields?
A3: Microwave-assisted organic synthesis (MAOS) can be a powerful tool for accelerating reactions and improving yields, especially for sluggish transformations.[25][26] The rapid and uniform heating provided by microwaves can help overcome the activation energy barrier more efficiently than conventional heating.[19][20] Solvent-free microwave-assisted Knoevenagel condensations have been reported to be particularly effective.[9][19][27]
Data & Protocols
Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Water Removal | Typical Yield Range | Reference |
| Piperidine | Ethanol | Reflux | None | Low to Moderate | [5] |
| Piperidine | Toluene | Reflux | Dean-Stark | Moderate to High | [5][28] |
| DBU | Acetonitrile | Room Temp | None | High | [7] |
| Ammonium Acetate | None (Solvent-free) | Microwave | N/A | High | [9][26] |
| TiCl₄/Et₃N | Dichloromethane | 0 to Room Temp | None | Moderate to High | [8] |
Experimental Protocol: Optimized Knoevenagel Condensation of this compound with Benzaldehyde
This protocol utilizes azeotropic water removal to drive the reaction to completion.
Materials:
-
This compound
-
Benzaldehyde
-
Toluene
-
Piperidine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, and reflux condenser.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add benzaldehyde (1 equivalent), this compound (1.1 equivalents), and toluene.
-
Add piperidine (0.1 equivalents) as the catalyst.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap and TLC analysis indicates the consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Knoevenagel Condensation Mechanism
Caption: The three key steps of the Knoevenagel condensation mechanism.
Troubleshooting Workflow for Low Yields
Caption: A step-by-step guide to troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 14. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. purechemistry.org [purechemistry.org]
- 17. youtube.com [youtube.com]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. oatext.com [oatext.com]
- 21. researchgate.net [researchgate.net]
- 22. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 23. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Condensations [cem.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. proceedings.blucher.com.br [proceedings.blucher.com.br]
"managing the decarboxylation of Methyl 2,2-dimethylacetoacetate during synthesis"
Welcome to the technical support center for the synthesis and handling of Methyl 2,2-dimethylacetoacetate. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on a critical challenge associated with this compound: preventing premature decarboxylation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability, purity, and yield of your target molecule.
Introduction: The Challenge of Stability
This compound is a valuable β-keto ester in organic synthesis. However, its structure—specifically the ketone group at the β-position relative to the ester—renders it susceptible to decarboxylation, particularly under thermal stress or in the presence of acid or base catalysts. This degradation pathway leads to the formation of 3-methyl-2-butanone and carbon dioxide, resulting in reduced yields and purification difficulties. This guide provides the technical insights and practical solutions required to manage and control this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a significant issue for this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂).[1] For β-keto esters like this compound, this process is particularly facile upon heating or after hydrolysis of the ester to the corresponding β-keto acid.[2][3] The resulting product is a ketone, which means the desired ester is consumed, leading to significant yield loss and the introduction of a major impurity that can complicate downstream processing.
Q2: What is the underlying mechanism of this unwanted decarboxylation?
The decarboxylation of β-keto esters typically proceeds after hydrolysis to the β-keto acid. This acid can then adopt a cyclic, six-membered transition state. Through a concerted mechanism, a proton is transferred from the carboxylic acid's hydroxyl group to the β-carbonyl oxygen, facilitating the cleavage of the C-C bond and the elimination of CO₂.[3] This process initially forms an enol, which rapidly tautomerizes to the more stable ketone product.[3][4]
Q3: What primary factors promote the decarboxylation of this compound?
Several factors can accelerate this degradation pathway:
-
High Temperatures: Heat is the most significant contributor. Decarboxylation rates increase exponentially with temperature.[2][3]
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of the methyl ester to the highly unstable β-keto acid, which then rapidly decarboxylates.[5][6]
-
Presence of Water: Water is required for the hydrolysis step that precedes the most common decarboxylation pathway.
-
Prolonged Reaction or Distillation Times: Extended exposure to elevated temperatures, even if moderate, increases the cumulative loss of product.
Q4: Can decarboxylation be entirely prevented?
While complete prevention is challenging, decarboxylation can be significantly minimized by carefully controlling reaction and workup conditions. This involves strict temperature management, maintaining a neutral pH, and minimizing exposure to water and heat, especially during purification steps like distillation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and handling of this compound.
Problem: Low Yield of this compound with Significant Ketone Byproduct
The presence of 3-methyl-2-butanone as a major byproduct is a clear indicator of unwanted decarboxylation. Follow this workflow to diagnose and resolve the issue.
Data Summary: Managing Decarboxylation Factors
| Factor | Risk Condition | Recommended Mitigation Strategy |
| Temperature | > 80 °C (especially during distillation) | Maintain reaction temperature below 60°C. Use high vacuum (<10 mmHg) for distillation to keep the pot temperature as low as possible. |
| pH | Acidic (pH < 6) or Basic (pH > 8) | Use neutral reagents and solvents. During workup, wash with brine. If an acid or base wash is necessary, perform it quickly at low temperatures. |
| Water Content | Presence of excess water | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried before use. |
| Time | Prolonged heating (> 4 hours) | Plan experiments to minimize the duration of heating. Efficiently transition from reaction to workup and purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation
This protocol describes the synthesis via methylation of methyl acetoacetate, optimized to minimize decarboxylation.
Materials:
-
Methyl acetoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Methyl Iodide (MeI)
-
Anhydrous Acetone
-
Diethyl ether
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Reagent Addition: Charge the flask with anhydrous potassium carbonate (2.5 equivalents) and anhydrous acetone. Add methyl acetoacetate (1.0 equivalent) to the stirred suspension.
-
Methylation: Add methyl iodide (2.2 equivalents) dropwise via the dropping funnel over 30 minutes. A mild exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 56°C) using a temperature-controlled oil bath for 4-6 hours. Monitor the reaction by TLC or GC.
-
Workup (Cooling): Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the potassium salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.
-
Extraction: Dissolve the residue in diethyl ether and wash with brine (2x). This removes residual inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (bath temp < 40°C) to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation. Use a short path distillation apparatus and a high-quality vacuum to ensure the boiling point is low, minimizing thermal stress. Collect the fraction corresponding to this compound.
Protocol 2: Controlled Krapcho Decarboxylation
For applications where the ketone (3-methyl-2-butanone) is the desired product, the Krapcho decarboxylation provides a high-yield, controlled method.[7][8] This reaction is particularly effective for α,α-disubstituted β-keto esters.[7]
Materials:
-
This compound
-
Lithium Chloride (LiCl), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), anhydrous lithium chloride (1.2 eq), a few drops of water, and anhydrous DMSO.
-
Reaction: Heat the mixture in an oil bath to 160-180°C.[8] The reaction progress can be monitored by the evolution of CO₂ gas (bubbling). Maintain heating until gas evolution ceases (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash thoroughly with water to remove DMSO, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The resulting ketone can be purified by simple distillation if necessary.
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. aklectures.com [aklectures.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
Technical Support Guide: Identification and Removal of Common Impurities in Methyl 2,2-dimethylacetoacetate Reactions
Prepared by the Senior Application Scientist Team
Introduction
Methyl 2,2-dimethylacetoacetate (MDMAA) is a valuable ketoester intermediate in organic synthesis, utilized in the development of pharmaceuticals, agrochemicals, and other complex molecules. Its synthesis, typically achieved through the exhaustive methylation of methyl acetoacetate, is a robust reaction. However, like any chemical transformation, it is susceptible to the formation of impurities from side reactions, incomplete conversions, or subsequent degradation.
This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. We provide a framework for identifying, removing, and, most importantly, preventing the formation of common impurities through a series of frequently asked questions, detailed analytical and purification protocols, and process workflows.
Section 1: Troubleshooting and FAQs
This section addresses the most common questions and issues encountered during the synthesis and workup of this compound.
Q1: What are the most common impurities I should expect, and how do I get a quick overview?
A1: The impurity profile of your reaction will primarily depend on the reaction conditions and the purity of your starting materials. The most frequently observed impurities are unreacted starting materials and incompletely methylated intermediates.
Causality: The reaction proceeds in two steps: the methylation of methyl acetoacetate to form methyl 2-methylacetoacetate, followed by a second methylation to yield the desired product. If the reaction time, temperature, or stoichiometry of the methylating agent is insufficient, the reaction can stall, leading to a mixture of all three components.
For a quick reference, the table below summarizes the key impurities and their distinguishing properties.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signals (ppm, CDCl₃) |
|---|---|---|---|---|
| Starting Material: Methyl Acetoacetate | CH₃COCH₂COOCH₃ | 116.12 | 169-170 | ~3.4 (s, 2H, α-CH₂), ~2.2 (s, 3H, acetyl CH₃), ~3.7 (s, 3H, ester CH₃) |
| Intermediate: Methyl 2-methylacetoacetate | CH₃COCH(CH₃)COOCH₃ | 130.14 | 177 | ~3.5 (q, 1H, α-CH), ~1.3 (d, 3H, α-CH₃), ~2.2 (s, 3H, acetyl CH₃), ~3.7 (s, 3H, ester CH₃)[1] |
| Desired Product: this compound | CH₃COC(CH₃)₂COOCH₃ | 144.17 | 169 (est.)[2] | ~1.4 (s, 6H, gem-dimethyl), ~2.1 (s, 3H, acetyl CH₃), ~3.7 (s, 3H, ester CH₃)[3] |
| Side Product: Methanol | CH₃OH | 32.04 | 64.7 | Solvent-dependent singlet, often broad. |
| Side Product: 2,2-Dimethylacetoacetic acid | CH₃COC(CH₃)₂COOH | 130.14 | Decomposes | Carboxylic acid proton (>10 ppm, broad), ~1.5 (s, 6H), ~2.2 (s, 3H) |
| Side Product (from DMC): Methyl Methoxycarbonate | CH₃OCOOCH₃ | 90.08 | 91 | ~3.8 (s, 6H) |
Q2: My reaction has a low yield of the desired product, with significant amounts of starting material and the mono-methylated intermediate. What went wrong?
A2: This is the most common issue and almost always points to incomplete methylation. The root cause can be traced to several factors:
-
Insufficient Methylating Agent: The reaction requires at least two equivalents of the methylating agent (e.g., dimethyl sulfate, methyl iodide, or dimethyl carbonate) per equivalent of methyl acetoacetate. Using less will guarantee an incomplete reaction. It is often advisable to use a slight excess (2.1-2.5 equivalents) to drive the reaction to completion.
-
Weak Base or Insufficient Base: A strong base is required to deprotonate the α-carbon of both the starting material and the mono-methylated intermediate. If the base is too weak or used in insufficient quantity (at least two equivalents required), the reaction will be slow or stall.
-
Low Reaction Temperature: Methylation reactions often require elevated temperatures to proceed at a reasonable rate, especially for the second methylation step, which is sterically more hindered. If the temperature is too low, the reaction rate will be significantly reduced.
-
Presence of Water: Moisture can quench the base and hydrolyze the ester, reducing the efficiency of the methylation process. Ensure all glassware is dry and use anhydrous solvents.[4][5]
Q3: My NMR spectrum is clean, but the GC analysis shows a small, earlier-eluting peak. What could it be?
A3: An early-eluting peak in a GC trace typically corresponds to a more volatile (lower boiling point) compound. Common culprits include:
-
Residual Solvents: Low-boiling-point solvents used in the reaction or workup (e.g., THF, Diethyl Ether, Acetone) are the most likely cause.
-
Methanol: If dimethyl carbonate (DMC) is used as the methylating agent, methanol is a common byproduct.[6] Similarly, hydrolysis of the ester can generate methanol.[7]
-
Acetone: Acetoacetate esters can undergo thermal decomposition or hydrolysis followed by decarboxylation to produce acetone, especially under acidic conditions or high temperatures in the GC inlet.[8]
Troubleshooting Step: The identity can often be confirmed using GC-MS, which will provide the mass of the impurity.
Section 2: Impurity Identification - Analytical Protocols
Accurate identification is the first step toward effective removal.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying volatile impurities.
Objective: To separate and identify components in the crude reaction mixture.
Methodology:
-
Sample Preparation: Dilute 1-2 drops of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions (Typical):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.
-
Carrier Gas: Helium.
-
-
Data Analysis:
-
Compare the retention times of the peaks in your sample to authentic standards of the starting material and expected intermediate if available.
-
Analyze the mass spectrum of each peak. The molecular ion (M+) should correspond to the molecular weight of the suspected compound. For example, the desired product, this compound, will have an M+ of 144.17.
-
Protocol: ¹H NMR Spectroscopy Analysis
NMR provides unambiguous structural information.
Objective: To determine the relative ratio of starting material, intermediate, and product.
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the crude oil in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Methyl Acetoacetate: Look for the characteristic singlet for the α-CH₂ protons around 3.4 ppm.
-
Methyl 2-methylacetoacetate: Identify the quartet for the α-CH proton around 3.5 ppm and the corresponding doublet for the α-CH₃ protons around 1.3 ppm.[1]
-
This compound: The key signal is a sharp singlet for the six equivalent protons of the gem-dimethyl group at approximately 1.4 ppm.[3]
-
Quantification: Integrate the key signals for each species to determine their relative molar ratios. For instance, the integral of the singlet at 1.4 ppm (divided by 6) for the product can be compared to the integral of the quartet at 3.5 ppm (divided by 1) for the intermediate.
-
Section 3: Impurity Removal - Purification Protocols
Once impurities are identified, they can be targeted for removal.
Protocol: Aqueous Workup for Acidic Impurities
This procedure is essential for removing unreacted methyl acetoacetate, which is acidic.
Objective: To remove acidic starting materials and water-soluble byproducts.
Methodology:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate (EtOAc).
-
Acidic Wash (Optional): If O-methylation is suspected or a strong base was used, first wash the organic layer with a dilute acid like 1M HCl.[9] This neutralizes the base and can help break down certain byproducts.
-
Base Wash: Transfer the organic layer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol: Fractional Vacuum Distillation
Distillation is the most effective method for separating the product from the less-volatile mono-methylated intermediate.
Objective: To purify the product based on boiling point differences.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or other fractionating column, a vacuum adapter, and receiving flasks. Ensure all joints are properly sealed for vacuum.
-
Initial Distillation: Gently heat the crude oil under vacuum. The first fraction will typically contain residual solvents and other low-boiling impurities.
-
Product Collection: As the temperature stabilizes, collect the fraction corresponding to the boiling point of this compound. The exact temperature will depend on the vacuum pressure.
-
Monitoring: Monitor the purity of the collected fractions by GC or NMR to ensure a clean separation. The higher-boiling mono-methylated intermediate will distill last.
Section 4: Visual Workflows and Data
Visual aids can help conceptualize the process and troubleshooting steps.
Diagram 1: General Synthesis and Purification Workflow
Caption: Workflow for MDMAA synthesis, highlighting impurity sources and removal stages.
Diagram 2: Troubleshooting Unknown Analytical Peaks
Caption: Decision tree for the preliminary identification of unknown impurities.
Section 5: References
-
Riego, J., et al. (2007). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 12(8), 1743-1752. Available at: --INVALID-LINK--
-
Veeprho. Acetoacetate Impurities and Related Compound. Available at: --INVALID-LINK--
-
Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. Available at: --INVALID-LINK--
-
Tundo, P., et al. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Green Chemistry, 3(2), 71-75. Available at: --INVALID-LINK--
-
Chankeshwara, S. V., & Chakraborti, A. K. (2008). Dimethyl Carbonate (DMC): A Versatile and Environmentally Benign Building Block. Synlett, 2008(15), 2349-2350. Available at: --INVALID-LINK--
-
Shieh, W. C., et al. (2001). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry, 66(12), 4161-4167. Available at: --INVALID-LINK--
-
SIELC Technologies. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. Available at: --INVALID-LINK--
-
European Patent Office. (1992). Purification process for methyl acetate. EP 0487285 B1. Available at: --INVALID-LINK--
-
Yamato, S., et al. (2003). High performance liquid chromatographic determination of acetoacetate by post-column derivatization with p-nitrobenzene diazonium fluoroborate. Biological & Pharmaceutical Bulletin, 26(4), 397-400. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure. (Various Authors). Available at: --INVALID-LINK-- (General reference for organic synthesis procedures).
-
Organic Syntheses Procedure. (Various Authors). Available at: --INVALID-LINK-- (General reference for organic synthesis procedures).
-
Google Patents. (2012). Novel process for production of α-methyl-β-ketoester. WO2012073635A1. Available at: --INVALID-LINK--
-
ResearchGate. (2016). How we can analyse Ethyl aceto acetate by GC? Available at: --INVALID-LINK--
-
Chromatography Forum. (2011). Ethyl acetaoacetate by CG. Available at: --INVALID-LINK--
-
Shi, Z., et al. (2009). The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(3), 544-555. Available at: --INVALID-LINK--
-
YouTube. (2020). METHYL ACETOACETATE SYNTHESIS. Available at: --INVALID-LINK--
-
Ataman Kimya. METHYL ACETOACETATE. Available at: --INVALID-LINK--
-
PubChem. This compound. National Institutes of Health. Available at: --INVALID-LINK--
-
Google Patents. (2011). Method for producing methyl acetoacetate. CN102276464A. Available at: --INVALID-LINK--
-
Benchchem. Methyl Acetoacetate. Available at: --INVALID-LINK--
-
Shi, Z., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press. Available at: --INVALID-LINK--
-
Guidechem. This compound 38923-57-8. Available at: --INVALID-LINK--
-
Liu, H., et al. (2010). Synthesis of methyl acetoacetate from acetone and dimethyl carbonate with alkali-promoted MgO catalysts. Reaction Kinetics, Mechanisms and Catalysis, 101(1), 121-131. Available at: --INVALID-LINK--
-
ResearchGate. Transesterification of methyl acetoacetate (1) with various alcohols a. Available at: --INVALID-LINK--
-
O'Brien, E., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26305-26316. Available at: --INVALID-LINK--
-
Google Patents. (1998). Hydrolysis of methyl acetate. JPH10139716A. Available at: --INVALID-LINK--
-
Christoffers, J., & Önal, A. (2004). Transesterification of β-Keto Esters with 4-(Dimethylamino)pyridine as Catalyst. European Journal of Organic Chemistry, 2004(18), 3848-3853. Available at: --INVALID-LINK--
-
ResearchGate. Selective synthesis of methyl ethyl carbonate intensified by reactive distillation from consecutive transesterification of methyl carbonate and ethanol. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure. methyl 3-methyl-2-furoate. Available at: --INVALID-LINK--
-
Gholami, Z., et al. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal, 4(1), 557-562. Available at: --INVALID-LINK--
-
PubChem. Methyl 2-methylacetoacetate. National Institutes of Health. Available at: --INVALID-LINK--
-
Google Patents. (1976). Process for removal and recovery of unreacted monomers from resinous polymers. US3954910A. Available at: --INVALID-LINK--
-
ChemicalBook. This compound CAS#: 38923-57-8. Available at: --INVALID-LINK--
-
FlavScents. methyl 2,2-dimethyl acetoacetate. Available at: --INVALID-LINK--
References
- 1. Methyl 2-methylacetoacetate | C6H10O3 | CID 86508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 2,2-dimethyl acetoacetate [flavscents.com]
- 3. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
- 9. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies to Improve the Regioselectivity of Methyl 2,2-dimethylacetoacetate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for controlling regioselectivity in reactions involving Methyl 2,2-dimethylacetoacetate. Our goal is to equip you with the knowledge to navigate the complexities of enolate chemistry and achieve your desired synthetic outcomes.
Foundational Concepts: The Challenge of Regioselectivity
This compound, a β-keto ester, possesses two potential sites for enolate formation: the α-carbon (C2) and the γ-carbon (C4, the methyl group of the acetyl moiety). The challenge in its reactions, particularly alkylations, lies in controlling which of these positions acts as the nucleophile. This competition between C-alkylation and O-alkylation is a classic problem in organic synthesis.[1][2] The regiochemical outcome is governed by a delicate interplay of factors, including the choice of base, solvent, temperature, and the nature of the electrophile.[3][4][5]
Understanding the principles of kinetic versus thermodynamic control is paramount.[6][7][8]
-
Kinetic Control: Favors the faster-forming product, which is often the less stable one.[9] In the context of enolate formation, this typically involves the deprotonation of the more sterically accessible proton.[10]
-
Thermodynamic Control: Favors the most stable product, which may form more slowly.[6][7] For enolates, this generally corresponds to the more substituted and, therefore, more stable enolate.[11]
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound and provides actionable solutions.
FAQ 1: My reaction is yielding a mixture of C- and O-alkylated products. How can I favor C-alkylation?
This is a frequent challenge stemming from the ambident nature of the enolate nucleophile.[2] To promote C-alkylation, consider the following strategies:
Strategy 1.1: Employing Kinetic Control
Kinetic conditions are often the key to favoring C-alkylation. This involves generating the enolate irreversibly and at low temperatures to prevent equilibration to the thermodynamic enolate.
-
Choice of Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[6] LDA's bulkiness favors the abstraction of the less sterically hindered α-proton, leading to the kinetic enolate.[5][10]
-
Low Temperature: Conduct the reaction at low temperatures, typically -78 °C, to prevent the enolate from equilibrating.[5][6]
-
Aprotic Solvent: Use a non-coordinating aprotic solvent such as Tetrahydrofuran (THF).[3][4] Protic solvents can facilitate proton exchange and lead to the thermodynamic product.[12]
Experimental Protocol: Kinetically Controlled C-Alkylation
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled solution of the β-keto ester. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
FAQ 2: I am observing the formation of the γ-alkylated product. How can I selectively alkylate the α-position?
While the α-protons are generally more acidic, certain conditions can favor the formation of the enolate at the γ-position. To enhance α-regioselectivity:
Strategy 2.1: Leveraging Chelation
The use of specific counterions can promote the formation of a chelated enolate, which can enhance the nucleophilicity of the α-carbon.
-
Counterion Effect: Lithium (Li+) is known to form tight coordination complexes with the oxygen atoms of the β-keto ester, which can favor α-alkylation.[12][13] Using a lithium-based strong base like LDA is therefore advantageous.
-
Chelating Additives: In some cases, the addition of chelating agents can further stabilize the desired enolate geometry.
dot
Caption: Chelation of the lithium counterion favors the formation of the α-enolate.
FAQ 3: My yields are consistently low, and I suspect side reactions. What are the likely culprits and how can I mitigate them?
Low yields can be attributed to several factors, including incomplete enolate formation, side reactions of the electrophile, or product decomposition.
Strategy 3.1: Optimizing Reaction Conditions
-
Purity of Reagents: Ensure all reagents, especially the solvent and the β-keto ester, are anhydrous. Water can quench the enolate and lead to starting material recovery.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent side reactions with oxygen.
-
Order of Addition: Adding the β-keto ester to the base (inverse addition) can sometimes minimize side reactions by ensuring the base is always in excess.[14]
-
Electrophile Reactivity: Highly reactive electrophiles may lead to over-alkylation or reaction at the oxygen atom.[2] Consider using a less reactive alkylating agent if O-alkylation is a significant issue.
Table 1: Troubleshooting Common Side Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Significant O-alkylation | Highly reactive electrophile (e.g., trimethylsilyl chloride)[2], strongly coordinating solvent (e.g., DMSO, HMPA)[15] | Use a less reactive alkylating agent (e.g., alkyl iodide). Use a weakly coordinating solvent like THF.[15] |
| Dialkylation | Use of excess alkylating agent or prolonged reaction times. | Use a slight excess of the limiting reagent (β-keto ester). Monitor the reaction closely and quench promptly upon completion. |
| Aldol Condensation | Presence of unreacted starting material acting as an electrophile. | Ensure complete enolate formation before adding the alkylating agent. Use a full equivalent of a strong base. |
| Decomposition | Unstable product under reaction or work-up conditions. | Consider a milder work-up procedure. Ensure the reaction is not heated unnecessarily. |
FAQ 4: How does the choice of solvent affect the regioselectivity?
The solvent plays a crucial role in solvating the enolate and the counterion, which in turn influences the C- versus O-alkylation ratio.[4][15]
-
Aprotic, Weakly Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents do not strongly solvate the cation, leading to a tighter ion pair. This association can sterically hinder the oxygen atom, making the carbon atom a more accessible nucleophile and thus favoring C-alkylation.[15]
-
Aprotic, Strongly Coordinating (Polar Aprotic) Solvents (e.g., DMSO, HMPA, DMPU): These solvents strongly solvate the cation, leading to a "naked" or more dissociated enolate.[15] In this state, the oxygen atom, having a higher negative charge density, becomes a more reactive nucleophile, increasing the likelihood of O-alkylation.[15]
dot
Caption: Impact of solvent choice on C- vs. O-alkylation.
Advanced Strategies for Regiocontrol
For particularly challenging substrates or when exquisite control is required, more advanced techniques can be employed.
Silyl Enol Ethers
The formation of a silyl enol ether can be a reliable method to "trap" a specific enolate.[16] The regioselectivity of silyl enol ether formation can be controlled by the reaction conditions. Once formed, the silyl enol ether can be isolated and then reacted with an electrophile under specific conditions to achieve the desired alkylation.
Alternative Electrophiles
The nature of the electrophile can significantly influence the C/O selectivity.[1][15] While simple alkyl halides are common, exploring other electrophiles might offer better regiocontrol. For instance, reactions with acyl halides or anhydrides often favor C-acylation.
Summary of Key Parameters for Controlling Regioselectivity
| Parameter | To Favor C-Alkylation (Kinetic Control) | To Favor O-Alkylation / Thermodynamic Product | Rationale |
| Base | Strong, bulky, non-nucleophilic (e.g., LDA)[5][6] | Weaker, non-hindered (e.g., NaH, alkoxides)[6] | Bulky bases favor deprotonation at the less hindered site. Weaker bases allow for equilibration. |
| Temperature | Low (-78 °C)[5][6] | Higher (Room temperature or above)[5][6] | Low temperature prevents equilibration. Higher temperature provides energy to overcome the activation barrier to the more stable product. |
| Solvent | Aprotic, weakly coordinating (e.g., THF)[3][15] | Aprotic, strongly coordinating (e.g., DMSO, HMPA) or protic[5][15] | Weakly coordinating solvents favor a tight ion pair, sterically hindering the oxygen. Strongly coordinating or protic solvents lead to a more "naked" enolate where the more electronegative oxygen is more reactive. |
| Counterion | Lithium (Li+)[12][13] | Sodium (Na+), Potassium (K+)[12] | Lithium's small size and high charge density promote chelation, favoring a specific enolate geometry. |
| Reaction Time | Short[6] | Long[6] | Short reaction times favor the faster-forming kinetic product. Longer times allow for equilibration to the thermodynamic product. |
By carefully considering and manipulating these parameters, researchers can effectively steer the regiochemical outcome of reactions involving this compound, leading to higher yields of the desired product and simplifying downstream purification efforts.
References
- 1. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. Video: Regioselective Formation of Enolates [jove.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. fiveable.me [fiveable.me]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 13. Alkali metal counterion control of enolate protonation stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 16. uwindsor.ca [uwindsor.ca]
Technical Support Center: Work-up Procedures for Quenching Reactions with Methyl 2,2-dimethylacetoacetate
Welcome to the technical support center for handling reactions involving methyl 2,2-dimethylacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of quenching reactions with this versatile β-keto ester. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Understanding the Chemistry of this compound in Reaction Work-ups
This compound is a valuable building block in organic synthesis, often utilized in alkylation and acylation reactions. The presence of two carbonyl groups flanking a quaternary carbon center makes its enolate chemistry unique. However, the ester functionality also introduces susceptibility to hydrolysis, especially under basic or acidic work-up conditions. A successful work-up hinges on effectively quenching the reaction while preserving the integrity of the desired product.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the quenching and work-up of reactions involving this compound.
Q1: What is the primary goal of the quenching step in a reaction with this compound?
The primary goal of quenching is to neutralize any reactive species remaining in the reaction mixture. This typically includes unreacted base, enolates, or other nucleophiles. Proper quenching is crucial to stop the reaction definitively and prevent the formation of byproducts during the subsequent work-up and purification steps.
Q2: I've performed an alkylation of this compound using a strong base like sodium hydride (NaH). What is the best way to quench this reaction?
For reactions employing strong, non-nucleophilic bases like NaH, a protic quench is required to neutralize the base and any remaining enolate. The choice of quenching agent depends on the sensitivity of your product.
-
For robust products: A slow, dropwise addition of dilute aqueous acid (e.g., 1 M HCl) at a low temperature (0 °C) is effective.[1] This protonates the enolate and neutralizes the base.
-
For acid-sensitive products: A milder quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.[2] The ammonium ion is a weak acid that can effectively protonate the enolate without significantly lowering the pH of the bulk solution.
Q3: My product seems to be degrading during the work-up. I suspect ester hydrolysis. How can I avoid this?
Ester hydrolysis is a common side reaction, particularly with β-keto esters, and can be promoted by both acidic and basic conditions.[3] To minimize hydrolysis:
-
Avoid Strong Bases in Work-up: If the reaction was run under basic conditions, neutralize it carefully. Washing with strong aqueous bases should be avoided.
-
Use a Mild Acidic Wash: If an acidic wash is necessary to remove basic impurities, use a weak acid like dilute citric acid or saturated NH₄Cl solution instead of strong mineral acids.
-
Minimize Contact Time: Perform the aqueous washes as quickly as possible. Prolonged contact between your organic product and the aqueous phase increases the risk of hydrolysis.
-
Work at Low Temperatures: Keeping the reaction and work-up mixtures cold (0-5 °C) will significantly slow the rate of hydrolysis.
Q4: I'm observing an emulsion during my liquid-liquid extraction. What can I do?
Emulsion formation is a common issue, especially when salts are present. Here are some strategies to break an emulsion:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[4]
-
Filtration through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion.[4]
-
Patience: Sometimes, simply allowing the separatory funnel to stand for a period can lead to phase separation.
-
Changing the Solvent: If possible, adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the work-up of your this compound reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | Incomplete reaction or product degradation during work-up. | - Ensure the initial reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS).- Re-evaluate your quenching and extraction procedure. Consider using milder quenching agents and minimizing contact time with aqueous phases. |
| Presence of starting material after work-up | Incomplete reaction or enolate protonation during the reaction. | - Ensure your reagents and solvents are anhydrous, as water can quench the enolate.[3]- If using a strong base, ensure it is added in a slight excess to account for any adventitious water. |
| Formation of a carboxylic acid byproduct | Hydrolysis of the methyl ester. | - Use anhydrous conditions for the reaction.[3]- During work-up, avoid prolonged exposure to acidic or basic aqueous solutions. Use weak acids/bases for washing and work at low temperatures. |
| Difficulty removing a polar byproduct | The byproduct may have some solubility in the organic phase. | - Consider an aqueous wash with a solution that will react with and solubilize the impurity. For example, a dilute bicarbonate wash can remove acidic impurities.- If the byproduct is an alcohol, multiple water washes may be effective. |
IV. Experimental Protocols
Here are detailed, step-by-step protocols for quenching and working up a typical alkylation reaction of this compound.
Protocol 1: Standard Quench with Dilute Aqueous Acid
This protocol is suitable for reactions where the product is not sensitive to mild acidic conditions.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Prepare the Quenching Solution: Have a pre-chilled solution of 1 M HCl ready.
-
Slow Addition of Quenching Agent: With vigorous stirring, add the 1 M HCl solution dropwise to the reaction mixture. Monitor the temperature to ensure it does not rise significantly. Continue adding until the mixture is acidic (test with pH paper).
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.[4]
-
Combine Organic Layers: Combine all the organic extracts.
-
Wash with Brine: Wash the combined organic layers with a saturated aqueous solution of NaCl (brine) to remove residual water and aid in phase separation.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Mild Quench with Saturated Ammonium Chloride
This protocol is ideal for reactions with acid-sensitive products.
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Prepare the Quenching Solution: Have a pre-chilled, saturated aqueous solution of NH₄Cl ready.
-
Quench the Reaction: Slowly add the saturated NH₄Cl solution to the reaction mixture with vigorous stirring.
-
Extraction and Washing: Follow steps 4-9 from Protocol 1.
V. Visualizing the Workflow
The following diagram illustrates the general workflow for quenching and working up a reaction involving this compound.
Caption: General workflow for quenching and work-up.
VI. Safety Considerations
Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
-
Handling: this compound is a combustible liquid and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof equipment and non-sparking tools.[6][7] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[8]
-
Spills: In the event of a spill, absorb with an inert material and dispose of it in a sealed container.[9] Avoid runoff into sewers and waterways.
VII. References
-
Benchchem. Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis. --INVALID-LINK--
-
Thermo Fisher Scientific. Safety Data Sheet - Butanoic acid, 2-methyl-3-oxo-, ethyl ester. (2011-01-27).
-
TCI Chemicals. Safety Data Sheet - Methyl Acetoacetate. (2025-10-26). --INVALID-LINK--
-
CAMEO Chemicals - NOAA. METHYL ACETOACETATE. --INVALID-LINK--
-
Loba Chemie. METHYL ACETOACETATE FOR SYNTHESIS MSDS. (2015-04-09). --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet - Methyl 2,2-dimethyl-3-oxobutanoate. (2025-11-07).
-
UCLA Chemistry and Biochemistry. Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--
-
Organic Syntheses. Procedure for the synthesis of methyl (Z)-3-phenyl-2-butenoate. --INVALID-LINK--
-
Google Patents. Hydrolysis of methyl acetate. US4352940A.
-
Organic Syntheses. Procedure for the cross-coupling of alkenyl/aryl carboxylates with Grignard reagents. --INVALID-LINK--
-
PubMed. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. --INVALID-LINK--
-
YouTube. Beta Keto esters - Alkylating Ketones in NaOEt. (2015-03-24). --INVALID-LINK--
-
PubChem - NIH. This compound. --INVALID-LINK--
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print.
-
National Institutes of Health (NIH). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
-
YouTube. Alkylation and Decarboxylation of beta-Keto Esters. (2016-05-01). --INVALID-LINK--
-
NRC Publications Archive - Canada.ca. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. (2009-03-12).
-
ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. (2021-10-29). --INVALID-LINK--
-
NRC Research Press. The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate?. (2025-08-06).
-
PMC - NIH. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
-
ResearchGate. Mastering β-keto esters. (2025-08-06).
-
ResearchGate. Chemoselective hydrolysis of methyl 2-acetoxybenzoate using free and entrapped esterase in K-carrageenan beads. (2025-08-06).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. lobachemie.com [lobachemie.com]
- 9. METHYL ACETOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Guide to Methyl 2,2-dimethylacetoacetate and Ethyl 2,2-dimethylacetoacetate in Synthesis
Introduction
In the landscape of organic synthesis, β-keto esters are foundational building blocks, prized for the versatility of their dual functional groups. Among these, α,α-disubstituted acetoacetate esters, specifically Methyl 2,2-dimethylacetoacetate and Ethyl 2,2-dimethylacetoacetate, serve as crucial intermediates in the construction of complex molecular architectures. Unlike their mono-α-substituted counterparts, these compounds lack an acidic α-hydrogen, channeling their reactivity towards the ketone and ester moieties. This guide provides an in-depth comparison of these two reagents, drawing on their physicochemical properties, synthetic routes, and reactivity profiles. We will explore the subtle yet significant differences imparted by the methyl versus the ethyl ester group, offering field-proven insights and experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the methyl and ethyl ester can be influenced by basic physical properties which affect reaction setup, purification, and downstream processing. The primary differences lie in molecular weight, boiling point, and the alcoholic byproduct of hydrolysis.
| Property | This compound | Ethyl 2,2-dimethylacetoacetate | Significance in Synthesis |
| CAS Number | 38923-57-8[1][2] | 597-04-6[3] | Unique identification for sourcing and safety data. |
| Molecular Formula | C₇H₁₂O₃[1][2] | C₈H₁₄O₃[3] | Affects molecular weight and stoichiometry calculations. |
| Molecular Weight | 144.17 g/mol [2][4][5] | 158.19 g/mol [3] | Important for accurate molar quantity measurements. |
| Boiling Point | 169 °C @ 760 mmHg[1]; 72-74 °C @ 15 mmHg[6] | ~187 °C @ 760 mmHg (for the mono-methylated analog)[7] | The lower boiling point of the methyl ester may facilitate easier removal by distillation, but also indicates higher volatility. |
| Density | 0.999 g/cm³[1][6] | ~1.019 g/mL (for the mono-methylated analog)[7] | Minor difference, relevant for volume-based measurements. |
| Refractive Index | 1.4205[1][6] | ~1.418 (for the mono-methylated analog)[7] | Useful for quick purity assessment of liquid samples. |
| Hydrolysis Byproduct | Methanol | Ethanol | A critical consideration regarding toxicity (methanol is more toxic) and compatibility with subsequent reaction steps. |
Synthesis: The Path to α,α-Disubstitution
Both esters are typically prepared via the sequential alkylation of the corresponding acetoacetic ester parent compound (methyl acetoacetate or ethyl acetoacetate). This process hinges on the generation of an enolate, which acts as a potent nucleophile.[8]
General Synthetic Workflow
The synthesis is a two-step alkylation process. The first methylation is generally straightforward. However, the introduction of the second methyl group requires careful control of reaction conditions to prevent side reactions. A common challenge in the initial methylation step is the competition between C-alkylation (desired) and O-alkylation (undesired byproduct).[9] Using a strong base where the alkoxide matches the ester's alcohol (e.g., sodium ethoxide for ethyl acetoacetate) is crucial to prevent transesterification.[9]
Caption: General workflow for the synthesis of 2,2-dimethylacetoacetate esters.
Experimental Protocol: Synthesis of Ethyl 2,2-dimethylacetoacetate
This protocol describes a representative procedure for the second methylation step, starting from ethyl 2-methylacetoacetate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL).
-
Base Formation: Carefully add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete until all sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl 2-methylacetoacetate (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 1 hour at room temperature to ensure complete enolate formation.
-
Alkylation: Add dimethyl sulfate (1.1 eq) dropwise to the enolate solution, maintaining the temperature below 30 °C. A precipitate of sodium methyl sulfate will form. After addition, heat the mixture to reflux for 2-3 hours to drive the reaction to completion.[10]
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water (100 mL) and diethyl ether (100 mL) to the residue. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by fractional distillation under reduced pressure to yield pure ethyl 2,2-dimethylacetoacetate.
Comparative Reactivity in Key Synthetic Transformations
The absence of an α-hydrogen directs the synthetic utility of these compounds towards two primary pathways: ketonic cleavage (decarboxylation) to form ketones and retro-Claisen condensation.
Ketonic Cleavage (Hydrolysis and Decarboxylation)
This is one of the most valuable applications of acetoacetic ester chemistry.[11] The process involves saponification of the ester, followed by acidification to form a β-keto acid, which readily decarboxylates upon gentle heating to yield a ketone.[12] For both methyl and ethyl 2,2-dimethylacetoacetate, this sequence yields 3-methyl-2-butanone.
Caption: Mechanism of ketonic hydrolysis and decarboxylation.
Causality Behind Experimental Choices:
-
Ester Choice and Hydrolysis Rate: Methyl esters generally undergo saponification at a slightly faster rate than ethyl esters. This is attributed to the reduced steric hindrance of the methyl group, allowing for easier nucleophilic attack by hydroxide at the carbonyl carbon. While often not a decisive factor, for sluggish or sterically demanding substrates, using the methyl ester might offer a modest kinetic advantage.
-
Decarboxylation Conditions: The decarboxylation of the intermediate β-keto acid is typically spontaneous upon heating.[12] The choice of the original ester (methyl vs. ethyl) has a negligible effect on this step, as the ester group is removed prior to decarboxylation.
Retro-Claisen Condensation
Under strongly basic conditions, particularly with an alkoxide base, these esters can undergo a cleavage reaction known as a retro-Claisen condensation.[13] This reaction is essentially the reverse of their formation. The attacking alkoxide adds to the ketone carbonyl, leading to the cleavage of the Cα-C(O) bond.
-
Ethyl 2,2-dimethylacetoacetate: Treatment with sodium ethoxide leads to cleavage, yielding ethyl acetate and ethyl 2-methylpropanoate.[13]
-
This compound: Similarly, treatment with sodium methoxide would yield methyl acetate and methyl 2-methylpropanoate.
Trustworthiness Through a Self-Validating System: The choice of alkoxide base is critical. Using sodium ethoxide with this compound would result in a mixture of products due to competing transesterification and retro-Claisen pathways, complicating the reaction outcome. The system is self-validating when the alkoxide base matches the ester group, ensuring a predictable product profile.
Practical Considerations: Selecting the Optimal Reagent
| Feature | This compound | Ethyl 2,2-dimethylacetoacetate | Recommendation & Rationale |
| Reaction Rate | Generally faster hydrolysis due to less steric hindrance. | Slightly slower hydrolysis. | For standard ketonic cleavage, the difference is often minor. The methyl ester may be preferred if reaction time is critical. |
| Byproduct Toxicity | Produces methanol upon hydrolysis. | Produces ethanol upon hydrolysis. | Ethyl ester is strongly preferred in pharmaceutical and GMP environments to avoid methanol, which is significantly more toxic. |
| Purification | Lower boiling point may simplify removal by distillation. | Higher boiling point, less volatile. | The choice depends on the boiling points of other components in the reaction mixture. |
| Cost & Availability | Varies by supplier and scale. | Varies by supplier and scale. | Check with chemical suppliers for current pricing. Historically, ethyl acetoacetate derivatives are very common. |
| Reaction Control | Prone to transesterification with ethoxide bases. | Prone to transesterification with methoxide bases. | Always match the alkoxide base to the ester group (e.g., NaOMe with the methyl ester, NaOEt with the ethyl ester) to prevent unwanted side reactions. |
Conclusion
This compound and Ethyl 2,2-dimethylacetoacetate are highly similar reagents, primarily used as precursors to 3-methyl-2-butanone via ketonic cleavage. The fundamental difference lies not in their core reactivity but in the practical aspects of their application. The ethyl ester offers a significant safety advantage due to the generation of ethanol instead of the more toxic methanol upon hydrolysis, making it the superior choice for applications in drug development and regulated industries. The methyl ester may provide a slight kinetic advantage in hydrolysis and easier separation in specific contexts due to its lower boiling point. Ultimately, the decision should be guided by a holistic assessment of the reaction scale, safety protocols, downstream processing requirements, and economic factors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2,2-dimethylacetoacetate | C8H14O3 | CID 69002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. This compound CAS#: 38923-57-8 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 9. Ethyl 2-methylacetoacetate | 609-14-3 | Benchchem [benchchem.com]
- 10. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. homework.study.com [homework.study.com]
"yield comparison between Methyl 2,2-dimethylacetoacetate and other beta-ketoesters"
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. β-Ketoesters are a versatile class of compounds widely employed in the formation of carbon-carbon bonds and the construction of diverse molecular architectures. This guide provides an in-depth comparison of the synthetic yields of four key β-ketoesters: Methyl 2,2-dimethylacetoacetate, Methyl acetoacetate, Ethyl acetoacetate, and tert-Butyl acetoacetate. By examining the underlying reaction mechanisms and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
The utility of β-ketoesters stems from the acidity of the α-protons, which allows for facile deprotonation to form a resonance-stabilized enolate. This nucleophilic intermediate can then participate in a variety of reactions, including alkylations, acylations, and condensations, making β-ketoesters invaluable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of the ester group (methyl, ethyl, tert-butyl) and substitution at the α-position can significantly influence the reactivity and synthetic applications of the β-ketoester. Consequently, understanding the efficiency of their synthesis is of paramount importance.
Comparative Analysis of Synthetic Yields
The synthesis of β-ketoesters can be broadly approached through two primary methods: the Claisen condensation of esters and the acylation of alcohols or enolates with diketene or other acylating agents. The choice of method, base, solvent, and reaction conditions plays a crucial role in determining the final yield of the desired product. The following table summarizes typical yields for the synthesis of the four β-ketoesters of interest, highlighting the impact of different synthetic strategies.
| β-Ketoester | Synthetic Method | Base/Catalyst | Solvent | Typical Yield (%) | Reference |
| This compound | Exhaustive Methylation of Methyl Acetoacetate | Sodium Hydride | THF | ~65% | [1] |
| Methyl acetoacetate | Diketene and Methanol | Tertiary Amine | Neat | 95.2% | [2] |
| Ethyl acetoacetate | Claisen Condensation of Ethyl Acetate | Sodium Ethoxide | Ethanol | ~75% | [3] |
| Ethyl acetoacetate | Diketene and Ethanol | Tertiary Amine | Neat | 94.6% | [2] |
| tert-Butyl acetoacetate | Diketene and tert-Butanol | Sodium Acetate | Neat | 75-80% | [4] |
| tert-Butyl acetoacetate | Diketene and tert-Butanol | Amine Catalyst | Neat | >94% | [5] |
From the data presented, it is evident that the reaction of diketene with the corresponding alcohol generally provides higher yields for the synthesis of unsubstituted β-ketoesters (methyl, ethyl, and tert-butyl acetoacetate) compared to the classical Claisen condensation. For the synthesis of the α,α-disubstituted this compound, a sequential alkylation approach is necessary, which can impact the overall yield.
Understanding the Synthetic Pathways
The differences in yield can be attributed to the underlying reaction mechanisms and the specific conditions employed.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-ketoester.[6] The reaction is driven to completion by the deprotonation of the newly formed β-ketoester, which is more acidic than the starting ester.[6]
Caption: General workflow of the Claisen condensation for β-ketoester synthesis.
The yield of the Claisen condensation is influenced by factors such as the choice of base, with stronger, non-nucleophilic bases often favoring higher yields.[6] For instance, using sodium hydride instead of sodium ethoxide can lead to improved outcomes.[6]
Diketene-Based Synthesis
The reaction of diketene with alcohols provides a more direct and often higher-yielding route to β-ketoesters. This method avoids the equilibrium limitations of the Claisen condensation.
References
A Comparative Guide to the Spectral Analysis of Methyl 2,2-dimethylacetoacetate and its Derivatives for Definitive Structure Confirmation
For researchers, medicinal chemists, and professionals in drug development, unambiguous structure confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. In the realm of β-keto esters, a class of compounds pivotal in organic synthesis and as precursors for various pharmaceuticals, spectral data analysis serves as the ultimate arbiter of molecular identity. This guide provides an in-depth, comparative analysis of the spectral data for Methyl 2,2-dimethylacetoacetate and its close derivatives, offering a robust framework for structure confirmation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not merely as data acquisition techniques, but as tools for deductive reasoning in molecular characterization.
The Imperative of Multi-faceted Spectral Analysis
Relying on a single analytical technique for structure elucidation is fraught with ambiguity. A melting point or a single spectrum may align with multiple isomers or impurities. A comprehensive approach, integrating data from ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system where each technique offers a unique and complementary piece of the structural puzzle. This guide will demonstrate how the convergence of data from these methods leads to an irrefutable confirmation of the molecular structure of this compound.
Comparative Spectral Data: A Triad of Acetoacetates
To illustrate the power of comparative spectral analysis, we will examine three closely related β-keto esters:
-
This compound (Target Compound)
-
Methyl acetoacetate (Unsubstituted Analogue)
-
Ethyl 2-methylacetoacetate (Derivative with α-substitution and different ester group)
The following tables summarize the key spectral features for each compound, providing a clear basis for comparison.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.7 | s | 3H | -OCH₃ (ester) |
| ~2.1 | s | 3H | -C(O)CH₃ (keto) | |
| ~1.4 | s | 6H | -C(CH₃)₂ | |
| Methyl acetoacetate | 3.74 | s | 3H | -OCH₃ (ester) |
| 3.48 | s | 2H | -CH₂- | |
| 2.27 | s | 3H | -C(O)CH₃ (keto) | |
| Ethyl 2-methylacetoacetate | 4.20 | q | 2H | -OCH₂CH₃ |
| 3.53 | q | 1H | -CH(CH₃)- | |
| 2.22 | s | 3H | -C(O)CH₃ (keto) | |
| 1.39 | d | 3H | -CH(CH₃)- | |
| 1.28 | t | 3H | -OCH₂CH₃ |
Note: Predicted data for this compound is used in the absence of readily available experimental spectra. The exact chemical shifts may vary slightly in experimental conditions.
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, chemical shifts in ppm)
| Compound | δ (ppm) | Assignment |
| This compound | ~208 | C=O (keto) |
| ~173 | C=O (ester) | |
| ~58 | -C(CH₃)₂ | |
| ~52 | -OCH₃ | |
| ~25 | -C(O)CH₃ | |
| ~22 | -C(CH₃)₂ | |
| Methyl acetoacetate | 200.7 | C=O (keto) |
| 167.8 | C=O (ester) | |
| 52.4 | -OCH₃ | |
| 50.0 | -CH₂- | |
| 30.1 | -C(O)CH₃ | |
| Ethyl 2-methylacetoacetate | 203.2 | C=O (keto) |
| 171.1 | C=O (ester) | |
| 61.5 | -OCH₂CH₃ | |
| 51.5 | -CH(CH₃)- | |
| 29.1 | -C(O)CH₃ | |
| 14.0 | -OCH₂CH₃ | |
| 13.5 | -CH(CH₃)- |
Note: Predicted data for this compound is used.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O (ester) | C=O (keto) | C-O Stretch |
| This compound | ~1740 | ~1715 | ~1250-1050 |
| Methyl acetoacetate | 1745 | 1722 | 1240-1030 |
| Ethyl 2-methylacetoacetate | 1741 | 1718 | 1260-1020 |
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 144 | 101, 85, 59, 43 |
| Methyl acetoacetate | 116 | 101, 74, 59, 43 |
| Ethyl 2-methylacetoacetate | 144 | 101, 88, 74, 43 |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified acetoacetate derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling to simplify the spectrum and acquire data over a wider spectral width.
-
¹H NMR of this compound: The key feature confirming the 2,2-dimethyl substitution is the presence of a singlet integrating to 6 protons for the gem-dimethyl groups. This is a stark contrast to methyl acetoacetate, which shows a 2-proton singlet for the α-methylene group, and ethyl 2-methylacetoacetate, which displays a quartet and a doublet for the α-methine and its methyl substituent, respectively. The singlets for the methoxy and acetyl methyl groups are expected in all methyl ester derivatives.
-
¹³C NMR of this compound: The presence of a quaternary carbon at the α-position is definitively confirmed by a signal around 58 ppm. This signal is absent in the spectra of the other two derivatives. The chemical shifts of the two carbonyl carbons (keto and ester) are also diagnostic.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For β-keto esters, the carbonyl stretching region is particularly informative.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
The IR spectrum of a β-keto ester will prominently display two distinct carbonyl absorption bands. The ester carbonyl typically appears at a higher wavenumber (around 1740 cm⁻¹) compared to the ketone carbonyl (around 1715 cm⁻¹). This doublet is a characteristic feature of β-keto esters. The C-O stretching of the ester group is also visible in the 1300-1000 cm⁻¹ region. For this compound, the presence of these two distinct C=O peaks confirms the presence of both the ester and ketone functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Data Acquisition: Scan a range of mass-to-charge (m/z) ratios to obtain the mass spectrum.
The fragmentation of β-keto esters in EI-MS is often dominated by α-cleavage and McLafferty rearrangements.
-
Molecular Ion Peak: The peak with the highest m/z ratio corresponds to the molecular ion (M⁺), which confirms the molecular weight of the compound. For this compound, this will be at m/z 144.
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond between the α-carbon and the acetyl group results in the loss of an acetyl radical (•CH₃CO), leading to a fragment at [M - 43]⁺. For this compound, this would be at m/z 101. The acetyl cation itself gives a prominent peak at m/z 43.
-
Loss of the Methoxy Group: Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at [M - 31]⁺.
-
McLafferty Rearrangement: While less likely for this compound due to the absence of γ-hydrogens on the main chain, this is a common fragmentation for other β-keto esters.
-
Visualizing the Analytical Workflow and Structural Relationships
To better understand the logic of the spectral analysis, the following diagrams illustrate the workflow and the correlation between the molecular structure and the expected spectral signals.
Caption: Workflow for the spectroscopic analysis and structure confirmation of this compound.
Caption: Correlation between the structure of this compound and its key spectral features.
Conclusion
The structural confirmation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique set of data points that, when considered in concert and in comparison to its derivatives, build an unassailable case for its molecular structure. The presence of a six-proton singlet in the ¹H NMR and a quaternary carbon signal in the ¹³C NMR are particularly diagnostic for the gem-dimethyl substitution at the α-position. This is further supported by the characteristic dual carbonyl bands in the IR spectrum and the predictable fragmentation pattern in the mass spectrum. This guide serves as a testament to the power of a multi-technique approach in modern chemical analysis, ensuring the integrity and accuracy of research and development in the chemical sciences.
A Comparative Guide to the Validation of Stereoselectivity in Reactions of Methyl 2,2-dimethylacetoacetate
For researchers and professionals in drug development, the precise control and validation of stereochemistry are not merely academic exercises; they are foundational to ensuring the safety, efficacy, and novelty of molecular entities. Methyl 2,2-dimethylacetoacetate, a prochiral β-keto ester, serves as a valuable starting material for synthesizing chiral building blocks, most notably the corresponding β-hydroxy ester, Methyl 3-hydroxy-2,2-dimethylbutanoate. The gem-dimethyl group at the α-position precludes epimerization, making the stereoselective reduction of the ketone the primary pathway to chirality.
This guide provides an in-depth comparison of the principal analytical methodologies used to validate the stereochemical outcome of such reactions. We move beyond simple protocols to explore the causality behind experimental choices, ensuring that every described method is a self-validating system grounded in robust scientific principles.
Context: The Stereoselective Reduction of this compound
The primary stereoselective transformation involving this compound is the reduction of its carbonyl group to a secondary alcohol. This creates a new stereocenter. The success of the synthesis hinges on the ability to produce one enantiomer in excess of the other, a property quantified by the enantiomeric excess (ee%).
Common methods to achieve this include:
-
Catalytic Asymmetric Hydrogenation: Utilizing chiral metal complexes (e.g., Ru-BINAP) to facilitate the enantioselective addition of hydrogen.[1][2]
-
Biocatalytic Reduction: Employing enzymes or whole-cell systems (e.g., baker's yeast or engineered E. coli) that contain reductases with inherent stereopreference.[3][4][5]
Regardless of the synthetic strategy, rigorous validation of the product's enantiomeric excess is a critical, non-negotiable step. This guide compares the two most powerful and widely adopted techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Validation Methodologies
The choice of analytical technique is often dictated by factors such as available equipment, sample purity, the need for absolute configuration, and throughput requirements. Below, we compare the leading methods for determining the enantiomeric excess of Methyl 3-hydroxy-2,2-dimethylbutanoate.
dot
Caption: General workflow for synthesis and validation of stereoselectivity.
| Feature | Chiral HPLC | NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[6] | Conversion of enantiomers into diastereomers, which have distinct NMR spectra.[7][8] |
| Sample Prep | Minimal; dissolve sample in mobile phase. | Covalent derivatization reaction required (e.g., with Mosher's acid).[9] |
| Sensitivity | Very high (can detect trace enantiomers). | Lower; ee% values <95% are easier to quantify accurately. |
| Quantitation | Highly accurate via peak area integration. | Accurate via signal integration, but can be affected by baseline resolution.[10] |
| Speed | Method development can be slow; run time is typically 10-30 min. | Derivatization adds time; NMR acquisition is fast. |
| Info Provided | Enantiomeric excess (ee%). | Enantiomeric excess (ee%). Can also be used to determine absolute configuration (e.g., Mosher's method).[11][12] |
| Key Advantage | Direct analysis, high sensitivity, and established reliability. | Provides structural confirmation and potential for absolute configuration assignment. |
| Key Limitation | Requires specialized, expensive chiral columns. Method development is empirical.[6] | Requires an extra reaction step which must go to completion. Potential for kinetic resolution. |
In-Depth Experimental Protocols
Trustworthy data comes from meticulously executed and validated protocols. The following sections provide detailed, step-by-step methodologies for the premier validation techniques.
Validation via Chiral HPLC
This method relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times.
Causality Behind Choices:
-
Column Selection: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are excellent starting points for resolving chiral alcohols and esters due to their broad applicability.[6][13]
-
Mobile Phase: A simple mobile phase of hexane/isopropanol is used. The ratio is the primary tool for optimizing the separation (resolution) and retention time. Isopropanol, the polar modifier, is adjusted to control how strongly the analyte interacts with the stationary phase.
-
Validation Standard: A racemic standard (a 50:50 mixture of enantiomers) is essential. It is prepared by a non-stereoselective reduction (e.g., using sodium borohydride). This standard is used to confirm that the chosen conditions can actually separate the two enantiomers and to identify their respective peaks.
Step-by-Step Protocol:
-
Preparation of Racemic Standard:
-
Dissolve this compound (100 mg) in methanol (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2 eq.) portion-wise.
-
Stir for 30 minutes, monitor by TLC until the starting material is consumed.
-
Quench the reaction carefully with dilute HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield racemic Methyl 3-hydroxy-2,2-dimethylbutanoate.
-
-
Method Development:
-
Column: Chiralcel OD-H or equivalent amylose/cellulose-based column.
-
Mobile Phase: Start with a 90:10 mixture of n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Inject the racemic standard. Two well-resolved peaks should be observed. If not, adjust the isopropanol percentage (e.g., to 95:5 for more retention or 80:20 for less).
-
-
Sample Analysis:
-
Prepare a solution of your enantiomerically enriched sample in the mobile phase (~1 mg/mL).
-
Inject the sample using the optimized method from Step 2.
-
Identify the major and minor enantiomer peaks by comparing their retention times to the racemic standard.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Integrate the areas of the two peaks (Area₁ and Area₂).
-
Calculate ee% using the formula: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
dot
Caption: Principle of NMR analysis using a Chiral Derivatizing Agent (CDA).
Conclusion and Recommendations
Both Chiral HPLC and NMR with CDAs are powerful, reliable methods for validating the stereoselectivity of reactions involving this compound.
-
For high-throughput screening or routine quality control , Chiral HPLC is the superior choice once a method has been established. Its direct nature, high sensitivity, and excellent accuracy make it ideal for processing multiple samples efficiently.
-
For initial characterization of a new reaction or when absolute configuration is unknown , NMR with a CDA offers significant advantages. It not only provides a reliable ee% value but also yields crucial structural information and can be used to assign the absolute configuration, a task not possible with standard HPLC alone.
Ultimately, for rigorous scientific validation, especially in a drug development context, employing both techniques can provide orthogonal confirmation of the stereochemical outcome, lending the highest possible degree of confidence to the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Study of the Asymmetric Hydrogenation of Methyl Acetoacetate in the Presence of a Ruthenium Binaphthophosphepine Complex - FAU CRIS [cris.fau.de]
- 3. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for the Knoevenagel Condensation with Methyl 2,2-dimethylacetoacetate
For researchers, medicinal chemists, and professionals in drug development, the Knoevenagel condensation remains a cornerstone of carbon-carbon bond formation. Its utility in synthesizing α,β-unsaturated carbonyl compounds, crucial intermediates for a myriad of bioactive molecules, is well-established. However, the choice of catalyst becomes paramount when dealing with sterically hindered substrates like methyl 2,2-dimethylacetoacetate. The gem-dimethyl group adjacent to the active methylene center presents a significant steric challenge, influencing catalyst accessibility and, consequently, reaction efficiency.
This guide provides a comparative analysis of various catalytic systems for the Knoevenagel condensation of this compound with a representative aromatic aldehyde, benzaldehyde. We will delve into the mechanistic nuances of different catalyst classes, offering field-proven insights to inform your experimental design. The objective is to equip you with the knowledge to select the optimal catalyst and conditions to overcome the steric hurdles and achieve high-yielding, selective transformations.
The Challenge: Steric Hindrance in this compound
The primary obstacle in the Knoevenagel condensation of this compound is the steric bulk imposed by the two methyl groups on the α-carbon. This steric hindrance can:
-
Impede Deprotonation: The initial and often rate-limiting step is the deprotonation of the active methylene group to form a reactive enolate. The bulky gem-dimethyl groups can shield the acidic protons, making them less accessible to the catalyst's basic site.
-
Hinder Nucleophilic Attack: Following deprotonation, the resulting enolate must attack the carbonyl carbon of the aldehyde. The steric crowding around the nucleophilic carbon can slow down this step.
-
Inhibit Elimination: The final step involves the elimination of a water molecule to form the α,β-unsaturated product. Steric strain in the intermediate aldol adduct can influence the rate of this dehydration step.
Therefore, the ideal catalyst should possess features that can effectively overcome these steric barriers.
Comparative Analysis of Catalytic Systems
The choice of catalyst for the Knoevenagel condensation is broad, spanning homogeneous, heterogeneous, and biocatalytic systems. Below is a comparative overview of their potential performance with the sterically demanding this compound.
Homogeneous Catalysts: Flexibility and Accessibility
Homogeneous catalysts, being in the same phase as the reactants, often offer high activity due to the absence of mass transfer limitations.
-
Amine Catalysts (e.g., Piperidine, DBU): Weakly basic amines like piperidine are classic catalysts for this reaction.[1] For a sterically hindered substrate, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[2] The rationale is that a stronger base can more readily deprotonate the sterically shielded active methylene protons.
-
Ionic Liquids: Ionic liquids can act as both catalyst and solvent, offering a "green" alternative.[3] Their tunable nature allows for the design of task-specific ionic liquids with enhanced basicity to promote the reaction.
Table 1: Performance of Representative Homogeneous Catalysts (Predicted)
| Catalyst | Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability | Reference (Analogous Reactions) |
| Piperidine | Secondary Amine | Ethanol | Reflux | 12-24 | Moderate | No | [1] |
| DBU | Amidine | Toluene | 80-110 | 4-8 | Good to Excellent | No | [2] |
| [Bmim][OAc] | Ionic Liquid | Neat | 60-80 | 6-12 | Good | Yes | [3] |
Note: The data presented is an expert projection for the reaction with this compound based on performance in similar, less hindered systems. Experimental validation is crucial.
Heterogeneous Catalysts: Reusability and Process Efficiency
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling, making them attractive for industrial applications.[4]
-
Basic Metal Oxides (e.g., MgO, CaO-MgO): Solid bases like magnesium oxide and mixed calcium-magnesium oxides have shown high activity in Knoevenagel condensations.[5] Their surface basic sites can effectively deprotonate active methylene compounds. For a sterically hindered substrate, catalysts with a high density of strong basic sites and a large surface area would be preferable.
-
Functionalized Mesoporous Silica (e.g., Amine-grafted SBA-15): Grafting basic functionalities, such as aminopropyl groups, onto high-surface-area supports like SBA-15 creates highly active and recyclable catalysts. The porous structure can, however, introduce diffusion limitations for bulky substrates.
-
Metal-Organic Frameworks (MOFs): MOFs with inherent basic sites or post-synthetically modified with basic groups are promising catalysts.[6] Their high surface area and tunable porosity could provide accessible active sites for the sterically demanding substrate.
Table 2: Performance of Representative Heterogeneous Catalysts (Predicted)
| Catalyst | Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability | Reference (Analogous Reactions) |
| Nano-MgO | Metal Oxide | Toluene | 100-120 | 8-16 | Good | Excellent | [7] |
| CaO-MgO | Mixed Oxide | Toluene | 100-120 | 6-12 | Good to Excellent | Excellent | [5] |
| Amine-SBA-15 | Functionalized Silica | Toluene | 110 | 10-20 | Moderate to Good | Excellent | [8] |
Note: The data presented is an expert projection for the reaction with this compound based on performance in similar, less hindered systems. Experimental validation is crucial.
Biocatalysts: Mild Conditions and High Selectivity
Enzymes offer the potential for highly selective transformations under mild reaction conditions, aligning with the principles of green chemistry.[9]
-
Lipases: Porcine pancreas lipase (PPL) has been reported to catalyze Knoevenagel condensations.[10] The catalytic mechanism is believed to involve basic amino acid residues in the enzyme's active site. While attractive for their mildness, the large size of the enzyme might pose a challenge for the sterically hindered substrate to access the active site.
Table 3: Performance of a Representative Biocatalyst (Predicted)
| Catalyst | Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recyclability | Reference (Analogous Reactions) |
| Porcine Pancreas Lipase (PPL) | Enzyme | Toluene/Water | 40-60 | 24-72 | Low to Moderate | Moderate | [10] |
Note: The data presented is an expert projection for the reaction with this compound based on performance in similar, less hindered systems. Experimental validation is crucial.
Mechanistic Insights and Catalyst Selection Rationale
Understanding the reaction mechanism is key to selecting the appropriate catalyst. The Knoevenagel condensation can proceed through two primary pathways depending on the catalyst.
Base-Catalyzed Mechanism
This is the most common pathway. A basic catalyst deprotonates the active methylene compound to form an enolate, which then acts as a nucleophile.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
For this compound, a catalyst with strong basic sites that are sterically accessible is crucial. This is why a strong, non-nucleophilic homogeneous base like DBU or a solid base with high surface basicity like CaO-MgO is predicted to be more effective than a weaker or more sterically hindered base.
Acid-Catalyzed Mechanism
While less common, acid catalysis is also possible. The acid activates the carbonyl group of the aldehyde, making it more electrophilic for the attack by the enol form of the active methylene compound.
Caption: Acid-catalyzed Knoevenagel condensation mechanism.
Solid acid catalysts with both Lewis and Brønsted acidity could be effective. The Lewis acid sites would activate the aldehyde, while the Brønsted acid sites could facilitate the enolization and subsequent dehydration.
Experimental Protocols
The following are detailed, yet adaptable, experimental protocols for the Knoevenagel condensation of this compound with benzaldehyde, using representative catalysts from each class.
Protocol 1: Homogeneous Catalysis with DBU
Rationale: DBU is a strong, non-nucleophilic base, well-suited to deprotonate the sterically hindered active methylene compound.
Materials:
-
This compound
-
Benzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Standard laboratory glassware for reactions under inert atmosphere
-
Magnetic stirrer and hotplate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and benzaldehyde (1.0 eq).
-
Add anhydrous toluene (5-10 mL per mmol of aldehyde).
-
Add DBU (0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove DBU, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis with CaO-MgO Mixed Oxide
Rationale: The mixed metal oxide provides strong basic sites on a solid support, facilitating product purification and catalyst recycling.
Materials:
-
This compound
-
Benzaldehyde
-
CaO-MgO catalyst (pre-activated by calcination)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate with oil bath
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene (10-20 mL).
-
Add the pre-activated CaO-MgO catalyst (5-10 wt% with respect to the aldehyde).
-
Heat the mixture to reflux with vigorous stirring. A Dean-Stark trap can be used to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to recover the catalyst.
-
Wash the catalyst with toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Biocatalysis with Porcine Pancreas Lipase (PPL)
Rationale: An enzymatic approach offers a green and mild alternative, potentially leading to high selectivity.
Materials:
-
This compound
-
Benzaldehyde
-
Porcine Pancreas Lipase (PPL)
-
Toluene or a biphasic system (e.g., toluene/water)
-
Incubator shaker
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in the chosen solvent system.
-
Add PPL (typically 10-50 wt% of the limiting reagent).
-
Incubate the mixture at 40-60 °C with constant shaking.
-
Monitor the reaction progress over time using TLC or GC.
-
Upon reaching the desired conversion, filter off the enzyme.
-
Work up the filtrate by solvent extraction and evaporation.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The Knoevenagel condensation of the sterically demanding this compound presents a synthetic challenge that necessitates careful catalyst selection. While direct comparative data is scarce, a rational approach based on mechanistic principles and data from analogous reactions can guide the researcher towards a successful outcome.
For this particular substrate, strong and sterically unhindered homogeneous bases like DBU, or heterogeneous catalysts with high surface basicity such as CaO-MgO mixed oxides, are anticipated to provide the most promising results. Biocatalysis, while offering a green alternative, may be hampered by substrate accessibility to the enzyme's active site.
It is imperative to underscore that the optimal conditions for any given catalyst system will require empirical determination. The protocols provided herein serve as a robust starting point for your investigations. Future research in this area would benefit from a systematic study directly comparing a range of catalysts for this specific transformation, which would provide invaluable data for the synthetic community.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E‑Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"kinetic studies comparing the reaction rates of various beta-ketoesters"
A Comparative Guide to the Kinetic Studies of β-Keto Esters
Introduction: The Significance of β-Keto Ester Reactivity
Beta-keto esters are foundational building blocks in modern organic synthesis, serving as versatile precursors in the creation of a vast range of molecular architectures, including essential pharmaceuticals and agrochemicals.[1] Their synthetic utility stems from a unique structural arrangement: a ketone and an ester group separated by a single methylene unit (a 1,3-dicarbonyl relationship).[2] This configuration confers two critical reactivity features:
-
Acidic α-Hydrogens: The protons on the central methylene carbon are significantly acidic (pKa ≈ 9-11), facilitating easy deprotonation to form a resonance-stabilized enolate ion.[2][3] This enolate is a potent nucleophile, central to many carbon-carbon bond-forming reactions.[3]
-
Keto-Enol Tautomerism: β-keto esters exist in a dynamic equilibrium between the keto and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding and conjugation, and its concentration influences the compound's overall reactivity profile.[2][4]
Understanding the kinetics of reactions involving these synthons—such as hydrolysis, decarboxylation, and alkylation—is paramount for optimizing reaction conditions, maximizing yields, and elucidating reaction mechanisms.[1][5][6] This guide provides a comparative analysis of the reaction kinetics of various β-keto esters, supported by experimental data and detailed methodologies, to empower researchers in their synthetic endeavors.
Pillar 1: Causality Behind Experimental Choices in Kinetic Analysis
The rate of a chemical reaction is determined by monitoring the change in concentration of a reactant or product over time.[7] The choice of analytical technique is therefore the most critical decision in designing a kinetic study. It must be sensitive, reliable, and appropriate for the specific reaction timescale and molecular changes occurring.
-
Why Choose Spectroscopic Methods?
-
UV-Visible (UV-Vis) Spectroscopy: This technique is ideal for reactions involving a change in chromophores—molecular groups that absorb light. The formation or disappearance of conjugated systems, such as the enolate intermediate, can be tracked by monitoring the change in absorbance at a specific wavelength.[8] Its ability to collect data rapidly makes it suitable for determining pseudo-first-order rate constants.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an intrinsically quantitative technique that allows for the simultaneous monitoring of all proton-bearing species in a reaction mixture without separation.[9][10] This provides a comprehensive snapshot of the reaction's progress, making it exceptionally powerful for elucidating complex mechanisms and studying systems at equilibrium.[11][12]
-
-
Why Choose Chromatographic Methods?
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): When a reaction mixture is complex, containing multiple reactants, intermediates, and products, chromatographic techniques are indispensable.[13] By physically separating the components before quantification, HPLC and GC provide highly accurate concentration data for each species over time, which is crucial for detailed kinetic modeling.[14][15][16]
-
Pillar 2: A Self-Validating Experimental Protocol
A trustworthy protocol is one that is reproducible and includes internal checks. Here, we detail a robust, step-by-step methodology for determining the hydrolysis rate of a β-keto ester using UV-Vis spectroscopy. The self-validating nature of this protocol comes from the expected linear relationship when the data is plotted appropriately for a given reaction order, confirming the kinetic model.
Kinetic Investigation of β-Keto Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol outlines a method for determining the pseudo-first-order rate constant for the base-catalyzed hydrolysis of a β-keto ester.
Objective: To measure the rate of disappearance of the β-keto ester by monitoring the change in absorbance over time.
Materials & Equipment:
-
β-keto ester of interest (e.g., methyl acetoacetate)
-
Ethanol (AnalaR grade)
-
Potassium hydroxide (KOH) solution (e.g., 0.1 M)
-
Doubly distilled water
-
Thermostatted UV-Vis spectrophotometer with a multi-cell changer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Causality: Accurate concentrations are critical for kinetic analysis. Use calibrated volumetric glassware.
-
Prepare a stock solution of the β-keto ester in ethanol (e.g., 1 x 10⁻² M). The substrate is dissolved in ethanol to ensure solubility before introduction to the aqueous reaction medium.[8]
-
Prepare a fresh solution of KOH in doubly distilled water. The concentration of the base should be at least 20-fold higher than the final substrate concentration to ensure pseudo-first-order conditions.[8]
-
-
Spectrophotometer Setup:
-
Causality: The instrument must be stable and set to the wavelength of maximum absorbance change to ensure the highest sensitivity.
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired temperature for the reaction (e.g., 30°C) in the thermostatted cell holder.
-
Perform a wavelength scan of the reactant and expected product to identify an appropriate wavelength for monitoring, typically where the difference in absorbance is greatest.
-
-
Initiating the Reaction and Data Acquisition:
-
Causality: The reaction must be initiated rapidly and mixed thoroughly to ensure a well-defined starting time (t=0).
-
Pipette the required volume of the KOH solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.
-
Use this cuvette to zero the spectrophotometer (set absorbance to 0). This is the "blank."
-
To initiate the reaction, inject a small, precise volume of the β-keto ester stock solution (e.g., 0.1 cm³) into the cuvette.[8] Quickly cap the cuvette with parafilm and invert several times to mix.
-
Immediately begin recording the absorbance at the predetermined wavelength as a function of time. Collect data until the reaction is complete (i.e., the absorbance reading is stable), which may take several half-lives.
-
-
Data Analysis:
-
Causality: The integrated rate law for a first-order reaction dictates that a plot of ln(A∞ - At) versus time will be linear. The linearity of this plot validates the assumption of first-order kinetics.
-
The reaction is expected to be first-order with respect to the substrate under these pseudo-first-order conditions.[8]
-
The integrated rate law is: ln(A∞ - At) = -kt + ln(A∞ - A₀)
-
At: Absorbance at time t
-
A∞: Absorbance at the end of the reaction
-
k: The pseudo-first-order rate constant
-
-
Plot ln(A∞ - At) on the y-axis against time (t) on the x-axis.
-
Perform a linear regression on the data. The slope of the resulting straight line will be equal to -k. The rate constant, k, is therefore the negative of the slope.
-
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the kinetic analysis protocol.
Caption: Workflow for kinetic analysis of β-keto ester hydrolysis via UV-Vis spectroscopy.
Pillar 3: Authoritative Grounding & Comparative Data
The reactivity of β-keto esters is profoundly influenced by their molecular structure.[1] Electronic and steric effects can lead to dramatic differences in reaction rates.
Comparative Analysis of Decarboxylation Kinetics
The decarboxylation of β-keto acids (formed from the hydrolysis of β-keto esters) is a classic reaction in organic chemistry.[6] The reaction proceeds through a cyclic enol intermediate.[17] A study by Gliński et al. on the decarboxylation of various alkyl-substituted β-keto acids in aqueous solution provides excellent comparative data.[18]
| β-Keto Acid (Precursor) | Structure | Relative Rate Constant (k_rel) at 23°C | Key Structural Feature |
| Acetoacetic acid | CH₃COCH₂COOH | 1.00 | Unsubstituted α-carbon |
| 2-Methylacetoacetic acid | CH₃COCH(CH₃)COOH | ~2.7 | Single α-methyl group |
| 2,2-Dimethylacetoacetic acid | CH₃COC(CH₃)₂COOH | ~19.5 | Gem-dimethyl α-substitution |
| 2-Ethyl-2-methylacetoacetic acid | CH₃COC(CH₂CH₃)(CH₃)COOH | ~25.2 | α-substitution with larger alkyl groups |
Data adapted from kinetic studies on β-keto acid decarboxylation.[18]
Interpretation of Data:
The data clearly demonstrates that the rate of decarboxylation is highly sensitive to the substitution pattern at the α-carbon.
-
Expertise & Experience: The observed trend where the reaction rate increases with increased alkyl substitution at the α-position is consistent with the Thorpe-Ingold effect. The increasing steric bulk of the substituents forces the molecule to adopt a conformation that brings the reacting groups closer together, lowering the activation energy of the cyclic transition state. The reactivity correlates with the increasing length of the Cα-C(O)OH bond, which is weakened by the presence of bulky alkyl groups.[18]
Electronic Effects on Reactivity
Electronic effects also play a critical role. For instance, in the hydrolysis of substituted methyl-2-(benzoylmethyl)benzoates, an electron-withdrawing methoxy group on the benzoyl ring was found to decrease the pKa of the resulting ketoacid, indicating a significant electronic influence on the molecule's properties.[1] Similarly, during the enzymatic reduction of acetophenone derivatives (structurally related to the ketone portion of β-keto esters), electron-withdrawing groups on the aromatic ring lead to a faster reaction rate compared to electron-donating groups. This highlights a general principle: substituents that increase the electrophilicity of the carbonyl carbon tend to accelerate nucleophilic attack.
Visualization: Reaction Mechanism
The decarboxylation mechanism illustrates the concerted movement of electrons through a six-membered cyclic transition state, a key concept in understanding the reactivity of these molecules.
Caption: Mechanism of β-keto acid decarboxylation via a cyclic transition state.
Conclusion
The kinetic profile of β-keto esters is a complex interplay of electronic effects, steric hindrance, and reaction conditions. A thorough understanding of these factors, enabled by robust analytical techniques like spectroscopy and chromatography, is essential for any researcher, scientist, or drug development professional working with these invaluable synthetic intermediates. By carefully selecting experimental methodologies and critically analyzing the resulting data, synthetic routes can be logically optimized, leading to the efficient and predictable construction of complex target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. [PDF] Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. aklectures.com [aklectures.com]
- 7. Techniques and Methods to Monitor Chemical Reactions | springerprofessional.de [springerprofessional.de]
- 8. asianpubs.org [asianpubs.org]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to β-Ketoester Selection: A Cost-Benefit Analysis of Methyl 2,2-dimethylacetoacetate
For researchers, synthetic chemists, and professionals in drug development, the choice of a β-ketoester reagent is a critical decision point that influences reaction pathways, product yields, and overall project costs. While standard reagents like ethyl acetoacetate and methyl acetoacetate are workhorses of organic synthesis, specialized reagents such as Methyl 2,2-dimethylacetoacetate offer unique synthetic possibilities. This guide provides an in-depth cost-benefit analysis of this compound compared to its common, non-α-substituted, and mono-α-substituted counterparts, supported by mechanistic insights and comparative data.
Introduction to the β-Ketoester Family: More Than Just Building Blocks
β-Ketoesters are invaluable intermediates in organic chemistry, prized for the reactivity conferred by their dual carbonyl functionalities. The acidic α-hydrogen, situated between the ketone and ester groups, is readily deprotonated to form a stabilized enolate, a potent carbon nucleophile for forming new C-C bonds. This fundamental reactivity underpins classic transformations like the acetoacetic ester synthesis for producing ketones and the Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs), a scaffold of significant pharmaceutical interest.[1]
However, not all β-ketoesters are created equal. The substitution pattern at the α-carbon dramatically alters the molecule's steric profile and electronic properties, dictating its utility and reaction outcomes. This guide focuses on the unique characteristics of this compound, a gem-disubstituted reagent, and contrasts it with the more conventional options:
-
Methyl Acetoacetate (MAA)
-
Ethyl Acetoacetate (EAA)
-
tert-Butyl Acetoacetate (t-BAA)
The Core Distinction: The Impact of α,α-Disubstitution
The defining feature of this compound is the presence of two methyl groups on the α-carbon. This seemingly small structural change has profound chemical consequences that form the basis of our analysis.
Key Implications of Gem-Disubstitution:
-
Absence of Acidic α-Hydrogens: Unlike MAA, EAA, or t-BAA, this compound lacks protons on the α-carbon. This fundamentally prevents the formation of the typical stabilized enolate at this position. Consequently, it cannot be used in reactions that rely on the nucleophilicity of the α-carbon, such as the standard acetoacetic ester synthesis for alkylation.
-
Steric Hindrance: The two methyl groups create significant steric bulk around the adjacent carbonyl groups. This hindrance can influence the rate and feasibility of reactions involving nucleophilic attack at either the keto or ester carbonyl.[2][3]
-
Blocked Reaction Pathways: The structure inherently prevents further alkylation or acylation at the α-position, providing a "locked" building block that can be advantageous for creating specific quaternary centers in target molecules.
Comparative Analysis: A Head-to-Head Look at the Reagents
To provide a clear overview, the following table summarizes the key properties and cost considerations for this compound and its common alternatives.
| Parameter | This compound | Methyl Acetoacetate (MAA) | Ethyl Acetoacetate (EAA) | tert-Butyl Acetoacetate (t-BAA) |
| CAS Number | 38923-57-8[4] | 105-45-3[5] | 141-97-9 | 1694-31-1 |
| Molecular Weight | 144.17 g/mol [6] | 116.12 g/mol [5] | 130.14 g/mol | 158.19 g/mol |
| Boiling Point | 72-74°C @ 15 mmHg[7] | 169-170°C @ 70 mmHg[5] | 181°C | 71-72°C @ 11 mmHg |
| Density | 0.999 g/cm³[7] | 1.076 g/mL @ 25°C[5] | 1.029 g/mL @ 20°C | 0.954 g/mL @ 25°C |
| Acidic α-Proton | No | Yes | Yes | Yes |
| Steric Hindrance | High (at α-position) | Low | Low | High (at ester group) |
| Relative Cost | High | Low | Low | Moderate |
| Key Benefit | Provides a fixed gem-dimethyl substituted unit; prevents α-alkylation. | Simple, cost-effective C4 building block. | Highly versatile, widely used, and cost-effective.[8] | Bulky t-butyl group can direct reactivity or be cleaved under specific conditions. |
| Primary Limitation | Cannot act as an α-carbon nucleophile. | Susceptible to side reactions (e.g., self-condensation). | Susceptible to side reactions. | Steric hindrance can slow reactions. |
Cost is based on a qualitative assessment of prices from various suppliers for research quantities (e.g., 1g of this compound vs. 500g of EAA for a similar price).[9][10][11]
Experimental Case Study: The Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is an excellent platform for comparing these reagents.[12][13] The reaction produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.
Reaction Mechanism and the Role of the β-Ketoester
The reaction is typically acid-catalyzed. A widely accepted mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea. The β-ketoester, in its enol form, then acts as the nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration yield the final DHPM product.[13]
Caption: Generalized mechanism of the Biginelli reaction.
Experimental Workflow
A typical workflow for comparing these reagents in the Biginelli reaction would involve parallel synthesis followed by analysis.
Caption: Experimental workflow for comparative Biginelli synthesis.
Protocol 1: Classical Biginelli Reaction with Ethyl Acetoacetate
This protocol is a standard procedure adaptable from classical literature.[14]
-
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
Ethyl Acetoacetate (EAA): 10 mmol
-
Urea: 15 mmol
-
Ethanol: 25 mL
-
Concentrated HCl: 0.5 mL
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine the benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add the concentrated HCl catalyst to the mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
-
Expected Outcome: This reaction typically provides moderate to good yields of the corresponding DHPM. The product will have an ethyl ester at the 5-position and a methyl group at the 6-position of the pyrimidine ring.
Protocol 2: Modified Biginelli Reaction with this compound
Due to the lack of α-protons, this compound cannot form an enol in the same manner. However, it can still participate as the 1,3-dicarbonyl component. The steric hindrance may necessitate more forcing conditions or a different catalytic system.
-
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
This compound: 10 mmol
-
Urea: 15 mmol
-
Ethanol: 25 mL
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃) or stronger Brønsted acid.
-
-
Procedure:
-
Combine the benzaldehyde, this compound, and urea in ethanol in a 100 mL round-bottom flask with a reflux condenser.
-
Add the catalyst. A Lewis acid may be more effective here to activate the carbonyl groups and overcome steric barriers.
-
Heat the mixture to reflux. A longer reaction time (e.g., 12-24 hours) may be required. Monitor closely by TLC.
-
Follow the same work-up and purification procedure as in Protocol 1.
-
-
Expected Outcome & Causality:
-
Lower Yield/Slower Rate: The steric hindrance from the gem-dimethyl group is expected to slow the rate of nucleophilic attack on the iminium intermediate, potentially leading to lower yields compared to EAA under identical conditions.
-
Unique Product Structure: The resulting DHPM will possess a gem-dimethyl group at the 6-position. This specific substitution pattern is inaccessible using standard, enolizable β-ketoesters and is the primary benefit of using this reagent. This structural motif can be highly desirable in medicinal chemistry for creating specific pharmacophores or blocking metabolic pathways.
-
Cost-Benefit Synthesis: Making the Right Choice
The decision of which β-ketoester to employ hinges on a balance between cost, reaction efficiency, and the desired final product structure.
-
Choose Methyl/Ethyl Acetoacetate when:
-
Choose tert-Butyl Acetoacetate when:
-
Selective cleavage is desired. The tert-butyl ester can be removed under acidic conditions, often more readily than methyl or ethyl esters, which can be useful in complex syntheses.
-
Modulating reactivity is necessary. The bulky ester group can influence stereochemical outcomes in certain reactions.
-
-
Choose this compound when:
-
The primary goal is to install a quaternary gem-dimethyl center adjacent to a carbonyl group, as in the 6-position of a DHPM.
-
Preventing any side reactions at the α-carbon is critical. Its structure provides a "locked" α-position, ensuring that reactivity occurs elsewhere.
-
The higher cost is justified by the unique structure of the target molecule. In drug discovery and specialty chemical synthesis, the value of accessing a novel molecular scaffold often outweighs the higher reagent cost.[17]
-
This compound is not a direct replacement for reagents like ethyl acetoacetate but rather a specialized tool for achieving specific synthetic outcomes. Its high cost and unique reactivity profile make it a strategic choice for applications where the prevention of α-proton chemistry and the installation of a gem-dimethyl moiety are paramount. For routine syntheses where cost and versatility are the main concerns, the classic, non-substituted β-ketoesters remain the reagents of choice. A thorough analysis of the target molecule's structure and the overall synthetic strategy is essential for making an informed, cost-effective decision.
References
- 1. youtube.com [youtube.com]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. 乙酰乙酸甲酯 ReagentPlus®, ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 38923-57-8 [amp.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 220405000 [thermofisher.com]
- 10. Ethyl acetoacetate, 99%, pure 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. organicreactions.org [organicreactions.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. dir.indiamart.com [dir.indiamart.com]
- 16. dir.indiamart.com [dir.indiamart.com]
- 17. This compound | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Products from Methyl 2,2-dimethylacetoacetate and Meldrum's Acid
Introduction
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving desired molecular architectures efficiently. Among the plethora of C3 synthons available, Methyl 2,2-dimethylacetoacetate and 2,2-dimethyl-1,3-dioxane-4,6-dione, famously known as Meldrum's acid, hold significant prominence. Both molecules provide a gem-dimethyl substituted three-carbon backbone, yet their inherent reactivity and the nature of their synthetic products differ substantially.
This compound is a classic β-keto ester, whose chemistry is dominated by reactions at the ester and ketone functionalities, often leading to the formation of substituted ketones after hydrolysis and decarboxylation.[1][2] In contrast, Meldrum's acid is a cyclic diester with unusually high acidity at its C5 methylene position (pKa ≈ 4.97), making it an exceptional nucleophile in reactions like Knoevenagel condensations and Michael additions.[3][4] Its thermal instability also provides a pathway to highly reactive ketene intermediates.[3][5]
This guide provides an in-depth, objective comparison of the spectroscopic signatures of the characteristic products derived from these two pivotal starting materials. We will explore the synthesis of a representative product from each, followed by a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to unambiguously identify and characterize these compounds in a laboratory setting.
PART 1: Synthesis of Representative Products
The choice of reaction pathway dictates the final product. For this guide, we will compare the products of two fundamental transformations: the hydrolysis and decarboxylation of this compound to yield Methyl Isopropyl Ketone , and the thermal decomposition of Meldrum's acid to generate Acetone . This comparison allows for a direct evaluation of how the surrounding alkyl framework influences the spectroscopic properties of a simple ketone.
Protocol 1: Synthesis of Methyl Isopropyl Ketone
This procedure involves the saponification of the ester followed by acid-catalyzed decarboxylation of the resulting β-keto acid intermediate.
Experimental Protocol:
-
Saponification: To a solution of this compound (1 equiv.) in ethanol, add an aqueous solution of sodium hydroxide (1.1 equiv.).
-
Reflux: Heat the mixture to reflux for 2-3 hours until TLC or GC analysis indicates the complete consumption of the starting material.
-
Cooling: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2). Vigorous effervescence (CO₂ evolution) will be observed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure Methyl Isopropyl Ketone.[1]
.dot
Caption: Reaction mechanism for the synthesis of Methyl Isopropyl Ketone.
Protocol 2: Synthesis of Acetone from Meldrum's Acid
Meldrum's acid readily decomposes upon heating to yield acetone, carbon dioxide, and a ketene intermediate, which can react with various nucleophiles or dimerize. In the presence of water or upon simple pyrolysis, acetone is a major product.[4][5]
Experimental Protocol:
-
Setup: Place Meldrum's acid in a round-bottom flask equipped with a distillation apparatus.
-
Pyrolysis: Heat the solid gently under atmospheric pressure. The solid will melt (m.p. 94-95 °C) and begin to decompose.[4]
-
Distillation: The volatile products, primarily acetone, will distill over. Collect the distillate in a receiver cooled in an ice bath.
-
Characterization: The collected liquid can be directly analyzed by spectroscopic methods.
.dot
Caption: Simplified mechanism for the thermal decomposition of Meldrum's acid.
PART 2: Head-to-Head Spectroscopic Comparison
The structural differences between Methyl Isopropyl Ketone and Acetone, though seemingly minor, give rise to distinct and easily distinguishable spectroscopic data.
Workflow for Spectroscopic Analysis
A standardized workflow ensures reproducible and high-quality data for comparative analysis.
.dot
Caption: A generalized workflow for the spectroscopic analysis of synthetic products.
Comparative Data Summary
| Spectroscopic Technique | Property | Methyl Isopropyl Ketone | Acetone |
| ¹H NMR | Chemical Shift (δ, ppm) | ~2.1 (s, 3H, -COCH₃)~2.5 (sept, 1H, -CH-)~1.1 (d, 6H, -CH(CH₃)₂) | ~2.17 (s, 6H) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~212 (-C=O)~41 (-CH-)~27 (-COCH₃)~18 (-CH(CH₃)₂) | ~206 (-C=O)~30 (-CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1715 (C=O stretch)~2970 (sp³ C-H stretch) | ~1715 (C=O stretch)~2960 (sp³ C-H stretch) |
| Mass Spectrometry | m/z (relative intensity) | 86 (M⁺)7143 (base peak) | 58 (M⁺)43 (base peak) |
Note: Exact spectroscopic values can vary slightly based on solvent, concentration, and instrument calibration.[6][7][8][9][10]
Detailed Spectroscopic Analysis
¹H NMR Spectroscopy
-
Acetone: Due to the molecule's symmetry, both methyl groups are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet) in the ¹H NMR spectrum at approximately 2.17 ppm, which integrates to 6 protons.[6]
-
Methyl Isopropyl Ketone: The asymmetry of this molecule leads to a more complex spectrum.
-
The three protons of the acetyl methyl group (-COCH₃) appear as a singlet around 2.1 ppm, similar to acetone.
-
The six protons of the two methyl groups on the isopropyl moiety are equivalent to each other but are coupled to the adjacent methine proton (-CH-). This results in a doublet at ~1.1 ppm (n+1 rule, 1 neighboring H, so 1+1=2 peaks).
-
The single methine proton is coupled to the six equivalent protons of the adjacent methyl groups. This leads to a septet (a seven-line pattern) at ~2.5 ppm (n+1 rule, 6 neighboring H, so 6+1=7 peaks). This distinct splitting pattern is a definitive marker for an isopropyl group.
-
¹³C NMR Spectroscopy
-
Acetone: The symmetry results in only two signals. One for the carbonyl carbon around 206 ppm and one for the two equivalent methyl carbons around 30 ppm.[6]
-
Methyl Isopropyl Ketone: The lack of symmetry results in four distinct signals, providing a clear fingerprint.
-
The carbonyl carbon appears further downfield (~212 ppm) compared to acetone due to the greater alkyl substitution (inductive effect).
-
The methine carbon (-CH-) of the isopropyl group is found around 41 ppm.
-
The acetyl methyl carbon (-COCH₃) resonates near 27 ppm.
-
The two equivalent methyl carbons of the isopropyl group appear at approximately 18 ppm.
-
Infrared (IR) Spectroscopy
Both molecules are ketones and therefore exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration.[11] For both acetone and methyl isopropyl ketone, this band appears around 1715 cm⁻¹.[8] While subtle shifts can occur due to the electronic environment, this peak is often not sufficient on its own to distinguish between simple aliphatic ketones. However, analysis of the C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) can reveal differences in the alkyl framework. Both also show characteristic sp³ C-H stretching bands just below 3000 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides definitive information about the molecular weight and fragmentation patterns, which are highly diagnostic.
-
Acetone: The molecular ion (M⁺) peak appears at m/z = 58. The most prominent fragmentation is the α-cleavage (cleavage of the bond adjacent to the carbonyl group), which results in the loss of a methyl radical (•CH₃) to form the highly stable acetyl cation at m/z = 43 . This is typically the base peak in the spectrum.[6]
-
Methyl Isopropyl Ketone: The molecular ion (M⁺) peak is observed at m/z = 86.[9] It also undergoes α-cleavage.
-
Cleavage of the methyl-carbonyl bond results in the loss of a methyl radical, giving a fragment at m/z = 71.
-
More favorably, cleavage of the isopropyl-carbonyl bond results in the loss of an isopropyl radical (•CH(CH₃)₂), also forming the acetyl cation at m/z = 43 . This is the base peak, just as in acetone.
-
The presence of the molecular ion at 86 and the fragment at 71 clearly distinguishes it from acetone.[12][13][14]
-
Conclusion
While both this compound and Meldrum's acid can serve as precursors to simple ketones, the resulting products, Methyl Isopropyl Ketone and Acetone, are unambiguously distinguishable through standard spectroscopic techniques. The key differentiators are found in NMR and Mass Spectrometry. The complex splitting patterns (septet and doublet) in the ¹H NMR spectrum of Methyl Isopropyl Ketone are a definitive fingerprint, contrasting sharply with the single singlet of acetone. Similarly, ¹³C NMR reveals four distinct carbon environments for Methyl Isopropyl Ketone versus only two for acetone. Finally, while both share a common base peak at m/z 43 in their mass spectra, the molecular ion peaks (86 vs. 58) provide unequivocal confirmation of their respective identities. This guide demonstrates that a multi-technique spectroscopic approach allows for robust and confident characterization of synthetic products, a critical step in any research or development endeavor.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. アセトン ACS spectrophotometric grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Acetone – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 9. Methyl isopropenyl ketone | C5H8O | CID 13143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl Isopropyl Ketone [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to 2D NMR Spectroscopy for Unambiguous Structure Elucidation of Biginelli Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the Biginelli reaction represents a cornerstone of multicomponent reactions, efficiently generating a diverse library of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These scaffolds are of significant interest due to their wide range of biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1][3] However, the synthesis of these complex molecules often necessitates rigorous structural confirmation to ensure the correct regiochemistry and connectivity, a task for which 2D Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited.
This guide provides an in-depth comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—for the definitive structural analysis of Biginelli reaction products. We will delve into the causality behind experimental choices and present supporting data to empower you to confidently elucidate the structures of your synthesized compounds.
The Structural Challenge: Why 1D NMR is Not Enough
While 1D ¹H and ¹³C NMR provide essential preliminary data, they often fall short in unambiguously confirming the structure of DHPMs, especially when dealing with novel derivatives.[3][4][5][6] The primary challenge lies in definitively assigning the regiochemistry of the substituents on the dihydropyrimidine core. For instance, confirming the precise location of the aryl group from the aldehyde, the ester, and the methyl group from the β-ketoester requires through-bond correlation information that only 2D NMR can provide.
A Comparative Analysis of 2D NMR Techniques for DHPM Structure Confirmation
The trifecta of COSY, HSQC, and HMBC experiments offers a comprehensive toolkit for assembling the molecular puzzle of a Biginelli product. Each experiment provides a unique piece of information, and together, they create a self-validating system for structural assignment.
| 2D NMR Experiment | Information Provided | Application to Biginelli Products | Strengths | Limitations |
| COSY (Correlation Spectroscopy) | Shows ¹H-¹H correlations through 2-3 bonds (J-coupling). | Identifies coupled proton networks, such as the H4 proton and the adjacent N3-H, and protons on the ester alkyl chain. | Excellent for establishing direct proton-proton connectivity within spin systems. | Does not provide information about quaternary carbons or connect isolated spin systems. |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows direct one-bond ¹H-¹³C correlations.[7][8] | Unambiguously assigns protons to their directly attached carbons, such as the C4-H4, C6-CH₃, and the carbons of the ester group. | Highly sensitive and provides clear, direct correlations, simplifying spectral assignment. | Only shows direct attachments; does not provide long-range connectivity information. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range ¹H-¹³C correlations through 2-4 bonds.[7][8] | The cornerstone for confirming the overall scaffold. Key correlations include from H4 to C2, C5, and C6, and from the N-H protons to adjacent carbonyls and carbons. | Crucial for connecting different fragments of the molecule and confirming the positions of substituents around the ring. | The absence of a correlation is not definitive proof of a lack of proximity, as the correlation intensity depends on the coupling constant.[8] |
Visualizing the Strategy: The Biginelli Reaction and Key NMR Correlations
The Biginelli reaction is a one-pot, three-component condensation.[9][10] Understanding the basic mechanism helps in predicting the final structure and anticipating the key NMR correlations needed for its confirmation.
Caption: The Biginelli reaction workflow.
The resulting DHPM structure has several key protons and carbons whose correlations are diagnostic in 2D NMR spectra.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemmethod.com [chemmethod.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Methyl 2,2-dimethylacetoacetate
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 2,2-dimethylacetoacetate, moving beyond mere instruction to explain the scientific reasoning behind each procedural choice. Our commitment is to empower you with the knowledge to manage your chemical waste with the highest degree of safety and scientific integrity.
Immediate Safety & Hazard Assessment: Know Your Chemical
Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. This understanding informs every subsequent step of the disposal process, from the selection of personal protective equipment (PPE) to the choice of waste container.
This compound is classified with the following hazards[1]:
-
Combustible Liquid: While not highly flammable, it can ignite with a source of heat or flame[1][2].
-
Skin Irritant: Prolonged or repeated contact can cause skin irritation[1].
-
Serious Eye Irritant: Poses a significant risk of causing serious damage to the eyes[1][2].
-
Respiratory Irritant: Inhalation of vapors may cause irritation to the respiratory tract[1].
| Hazard Classification | GHS Code | Description | Source |
| Flammable Liquids | H227 | Combustible liquid | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
Given these hazards, the following minimum PPE should be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard[2].
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required[2].
-
Body Protection: A laboratory coat is essential to prevent skin contact[2].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to guide you from the initial collection of the waste to its final removal from your laboratory.
Step 1: Waste Characterization and Segregation
The first and most critical step is to characterize your waste. Any solution containing this compound should be considered hazardous waste. It is crucial to prevent the mixing of incompatible chemicals, which can lead to dangerous reactions.
Incompatible Materials:
-
Strong Oxidizing Agents
-
Strong Bases
-
Strong Acids
-
Reducing Agents[2]
Never mix waste containing this compound with these materials.
Step 2: Selecting the Appropriate Waste Container
The choice of waste container is vital for the safe storage of chemical waste. According to the Occupational Safety and Health Administration (OSHA), containers must be chemically compatible with the waste they hold[3].
-
Container Material: Use a container made of a material that will not react with or be degraded by this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Container Integrity: Ensure the container is free from cracks, leaks, or other damage and has a secure, leak-proof screw cap[3][4].
-
Headspace: Do not fill the container to the brim. Leave at least one inch of headspace to allow for vapor expansion[4].
Step 3: Proper Labeling of the Waste Container
Accurate and clear labeling of hazardous waste is a regulatory requirement and a cornerstone of laboratory safety[4]. Each waste container must be labeled with the following information:
-
The words "Hazardous Waste"[4].
-
The full chemical name: "this compound"[4].
-
The approximate concentration or percentage of each chemical constituent in the waste stream.
-
The specific hazards associated with the waste (e.g., "Combustible," "Irritant").
-
The date the container was first used for waste accumulation.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[4].
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[5].
-
Storage Conditions: Store the waste container in a well-ventilated area, away from heat, sparks, and open flames[2]. The container should be kept in secondary containment to capture any potential leaks[6].
-
Container Closure: The waste container must be kept securely capped at all times, except when adding waste[4][6].
Step 5: Requesting Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[3][4]. Do not attempt to dispose of the chemical waste yourself.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent[7][8]. Collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container for disposal. Clean the affected area thoroughly.
-
Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS department. Do not attempt to clean up a large spill without proper training and equipment.
Regulatory Framework: Adherence to the Law
The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. Academic laboratories may be subject to the alternative requirements outlined in Subpart K of the RCRA regulations, which are designed to accommodate the specific needs of research and teaching labs[3][5]. It is your responsibility to be aware of and comply with all applicable federal, state, and local regulations, as well as your institution's specific policies for hazardous waste management.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a task to be completed but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By following these procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
- 1. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemtalk.com.au [chemtalk.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,2-dimethylacetoacetate
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The correct use of Personal Protective Equipment (PPE) is not merely a procedural formality but the foundational element of a robust safety culture. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of PPE when handling Methyl 2,2-dimethylacetoacetate, ensuring that both you and your research remain protected.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific hazards posed by this compound. According to its Globally Harmonized System (GHS) classification, this compound presents several risks that directly inform our safety protocols.[1]
-
Combustible Liquid (H227): This compound is a combustible liquid.[1] This means it can ignite when exposed to an ignition source. Therefore, all handling procedures must be conducted away from open flames, hot surfaces, and sparks.[2][3]
-
Skin Irritation (H315): It is classified as causing skin irritation.[1] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[1]
-
Respiratory Irritation (H335): Inhalation of its vapors may cause respiratory tract irritation.[1]
Understanding these hazards is the critical first step in a risk-based approach to safety, a core principle of OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a comprehensive PPE strategy is required. This involves more than just a single piece of equipment; it's about creating multiple barriers of protection.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential. Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection from splashes and vapors.[6]
-
High-Risk Operations: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6][7] A face shield provides a secondary layer of protection for the entire face.
Hand Protection: The Right Glove Matters
Choosing the correct gloves is critical to prevent skin contact. The effectiveness of a glove material is determined by its resistance to the specific chemical being handled.
-
Recommended Materials: For handling esters like this compound, Butyl and Neoprene gloves are recommended.[8] Nitrile gloves may offer adequate splash protection for short-duration tasks, but they should be changed immediately upon contact.[9]
-
Glove Selection Table:
| Glove Material | Chemical Resistance Rating | Recommended Use |
| Butyl Rubber | Very Good | Recommended for prolonged contact and immersion.[8] |
| Neoprene | Good | Suitable for general handling and splash protection.[8] |
| Nitrile | Fair to Good | Acceptable for incidental splash contact only; must be replaced immediately if contaminated.[8][9] |
| Natural Rubber (Latex) | Poor | Not recommended due to poor chemical resistance to esters.[8] |
Causality: The molecular structure of esters allows them to permeate through certain glove materials more easily than others. Butyl rubber's tightly packed polymer chains offer superior resistance. Always check the manufacturer's specific chemical resistance chart for the gloves you are using.[10][11][12][13]
Skin and Body Protection
To protect against accidental spills and splashes, appropriate body protection is necessary.
-
Lab Coat: A flame-resistant lab coat is recommended when working with flammable materials.[2][6] At a minimum, a 100% cotton lab coat should be worn, as synthetic materials can melt and cause severe burns if they ignite.[2] The lab coat should be fully buttoned with sleeves rolled down.
-
Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[2][6]
Respiratory Protection
The need for respiratory protection depends on the ventilation and the scale of the work.
-
Standard Procedure: All work with this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[2][7][14][15]
-
When Respirators are Needed: In situations where engineering controls like a fume hood are not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6] A formal respiratory protection program, including fit testing and training, is required by OSHA under such circumstances.
Operational and Disposal Plans
Proper procedure extends beyond simply wearing PPE; it includes the correct sequence for putting it on (donning), taking it off (doffing), and disposing of it.
Step-by-Step PPE Workflow
The following diagram illustrates the logical flow for PPE selection and use.
Caption: Risk assessment and PPE workflow for handling this compound.
Disposal of Contaminated PPE
Contaminated PPE is considered hazardous waste and must be disposed of accordingly to prevent environmental contamination and exposure to others.[16][17]
-
Segregation: All used and contaminated gloves, wipes, and any other disposable items should be placed in a designated, clearly labeled hazardous waste container.[16][17][18] These are often yellow or red bags.[16][18]
-
Containment: The hazardous waste container must be a leak-proof container with a secure lid.[16][17]
-
Collection: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[17] Never dispose of chemically contaminated PPE in the regular trash.[16]
Emergency Preparedness
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[19][20] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[20]
-
Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, provide oxygen.[19]
-
Spill: For a small spill, absorb with an inert material like sand or vermiculite and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[19]
By integrating these expert-driven protocols and understanding the rationale behind them, you can handle this compound with the highest degree of safety, ensuring that your valuable research continues without incident.
References
- 1. This compound | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. calpaclab.com [calpaclab.com]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. unisafegloves.com [unisafegloves.com]
- 14. ipgsf.com [ipgsf.com]
- 15. azom.com [azom.com]
- 16. lifemedz.com [lifemedz.com]
- 17. hazmatschool.com [hazmatschool.com]
- 18. commercialwastecrouchend.co.uk [commercialwastecrouchend.co.uk]
- 19. METHYL ACETOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
